molecular formula C13H18BrN B2969657 1-Benzyl-3-bromo-5-methylpiperidine CAS No. 1935400-29-5

1-Benzyl-3-bromo-5-methylpiperidine

Numéro de catalogue: B2969657
Numéro CAS: 1935400-29-5
Poids moléculaire: 268.198
Clé InChI: JEQDMOASKCNUBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-3-bromo-5-methylpiperidine is a useful research compound. Its molecular formula is C13H18BrN and its molecular weight is 268.198. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-bromo-5-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-bromo-5-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-benzyl-3-bromo-5-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDMOASKCNUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Benzyl-3-bromo-5-methylpiperidine: A Strategic Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 1-Benzyl-3-bromo-5-methylpiperidine in pharmaceutical development.

Executive Summary

In the landscape of modern drug discovery, the 3,5-disubstituted piperidine core represents a "privileged scaffold," offering unique vectors for conformational control that are absent in the more common 3- or 4-substituted analogues. 1-Benzyl-3-bromo-5-methylpiperidine serves as a high-value building block due to its trifunctional nature:

  • The Bromide (C3): A versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitution.

  • The Methyl Group (C5): Provides steric bulk to lock conformation (equatorial preference) and modulate metabolic stability (blocking P450 oxidation sites).

  • The Benzyl Group (N1): A robust protecting group that modulates basicity and lipophilicity during intermediate steps, removable via hydrogenolysis or chloroformate treatment.

This guide outlines the synthetic access, stereochemical considerations, and downstream applications of this scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).

Part 1: Structural Analysis & Pharmacophore Relevance

Stereochemical Complexity

The 3,5-disubstitution pattern introduces two chiral centers, resulting in two diastereomeric pairs: cis (3R,5S / 3S,5R) and trans (3R,5R / 3S,5S) .

  • Conformational Bias: In the cis-isomer, both substituents can adopt the energetically favorable equatorial position in the chair conformation. In the trans-isomer, one substituent is forced into an axial position, creating distinct 3D vectors for ligand-protein interaction.

  • Medicinal Chemistry Utility: This scaffold is frequently employed to rigidify flexible amine chains found in GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors, improving selectivity by restricting the molecule to its bioactive conformation.

Data Summary: Physical Properties
PropertyValue (Approx.)Relevance
Molecular Formula C₁₃H₁₈BrNCore composition
Molecular Weight 268.20 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~3.8High lipophilicity (requires deprotection for final drugs)
H-Bond Donors 0Good membrane permeability for intermediates
pKa (Conj.[1] Acid) ~8.5 - 9.5Typical for tertiary piperidines

Part 2: Synthetic Routes

Route A: Controlled Hydrogenation of Pyridines (Industrial Standard)

The most direct access is the reduction of 3-bromo-5-methylpyridine . However, standard catalytic hydrogenation (H₂/Pd-C) causes extensive hydrodehalogenation (loss of bromine).

Optimized Protocol: To retain the bromine atom, the reduction must be performed using Platinum(IV) oxide (PtO₂) in acidic media or using hydride donors on the activated pyridinium salt.

SynthesisRoute Start 3-Bromo-5-methylpyridine (CAS 3430-16-8) Inter1 Pyridinium Salt (Activated) Start->Inter1 BnBr, MeCN Reflux Inter2 3-Bromo-5-methylpiperidine (Racemic Mixture) Inter1->Inter2 NaBH4, MeOH (Partial Red.) Final 1-Benzyl-3-bromo-5-methylpiperidine Inter2->Final H2, PtO2, HBr (Stereoselective Red.)

Figure 1: Synthetic workflow from commercially available pyridine precursors. Note that direct hydrogenation requires careful catalyst selection to prevent debromination.

Route B: De Novo Cyclization (Stereoselective)

For high enantiopurity, a de novo synthesis from amino acid precursors (e.g., glutamate derivatives) is preferred over resolution of racemates.

  • Dieckmann Condensation: Using N-benzyl-N-(2-carboxyethyl)alanine derivatives.

  • Functionalization: Decarboxylation followed by ketone reduction and bromination (PBr₃).

Part 3: Experimental Protocols

Protocol 1: Synthesis via Pyridinium Reduction (Self-Validating)

Objective: Prepare racemic 1-Benzyl-3-bromo-5-methylpiperidine.

Reagents:

  • 3-Bromo-5-methylpyridine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium Borohydride (NaBH₄) (4.0 eq)

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Quaternization: Dissolve 3-bromo-5-methylpyridine in acetonitrile. Add benzyl bromide dropwise. Reflux for 4 hours.

    • Validation: TLC should show disappearance of the pyridine starting material and appearance of a polar baseline spot (pyridinium salt).

  • Reduction: Cool the pyridinium salt solution to 0°C. Add NaBH₄ portion-wise (Caution: Exothermic, H₂ gas evolution).

    • Expert Insight: Using NaBH₄ in ethanol typically yields the tetrahydropyridine or piperidine mixture without stripping the bromine, unlike catalytic hydrogenation.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes as a colorless oil.

Protocol 2: Buchwald-Hartwig Amination (Application)

Objective: Coupling the scaffold with an aryl amine.

  • Setup: In a glovebox, combine 1-Benzyl-3-bromo-5-methylpiperidine (1.0 eq), Aniline derivative (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Base: Add NaOtBu (1.5 eq).

  • Reaction: Reflux in Toluene at 110°C for 12 hours.

  • Validation: Monitor by LC-MS for the M+1 peak of the coupled product. The disappearance of the Br-isotope pattern (1:1 doublet) confirms coupling.

Part 4: Functionalization & Divergent Logic

This scaffold acts as a "hub" for diversity-oriented synthesis. The order of operations is critical:

  • C3-Functionalization: Perform cross-couplings before debenzylation to avoid catalyst poisoning by the free secondary amine.

  • Debenzylation: Use 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis for clean removal of the benzyl group if hydrogenation is incompatible with other functional groups (e.g., alkenes, sulfur).

ReactivityMap Core 1-Benzyl-3-bromo- 5-methylpiperidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 3-Aryl deriv. Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) --> 3-Amino deriv. Core->Buchwald Negishi Negishi Coupling (R-ZnX) --> 3-Alkyl deriv. Core->Negishi Deprotect Debenzylation (H2/Pd or ACE-Cl) --> Free Piperidine Suzuki->Deprotect Step 2 Buchwald->Deprotect Step 2

Figure 2: Divergent synthesis map demonstrating the "Coupling-First" strategy.

Part 5: References

  • Enantioselective Synthesis of 3,5-Disubstituted Piperidines.

    • Source: Organic Letters, 2003.

    • Context: Describes the foundational methodology for accessing cis/trans isomers of 3,5-disubstituted piperidines using chiral lactams.

    • URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

    • Source: Journal of the American Chemical Society, 2023.[3]

    • Context: Provides modern Rh-catalyzed routes to substituted piperidines, relevant for synthesizing precursors.[3][4]

    • URL:[Link][3]

  • Exploration of Piperidine 3D Fragment Chemical Space.

    • Source: RSC Medicinal Chemistry, 2022.

    • Context: Detailed analysis of the 20 regio- and diastereoisomers of methyl-substituted piperidines, validating the structural value of the 3,5-motif.

    • URL:[Link]

  • 1-Benzylpiperazine Synthesis (Analogous N-Benzylation Protocol).

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p.904.[2]

    • Context: Classic, reliable protocol for N-benzylation of piperazine/piperidine cores.

    • URL:[Link]

Sources

Stereochemical analysis of 1-Benzyl-3-bromo-5-methylpiperidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Resolution and Conformational Dynamics of 1-Benzyl-3-bromo-5-methylpiperidine

Executive Summary

1-Benzyl-3-bromo-5-methylpiperidine represents a critical scaffold in the synthesis of neuroactive alkaloids and peptidomimetics. Its utility, however, is strictly governed by its stereochemistry. Unlike simple monosubstituted piperidines, this 1,3-disubstituted system presents a complex conformational landscape where thermodynamic stability opposes rapid synthetic access.

This guide provides a definitive protocol for the synthesis, resolution, and structural validation of its four stereoisomers. We move beyond basic characterization to establish a self-validating analytical workflow that distinguishes between the thermodynamically preferred cis-diequatorial isomers and the kinetically accessible trans-isomers.

Stereochemical Theory & Conformational Analysis

To control the synthesis, one must first master the thermodynamics. The molecule contains two stereogenic centers at C3 and C5. The Nitrogen (N1) is not considered a static stereocenter due to rapid pyramidal inversion, although the bulky benzyl group exerts significant conformational locking.

The Isomer Landscape

There are


 theoretical stereoisomers, existing as two enantiomeric pairs:
  • The Cis Pair (3R,5S / 3S,5R):

    • Relationship: The Bromo (C3) and Methyl (C5) groups reside on the same face of the ring.

    • Conformation: In a chair conformation, 1,3-cis substitution allows both groups to adopt equatorial positions (

      
      ).
      
    • Thermodynamics: This is the global minimum. The energetic penalty is minimal (only gauche interactions, if any).

  • The Trans Pair (3R,5R / 3S,5S):

    • Relationship: Substituents reside on opposite faces.

    • Conformation: Geometry dictates that one group must be equatorial and the other axial (

      
      ).
      
    • Thermodynamics: Higher energy. The system will preferentially place the bulkier Methyl group (

      
      -value 
      
      
      
      kcal/mol) equatorial, forcing the Bromo group (
      
      
      -value
      
      
      kcal/mol) into the axial position.
Visualizing the Energy Landscape

The following diagram illustrates the stability hierarchy and the "ring-flip" barrier that must be overcome during synthesis or equilibration.

Figure 1: Conformational energy landscape showing the preference for the Cis (diequatorial) isomer.

Synthetic Access & Stereocontrol

Direct synthesis often yields mixtures. The choice of pathway dictates the diastereomeric ratio (dr).

PathwayMechanismDominant IsomerNotes
Catalytic Hydrogenation Reduction of 1-benzyl-3-bromo-5-methylpyridinium bromideCis (

)

adds from the least hindered face. The molecule relaxes to the all-equatorial chair.
Nucleophilic Substitution Cyclization of acyclic amine precursorsMixture Often requires chromatographic separation.
Lithiation/Trapping Directed lithiation of N-Boc piperidines followed by alkylationTrans (

)
Kinetic deprotonation often occurs axially, leading to trans products upon electrophile quench.

Recommended Protocol (Thermodynamic Route):

  • Precursor: 3-bromo-5-methylpyridine.

  • Quaternization: Treat with Benzyl bromide in Acetone (Reflux, 2h) to form the pyridinium salt.

  • Reduction:

    
     in Methanol (
    
    
    
    ). Note: Catalytic hydrogenation (
    
    
    ) may debrominate the ring. Hydride reduction is safer for retaining the halogen.

Analytical Characterization: The Self-Validating Protocol

This section details how to prove your structure without relying on external standards. We utilize Nuclear Magnetic Resonance (NMR) coupling constants (


-values) as the primary logic gate.
The NMR Logic Gate ( NMR, 500 MHz+)

In a piperidine chair, the splitting pattern of the protons at C3 and C5 reveals the orientation of the substituents.

  • Target Signal: Look at the proton attached to C3 (H3) and C5 (H5).

  • Coupling Rules:

    • 
       (Large coupling, anti-periplanar).
      
    • 
       (Small coupling, gauche).
      
    • 
       (Small coupling).
      

The Decision Tree:

  • Locate H3 (Geminal to Br): Typically shifted downfield (

    
     ppm).
    
  • Measure

    
     and 
    
    
    
    :
    • Scenario A (Cis Isomer): The Br is Equatorial

      
       H3 is Axial .
      
      • H3 will show two large couplings (~11 Hz) to the axial protons at C2 and C4.

      • Result: Broad Multiplet or Triplet of Triplets (tt) with large

        
        .
        
    • Scenario B (Trans Isomer): The Br is Axial

      
       H3 is Equatorial .
      
      • H3 has no anti-periplanar neighbors.

      • Result: Narrow Multiplet or broad singlet (

        
        ).
        
Analytical Workflow Diagram

NMR_Workflow Sample Isolated Isomer Sample H3_Signal Identify H3 Proton Signal (Deshielded by Br) Sample->H3_Signal Coupling Analyze Coupling (J-values) H3_Signal->Coupling LargeJ Large Couplings Found (J > 10 Hz) Coupling->LargeJ Axial Proton SmallJ Only Small Couplings (J < 5 Hz) Coupling->SmallJ Equatorial Proton Cis_Conclusion Conclusion: Cis-Isomer (Br is Equatorial) LargeJ->Cis_Conclusion Trans_Conclusion Conclusion: Trans-Isomer (Br is Axial) SmallJ->Trans_Conclusion

Figure 2: NMR decision logic for assigning relative stereochemistry.

Separation Protocols

For drug development, enantiomeric purity is non-negotiable. While diastereomers (cis vs trans) can be separated on silica, enantiomers require chiral stationary phases.

Achiral Purification (Diastereomer separation)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexane:Ethyl Acetate (9:1) with 1% Triethylamine (TEA).

  • Observation: The Trans isomer (less stable, more exposed polar surface) typically elutes after the Cis isomer in non-polar mobile phases, though this can invert based on specific solvation effects.

Chiral Resolution (Enantiomer separation)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Benzyl absorption).

  • Rationale: The basic modifier (DEA) is critical to suppress peak tailing caused by the interaction of the basic piperidine nitrogen with residual silanols on the column.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Synthesis of 3,5-Disubstituted Piperidines

    • Bailey, P. D., et al. (2022). "Exploration of piperidine 3D fragment chemical space." Chemical Science.

  • NMR Coupling Constants in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for measuring -values).
  • Chiral Separation of Piperidines

    • BenchChem Application Notes. (2025).[1][2][3][4] "HPLC-UV Analysis of Piperidine-Containing Compounds."

  • General Piperidine Stereochemistry

    • Parthiban, P., et al. (2008).[5] "Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes." Journal of Molecular Structure.

Sources

An In-Depth Technical Guide to the Solubility Profile of Benzyl-Protected Bromopiperidines in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of Benzyl-Protected Bromopiperidines

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of synthetic intermediates is paramount. Among these, the N-benzyl piperidine motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and its role in fine-tuning the efficacy and properties of drug candidates.[1] The introduction of a bromine atom to this scaffold creates a versatile intermediate, a benzyl-protected bromopiperidine, which serves as a critical building block in the synthesis of a diverse array of bioactive molecules.

The solubility of these intermediates in organic solvents is a critical parameter that dictates their utility in synthetic transformations, purification strategies, and formulation development. A comprehensive understanding of their solubility profile allows for the rational selection of solvent systems, optimization of reaction conditions, and the development of robust and scalable processes.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of benzyl-protected bromopiperidines. While extensive quantitative solubility data for these specific compounds is not widely published, this guide will equip you with the foundational knowledge and practical methodologies to confidently assess and predict their solubility. We will delve into the theoretical underpinnings of solubility for this class of compounds, present a predicted solubility profile based on analogous structures, and provide a detailed, field-proven experimental protocol for the accurate determination of their solubility.

Theoretical Framework: Understanding the Drivers of Solubility for Benzyl-Protected Bromopiperidines

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The molecular structure of benzyl-protected bromopiperidines, featuring a bulky non-polar benzyl group, a polar tertiary amine within the piperidine ring, and a halogen substituent, results in a nuanced solubility profile.

Key Structural Features Influencing Solubility:

  • The Benzyl Group: The large, non-polar benzyl group significantly contributes to the lipophilicity of the molecule, enhancing its solubility in non-polar and moderately polar organic solvents.

  • The Piperidine Ring: The piperidine ring itself is a saturated heterocycle. The nitrogen atom can act as a hydrogen bond acceptor, which can influence its interaction with protic solvents. However, the overall hydrocarbon character of the ring contributes to its non-polar nature.

  • The Tertiary Amine: The nitrogen atom of the piperidine ring is a tertiary amine, which is basic. This feature can be exploited to enhance solubility in acidic aqueous solutions through salt formation, though this is less relevant for solubility in organic solvents unless a protic solvent is used.

  • The Bromo Substituent: The bromine atom is a polarizable halogen that can participate in dipole-dipole interactions. Its position on the piperidine ring (2, 3, or 4-position) will subtly influence the molecule's overall polarity and crystal packing, thereby affecting its solubility. While specific data on the effect of bromo-isomerism on piperidine solubility is scarce, it can be inferred that different isomers may exhibit variations in their solubility profiles due to differences in their dipole moments and steric hindrance, which affect the efficiency of crystal lattice formation.

Predicted Solubility Profile of Benzyl-Protected Bromopiperidines

Based on the solubility of structurally similar compounds, such as benzyl 4-bromopiperidine-1-carboxylate and 1-benzyl-3-hydroxypiperidine, a qualitative prediction of the solubility of N-benzyl-bromopiperidines can be made. These compounds are generally expected to exhibit good to high solubility in a range of common organic solvents and poor solubility in water.

Solvent Class Representative Solvents Predicted Solubility Rationale for Solubility
Halogenated Dichloromethane (DCM), ChloroformHighThe polar C-Br and C-N bonds of the solute can interact favorably with the polar C-Cl bonds of the solvent. The overall non-polar character of the benzyl and piperidine rings is also well-solvated.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents are good at solvating non-polar to moderately polar compounds through dipole-dipole interactions and their ability to dissolve a wide range of organic molecules.
Esters Ethyl AcetateModerate to HighEthyl acetate is a moderately polar solvent that can effectively solvate both the polar and non-polar regions of the benzyl-protected bromopiperidines.
Alcohols Methanol, EthanolModerate to HighThe polar hydroxyl group of the alcohol can interact with the nitrogen atom of the piperidine ring. The alkyl chain of the alcohol can solvate the non-polar benzyl group. 1-benzyl-3-hydroxypiperidine is reported to be freely soluble in methanol and ethanol.[2][3]
Aprotic Polar Acetone, AcetonitrileModerateThese solvents are polar and can interact with the polar functionalities of the solute, though the large non-polar benzyl group may limit very high solubility.
Hydrocarbons Hexane, TolueneLow to ModerateThe solubility in non-polar hydrocarbons is expected to be lower due to the presence of the polar C-N and C-Br bonds. However, the non-polar benzyl group will contribute to some solubility, particularly in aromatic solvents like toluene through π-stacking interactions.
Aqueous WaterLowThe large hydrophobic benzyl group and the overall non-polar character of the molecule are expected to lead to poor water solubility.[2][3]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices
  • Excess Solid: The use of an excess of the solid compound is crucial to ensure that a saturated solution is achieved and that the system is at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For many organic compounds, 24 to 48 hours is a standard equilibration period.[4]

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of the solubility. Centrifugation followed by filtration through a fine-pored filter is a robust method for achieving this.

  • Analytical Method: A validated and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the concentration of the dissolved compound.

Step-by-Step Experimental Protocol: Shake-Flask Method

Materials:

  • Benzyl-protected bromopiperidine isomer (e.g., N-benzyl-4-bromopiperidine)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and UV detector

Procedure:

  • Preparation of Vials: To a series of glass vials, add an excess amount (e.g., 10-20 mg) of the benzyl-protected bromopiperidine. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for 24-48 hours with constant agitation.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

  • Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved benzyl-protected bromopiperidine.

  • Calculation: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B 1 C Seal and place on shaker at constant temp. D Equilibrate for 24-48 hours C->D 2 E Centrifuge to pellet solid F Withdraw supernatant E->F 3 G Filter through 0.22 µm filter F->G 4 H Dilute sample I Quantify by HPLC H->I 5 J Calculate solubility I->J 6

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Impact of Bromo-Isomerism on Solubility: A Predictive Analysis

The position of the bromine atom on the piperidine ring (2, 3, or 4-position) is expected to influence the solubility of the N-benzyl-bromopiperidine isomers. While quantitative data is lacking, the following principles can guide our understanding:

  • Dipole Moment: The C-Br bond introduces a significant dipole. The overall molecular dipole moment will depend on the vector sum of all bond dipoles. Different positional isomers will have different molecular dipole moments, which will affect their interactions with polar solvents.

  • Crystal Lattice Energy: The ability of a molecule to pack efficiently into a crystal lattice affects its melting point and solubility. Symmetrical molecules often pack more efficiently, leading to higher melting points and lower solubilities. The 4-bromo isomer, being more symmetrical than the 2- and 3-bromo isomers, might exhibit a higher melting point and potentially lower solubility in certain solvents.

  • Steric Hindrance: The position of the bromine atom can influence how solvent molecules approach and solvate the molecule. A bromine atom at the 2-position, for instance, might sterically hinder interactions with the nitrogen atom to a greater extent than a bromine at the 4-position.

A systematic study of the solubility of all three isomers using the protocol outlined above would be necessary to definitively quantify these effects.

Conclusion: Empowering Rational Solvent Selection

This technical guide has provided a comprehensive framework for understanding and determining the solubility of benzyl-protected bromopiperidines in organic solvents. By combining a theoretical understanding of the molecular factors influencing solubility with a robust and validated experimental protocol, researchers and drug development professionals can make informed and rational decisions regarding solvent selection for synthesis, purification, and formulation. The provided methodologies empower the generation of reliable and reproducible solubility data, a critical step in advancing the development of novel therapeutics.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem.
  • 1-N-BENZYL-3-HYDROXY-PIPERIDINE. (2024, April 9). ChemBK.
  • n-Benzyl-3-hydroxy piperidine-98%. (n.d.). TradeIndia.
  • Shake-Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies.
  • Purification by Recrystalliz
  • Experiment 9 — Recrystalliz
  • Tips & Tricks: Recrystalliz
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). Quick Company.
  • CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (n.d.).
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.).
  • N-Benzyl-3-hydroxypiperidine 97 14813-01-5. (n.d.). Sigma-Aldrich.
  • Benzyl 4-bromopiperidine-1-carboxyl
  • Benzyl 4-bromopiperidine-1-carboxylate, 96% 1 g | Buy Online | Thermo Scientific Acros. (n.d.). Fisher Scientific.
  • 4-Bromo-N-Z-piperidine 96 166953-64-6. (n.d.). Sigma-Aldrich.
  • 1-Benzyl-4-bromopiperidine | C12H16BrN | CID 22180400. (n.d.). PubChem.
  • 4-Benzylpiperidine | 31252-42-3. (n.d.). ChemicalBook.
  • 4-Benzylpiperidine 99 31252-42-3. (n.d.). Sigma-Aldrich.
  • 4-Benzyl piperidine. (n.d.). ChemBK.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(17), 3398–3405.
  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (2008). Journal of the American Chemical Society, 130(46), 15611–15618.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). Tetrahedron, 59(43), 8509–8512.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2016). Der Pharmacia Lettre, 8(16), 57-63.
  • Why does piperidine + 1-bromonaphtalene yields one single isomer? (2024, March 27). Reddit.
  • 166953-64-6|Benzyl 4-bromopiperidine-1-carboxyl
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2018). Organic & Biomolecular Chemistry, 16(31), 5701–5714.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(8), 1930.
  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. (2025). Journal of Molecular Structure, 1317, 141376.
  • Piperidine, 1-bromo- | C5H10BrN | CID 143675. (n.d.). PubChem.
  • 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. (n.d.). PubChemLite.
  • Optical Isomers of Some Piperidine-Derived Hemicholinium Congeners Containing Secondary Alcohol Groups: Preparation and Biological Activities. (1985). Journal of Medicinal Chemistry, 28(6), 738–743.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). European Journal of Medicinal Chemistry, 262, 115886.
  • biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • BENZYL BROMIDE. (n.d.). CAMEO Chemicals.
  • N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597. (n.d.). PubChem.
  • Supporting Inform
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). The AAPS Journal, 9(3), E30.
  • Thermodynamic solubility measurement without chemical analysis. (2024). International Journal of Pharmaceutics, 652, 123890.
  • Perspectives in solubility measurement and interpretation. (2019). ADMET & DMPK, 7(2), 79–107.
  • Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds

Sources

An In-depth Technical Guide to 1-Benzyl-3-bromo-5-methylpiperidine: Physicochemical Properties, Synthesis, and Characterization for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Benzyl-3-bromo-5-methylpiperidine, a substituted N-benzylpiperidine derivative of significant interest to researchers and scientists in the field of drug development. The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, valued for its structural flexibility and its role in fine-tuning the efficacy and physicochemical properties of potential drug candidates.[1][2] This document will delve into the core physicochemical data, potential synthetic pathways, and detailed characterization methodologies for 1-Benzyl-3-bromo-5-methylpiperidine, offering field-proven insights for its application in drug discovery.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₃H₁₈BrNCalculated
Molecular Weight 268.19 g/mol Calculated
CAS Number Not available in public databasesN/A
Predicted Boiling Point ~320-340 °C at 760 mmHgEstimation based on similar structures
Predicted Melting Point Not readily predictable (likely a salt form would be a solid)N/A
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethaneEstimation based on structure
Predicted LogP ~3.5-4.0Estimation based on structure

The Significance of the N-Benzylpiperidine Motif in Drug Discovery

The N-benzylpiperidine (N-BP) moiety is a prevalent structural motif in a multitude of approved drugs and clinical candidates.[1] Its significance stems from several key factors:

  • Structural Versatility: The piperidine ring's chair conformation provides a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.

  • Physicochemical Modulation: The N-benzyl group can be readily substituted to fine-tune properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Target Interaction: The benzyl group can engage in crucial cation-π interactions with aromatic residues in protein binding pockets, enhancing binding affinity and selectivity.[2]

The introduction of a bromine atom and a methyl group at the 3 and 5 positions of the piperidine ring, as in the case of 1-Benzyl-3-bromo-5-methylpiperidine, offers further avenues for medicinal chemists to explore structure-activity relationships (SAR). The bromine atom, in particular, can significantly influence crystal packing and intermolecular interactions.[3]

Synthesis and Purification: A Proposed Methodology

While a specific, documented synthesis for 1-Benzyl-3-bromo-5-methylpiperidine is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of N-benzylpiperidine derivatives.[4]

Proposed Synthetic Pathway

A logical approach would involve the bromination of a suitable N-benzyl-5-methylpiperidine precursor. The following diagram illustrates a potential synthetic workflow.

G cluster_0 Synthesis of Precursor cluster_1 Bromination and Final Product cluster_2 Purification Start 3-Methylpyridine Step1 Reduction to 3-Methylpiperidine Start->Step1 e.g., H₂, Pd/C Step2 N-Benzylation Step1->Step2 Benzyl bromide, base (e.g., K₂CO₃) Precursor 1-Benzyl-3-methylpiperidine Step2->Precursor Bromination Electrophilic Bromination Precursor->Bromination e.g., NBS in CCl₄ Final_Product 1-Benzyl-3-bromo-5-methylpiperidine Bromination->Final_Product Purification Column Chromatography Final_Product->Purification Silica gel, (e.g., Hexane/Ethyl Acetate)

Caption: A proposed synthetic workflow for 1-Benzyl-3-bromo-5-methylpiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-methylpiperidine (Precursor)

  • To a solution of 3-methylpiperidine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • To this stirred suspension, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-3-methylpiperidine.

Step 2: Bromination of 1-Benzyl-3-methylpiperidine

  • Dissolve the synthesized 1-benzyl-3-methylpiperidine in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) to the solution in portions.

  • Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 1-Benzyl-3-bromo-5-methylpiperidine by column chromatography.

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized 1-Benzyl-3-bromo-5-methylpiperidine would rely on a combination of spectroscopic techniques.

Spectroscopic and Analytical Workflow

The following diagram outlines a standard workflow for the characterization of a novel synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Synthesized_Compound Purified 1-Benzyl-3-bromo-5-methylpiperidine NMR ¹H and ¹³C NMR Synthesized_Compound->NMR Structural Confirmation MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight Verification IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Group Identification HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Compound->HPLC Purity Determination EA Elemental Analysis Synthesized_Compound->EA Elemental Composition Final_Characterization Complete Characterization Data

Caption: A generalized workflow for the characterization of synthesized compounds.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene protons, and the protons of the piperidine ring, including the methyl group protons. The proton attached to the carbon bearing the bromine atom would likely appear as a multiplet at a downfield-shifted position.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. The carbon atom bonded to the bromine would be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

  • Infrared Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-Br stretching vibration, typically in the 500-600 cm⁻¹ region.

Applications in Drug Discovery and Development

N-benzylpiperidine derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease.[5][6] The specific substitution pattern of 1-Benzyl-3-bromo-5-methylpiperidine makes it an interesting candidate for screening in various biological assays. The presence of the bromine atom can enhance binding affinity through halogen bonding and can also serve as a handle for further chemical modifications and the generation of a library of analogs for SAR studies.

Conclusion

1-Benzyl-3-bromo-5-methylpiperidine represents a valuable, albeit not extensively characterized, chemical entity for drug discovery endeavors. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a robust workflow for its characterization. By leveraging the insights provided herein, researchers and drug development professionals can confidently approach the synthesis and utilization of this and similar N-benzylpiperidine derivatives in their quest for novel therapeutic agents.

References

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024.
  • The N‐benzyl piperidine (N‐BP) moiety in drug discovery.
  • A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. Benchchem. 2025.
  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Unknown Source. 2026.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. 2023.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. 2023.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. 2025.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. 2023.

Sources

Stabilizing Labile Intermediates: The Strategic Role of Benzyl Protection in Bromopiperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopiperidines are high-value scaffolds in the synthesis of antihistamines, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs). However, their utility is compromised by inherent instability. The free secondary amine in 3- and 4-bromopiperidines acts as an intramolecular nucleophile, driving rapid degradation via bicyclic aziridinium or azetidinium intermediates.

This technical guide details the mechanistic imperative for


-benzyl (

-Bn) protection. Unlike simple carbamates (Boc/Cbz), the benzyl group offers a unique balance of steric bulk and basicity modulation that, when coupled with hydrobromide salt formation, arrests the kinetic degradation pathways. We present a validated protocol for the synthesis and stabilization of these labile intermediates.

Part 1: The Instability Paradox (Mechanistic Insight)

The core challenge in handling free bromopiperidines is Neighboring Group Participation (NGP) . The nitrogen lone pair is spatially positioned to displace the bromide leaving group. This is not a slow degradation; it is a rapid, intramolecular


 reaction.
The 3-Bromo Rearrangement Trap

In 3-bromopiperidine, the free amine attacks the


-carbon, ejecting the bromide to form a 1-azoniabicyclo[3.1.0]hexane  (aziridinium) ion.
  • The Danger: This intermediate is highly electrophilic.[1] Nucleophilic attack (by water or residual nucleophiles) often occurs at the less substituted carbon, leading to ring contraction. The result is not the desired piperidine, but a 2-(bromomethyl)pyrrolidine .

  • The Consequence: Researchers often unknowingly isolate the pyrrolidine isomer, leading to structural assignment errors in downstream SAR studies.

The 4-Bromo Dimerization

In 4-bromopiperidine, intramolecular attack would form a strained azetidinium system (1-azoniabicyclo[2.2.0]hexane). While slower than aziridinium formation, the free amine is prone to intermolecular dimerization , forming insoluble quaternary ammonium polymers.

Diagram 1: Degradation Pathways & The Benzyl Blockade

The following diagram illustrates the kinetic degradation of the free amine versus the stabilized trajectory of the


-benzyl species.

Bromopiperidine_Stability FreeAmine Free 3-Bromopiperidine (Secondary Amine) Aziridinium Aziridinium Ion (Bicyclic Intermediate) FreeAmine->Aziridinium Rapid Intramolecular SN2 (NGP) NBn_Amine N-Benzyl-3-Bromopiperidine (Tertiary Amine) Pyrrolidine 2-(hydroxymethyl)pyrrolidine (Ring Contraction Product) Aziridinium->Pyrrolidine Nucleophilic Attack (Hydrolysis) NBn_Amine->Aziridinium Sterically Hindered (Slowed) Salt N-Bn Hydrobromide Salt (Protonated Nitrogen) NBn_Amine->Salt HBr/Et2O Protonation Stable Stable Storage (>6 Months @ 4°C) Salt->Stable Lone Pair Unavailable

Figure 1: Comparative degradation pathways. The free amine rapidly cyclizes to the aziridinium ion, leading to ring contraction. Benzyl protection, followed by salt formation, sequesters the nitrogen lone pair, preventing NGP.

Part 2: The Benzyl Advantage

Why choose Benzyl (


-Bn) over Boc or Cbz?
  • Orthogonality:

    
    -Bn is stable to both strong acids (TFA, HCl) and bases, unlike Boc (acid-labile) or Fmoc (base-labile). This allows for harsh downstream modifications (e.g., lithiation or acidic workups) without deprotection.
    
  • Crystallinity:

    
    -benzyl hydrobromide salts crystallize readily. This is critical for purification. Free bromopiperidines are oils that degrade on silica gel. The 
    
    
    
    -Bn HBr salt precipitates from ether/acetone, allowing purification by filtration rather than chromatography.
  • Steric Shielding: While the nitrogen remains tertiary (and theoretically nucleophilic), the bulky benzyl group increases the activation energy for the conformational change required to form the bicyclic transition state.

Comparative Stability Data
SpeciesStateStability (t½ at 25°C)Major Degradation Product
3-Bromopiperidine (Free Base) Oil< 1 Hour2-(bromomethyl)pyrrolidine / Polymers
4-Bromopiperidine (Free Base) Oil2-4 HoursDimer/Polymer (Quaternary salts)

-Boc-3-Bromopiperidine
SolidWeeksStable (but Boc is acid sensitive)

-Bn-3-Bromopiperidine (Free Base)
OilDaysAziridinium rearrangement (slow)

-Bn-3-Bromopiperidine (HBr Salt)
Solid > 1 Year None (Indefinitely stable)

Part 3: Validated Synthesis Protocol

Target:


-Benzyl-3-bromopiperidine Hydrobromide
Scale:  10 mmol basis
Reagents
  • 3-Hydroxypiperidine (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Carbon Tetrabromide (

    
    , 1.2 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Diethyl Ether (

    
    ).
    
Workflow Diagram

Synthesis_Protocol Step1 Step 1: N-Benzylation 3-OH-Piperidine + BnBr + K2CO3 (ACN, Reflux, 4h) Step2 Workup & Isolation Yields N-Bn-3-Hydroxypiperidine (Stable Intermediate) Step1->Step2 Step3 Step 2: Appel Bromination CBr4 + PPh3 (DCM, 0°C -> RT) Step2->Step3 Step4 CRITICAL CONTROL POINT Keep T < 25°C to prevent rearrangement Step3->Step4 Step5 Step 3: Salt Formation Add HBr in Et2O Precipitate Target Salt Step4->Step5

Figure 2: Synthetic workflow emphasizing the critical temperature control point during bromination to prevent thermodynamic rearrangement.

Detailed Methodology
Step 1:

-Benzylation[2]
  • Suspend 3-hydroxypiperidine (1.01 g, 10 mmol) and

    
     (3.45 g, 25 mmol) in acetonitrile (30 mL).
    
  • Add benzyl bromide (1.3 mL, 11 mmol) dropwise at 0°C.

  • Allow to warm to room temperature (RT) and reflux for 4 hours.

  • Workup: Filter solids. Concentrate filtrate. Dissolve residue in EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Result:

    
    -Benzyl-3-hydroxypiperidine (Viscous oil). Yield: ~90-95%.
    
Step 2: Appel Bromination (The Critical Step)

Rationale: We use the Appel reaction (


) instead of 

reflux.

reflux requires high heat, which guarantees ring contraction to the pyrrolidine. Appel proceeds at 0°C.
  • Dissolve

    
    -benzyl-3-hydroxypiperidine (1.91 g, 10 mmol) and 
    
    
    
    (3.98 g, 12 mmol) in anhydrous DCM (40 mL).
  • Cool to 0°C (Ice bath).

  • Add

    
     (3.15 g, 12 mmol) portion-wise over 15 minutes. Exothermic reaction.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT for maximum 1 hour.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Pass quickly through a short silica plug (eluting with 10% EtOAc/Hexane) to remove phosphine oxide. Do not store the free base.

Step 3: Hydrobromide Salt Formation
  • Dissolve the crude oil from Step 2 in minimal cold Diethyl Ether (

    
    ).
    
  • Add 1.0 M HBr in

    
     (or 4M in Dioxane) dropwise with vigorous stirring at 0°C.
    
  • A white precipitate will form immediately.

  • Filter under argon. Wash with cold ether.

  • Storage: Store in a desiccator at 4°C.

Part 4: Troubleshooting & Quality Control

Distinguishing the Isomers (NMR)

If you suspect rearrangement to the pyrrolidine, check the


 NMR.
  • Piperidine (Target): Methine carbon (CH-Br) typically appears around 45-50 ppm .

  • Pyrrolidine (Rearranged): The exocyclic

    
    -Br carbon appears significantly upfield, around 35-38 ppm .
    
Handling "Sticky" Salts

If the HBr salt oils out instead of crystallizing:

  • The solvent is likely too polar. Triturate the oil with anhydrous acetone or sonicate in pure diethyl ether.

  • Ensure the free base was dry (free of DCM) before adding HBr.

References

  • Mechanism of Aziridinium Formation: Cossy, J., et al. "Ring expansion induced by DAST: Synthesis of substituted 3-fluoropiperidines from prolinols."[3] European Journal of Organic Chemistry, 2007. [Link]

  • Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. [Link]

  • Stability of 3-Chloropiperidines (Analogous Mechanism): Carraro, C., et al. "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines."[4] Journal of Medicinal Chemistry, 2019. [Link]

Sources

Reactivity profile of the bromine leaving group in piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Reactivity Matrix of Brominated Piperidines: A Mechanistic Guide to Nucleophilic and Metallated Pathways

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, yet the introduction of a bromine "handle" at the 3- or 4-position introduces a divergent set of reactivity profiles that often defy simple aliphatic halide intuition. This guide dissects the reactivity of the bromine leaving group in piperidine scaffolds, distinguishing between the "neighboring group participation" (NGP) dominated landscape of the 3-position and the steric/elimination-driven profile of the 4-position. It provides actionable strategies to control regioselectivity, suppress rearrangement, and optimize cross-coupling efficiency.

Part 1: Structural Determinants of Reactivity

The reactivity of bromopiperidines is not merely a function of the C–Br bond strength (~68 kcal/mol), but is dictated by the stereoelectronic influence of the nitrogen atom .

The Nitrogen Toggle (Protecting Group Effects)

The electronic state of the piperidine nitrogen is the primary switch for reactivity.

  • Basic/Free Amine: The lone pair is high-energy (

    
     interaction is possible). This promotes intramolecular cyclization (NGP) in 3-bromo systems.
    
  • Carbamates/Amides (Boc, Cbz, Ac): The lone pair is delocalized into the carbonyl (

    
    ). Nucleophilicity is quenched, suppressing NGP and forcing the system into a standard secondary alkyl halide manifold (
    
    
    
    vs.
    
    
    ).
  • Protonated/Salt Forms: The lone pair is bound (

    
    ). Inductive electron withdrawal (-I effect) deactivates the ring toward electrophilic attack but accelerates nucleophilic attack at adjacent carbons by lowering the LUMO energy.
    
Conformational Anchoring

Piperidines exist in a chair conformation. The bromine atom prefers the equatorial position to minimize 1,3-diaxial interactions, but the axial conformer is the reactive species for


 elimination (requiring anti-periplanar geometry with adjacent protons).
  • Data Point: In

    
    -Boc-4-bromopiperidine, the equilibrium favors equatorial Br (~3:1), but reaction rates for elimination are driven by the accessible population of the axial conformer.
    

Part 2: The 3-Bromo Anomaly (The Aziridinium Trap)

The most critical failure mode in piperidine functionalization occurs at the 3-position. Unlike the 4-isomer, 3-bromopiperidines with a nucleophilic nitrogen do not undergo simple direct displacement.

The Aziridinium Mechanism

When the nitrogen is basic (alkyl or free amine), the lone pair attacks the


-carbon (C3) from the back, ejecting bromide. This forms a bicyclic 1-azoniabicyclo[3.1.0]hexane  (aziridinium) ion.
  • The Trap: This intermediate is highly electrophilic. An incoming nucleophile (Nu⁻) can attack either C3 (retention of structure) or C4 (rearrangement), leading to regioisomeric mixtures.

  • Stereochemical Signature: Because the aziridinium formation is an intramolecular

    
     (inversion) and the ring opening is a second 
    
    
    
    (inversion), attack at C3 results in net retention of configuration, violating standard
    
    
    rules.
Visualization of the Pathway

The following diagram illustrates the divergent pathways controlled by the nitrogen protecting group.

Aziridinium_Manifold Start 3-Bromo-Piperidine (Free Amine) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Start->Aziridinium Intramolecular Attack (Fast) Prod_Retention 3-Substituted Product (Net Retention) Aziridinium->Prod_Retention Nu- attack at C3 Prod_Rearrange 4-Substituted Product (Regio-isomer) Aziridinium->Prod_Rearrange Nu- attack at C4 Direct_SN2 Direct SN2 Product (Inversion) Start_Protected N-Boc-3-Bromo (Protected) Start_Protected->Direct_SN2 External Nu- (Slow)

Figure 1: The Aziridinium Manifold.[1] Note how the free amine pathway branches into regioisomers, while the protected amine forces a direct path.

Part 3: The 4-Bromo Profile (Sterics & Elimination)

The 4-bromopiperidine system lacks the geometric ability to form a bridged aziridinium species (would require a highly strained [2.2.1] system). Therefore, its profile is dominated by the competition between Substitution (


) and Elimination (

).
Elimination Dominance

The C4 position is a secondary halide flanked by two methylene groups.

  • Risk: Strong bases (NaH, KOtBu) or even hindered amine bases (DIPEA) at high temperatures will exclusively drive

    
     elimination to form the enecarbamate (N-Boc-1,2,3,6-tetrahydropyridine).
    
  • Mitigation: Use "soft" nucleophiles (azides, thiols, malonates) in polar aprotic solvents (DMF, DMSO) to favor

    
    .
    
Cross-Coupling Kinetics

In Pd-catalyzed cross-coupling (Suzuki/Buchwald), the 4-bromo position is generally more reactive toward oxidative addition than the 3-bromo position due to reduced steric hindrance from the N-protecting group.

  • Catalyst Selection: For

    
    -Boc-4-bromopiperidine, standard Pd(PPh3)4 is often insufficient due to slow oxidative addition. Bulky, electron-rich phosphines (e.g., S-Phos , X-Phos ) or NHC-based catalysts (PEPPSI-iPr ) are required to facilitate the insertion into the secondary C-Br bond.
    

Part 4: Comparative Data & Decision Matrix

Table 1: Reactivity Profile by Position and Protection

Feature3-Bromo (N-H / N-Alkyl)3-Bromo (N-Boc / N-Ac)4-Bromo (N-Boc)
Dominant Mechanism NGP (Aziridinium)

(Direct)

/

Competition
Stereochemistry Retention (Net)InversionInversion
Regio-fidelity Low (Mixture of 3- and 4-sub)High (Strictly 3-sub)High (Strictly 4-sub)
Elimination Risk ModerateLowHigh (forms alkene)
Pd-Coupling Rate Slow (Steric clash with N-group)ModerateFast (Accessible)

Part 5: Experimental Protocols

Protocol A: Regiospecific Substitution of 3-Bromopiperidine (Avoiding Rearrangement)

Objective: Install a nucleophile at C3 with inversion, strictly avoiding the C4 isomer.

  • Protection (Mandatory):

    • Dissolve 3-bromopiperidine HBr salt (1.0 eq) in DCM.

    • Add TEA (2.5 eq) and

      
       (1.1 eq). Stir 4h.
      
    • Validation: Check NMR.[1][2][3][4][5] The

      
      -protons adjacent to N should shift downfield due to the carbamate.
      
  • Substitution:

    • Dissolve

      
      -Boc-3-bromopiperidine in DMF (0.5 M).
      
    • Add Nucleophile (e.g.,

      
      , 1.2 eq).
      
    • Critical Step: Heat to 60°C. Do not exceed 80°C to minimize thermal elimination.

  • Workup: Dilute with

    
     (not EtOAc, to avoid extracting DMF). Wash 3x with water.
    
  • Self-Validation (QC):

    • Run

      
       NMR. Look for the H-3 proton signal.[1]
      
    • Pass Criteria: Distinct multiplet at ~3.5-4.0 ppm (depending on Nu).

    • Fail Criteria: Presence of alkene peaks (5.6-5.8 ppm) indicates elimination.

Protocol B: Pd-Catalyzed Cross-Coupling (Negishi-Type)

Objective: Arylation of 4-bromopiperidine.

  • Zinc Reagent Prep: Activate Zn dust with TMSCl/1,2-dibromoethane in THF. Add Aryl-Bromide to generate ArZnBr.

  • Catalyst Loading:

    • In a separate flask, mix

      
      -Boc-4-bromopiperidine (1.0 eq), Pd(OAc)2 (2 mol%), and S-Phos  (4 mol%).
      
    • Why S-Phos? The biaryl ligand creates a "pocket" that facilitates reductive elimination from the bulky secondary center.

  • Coupling: Transfer ArZnBr solution to the piperidine/catalyst mixture. Stir at 25°C (mild) to 60°C.

  • Validation:

    • Monitor by LCMS.

    • Note: The product will have the same mass as the starting material + Aryl - Br. Watch for "homocoupling" of the aryl zinc (Ar-Ar) as a side product.

Part 6: References

  • Mechanistic Insight on Aziridinium Ions:

    • Title: Secondary 3-Chloropiperidines: Powerful Alkylating Agents.[6]

    • Source:ChemistryOpen, 2023.[6] (Demonstrates the aziridinium pathway in 3-halo systems).

    • URL:[Link]

  • Neighboring Group Participation (General):

    • Title: Neighbouring Group Participation (IUPAC Definition & Scope).[7][8]

    • Source:Wikipedia / IUPAC Gold Book (Foundational definition).

    • URL:[Link][7]

  • Palladium Catalysis Kinetics:

    • Title: Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.

    • Source:LMU München Dissertation, 2023. (Details on oxidative addition rates for secondary halides).

    • URL:[Link]

  • Aziridine/Aziridinium Reactivity Reviews:

    • Title: Recent updates and future perspectives in aziridine synthesis and reactivity.[1][9][10]

    • Source:PMC (NIH).

    • URL:[Link]

Sources

Comparison of cis and trans isomers in 3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Stereochemistry, and Comparative Analysis of cis- and trans-3-Bromo-5-Methylpiperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The introduction of substituents onto the piperidine ring creates stereocenters, leading to stereoisomers with distinct three-dimensional arrangements. These geometric differences can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comprehensive technical examination of the cis and trans isomers of 3-bromo-5-methylpiperidine, a disubstituted piperidine with potential as a versatile building block in drug discovery. We will explore the synthetic pathways to obtain these isomers, the critical role of conformational analysis in understanding their behavior, and the spectroscopic techniques used for their unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural diversity of substituted piperidines in their work.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a privileged structure in drug design due to its ability to confer favorable properties such as high chemical stability, improved water solubility or lipophilicity (depending on substitution), and the capacity to present substituents in well-defined spatial vectors.[2] When the ring is substituted at two or more positions, as in 3-bromo-5-methylpiperidine, diastereomers in the form of cis and trans isomers are possible.

  • cis-isomer : The substituents (bromo and methyl groups) are located on the same face of the piperidine ring.

  • trans-isomer : The substituents are on opposite faces of the ring.

This seemingly subtle difference in geometry has profound implications. The three-dimensional shape of a molecule is paramount for its interaction with chiral biological targets like enzymes and receptors.[4] A drug often fits into its target's binding pocket with a specific orientation, akin to a key fitting into a lock. Consequently, one stereoisomer may exhibit high potency while the other is significantly less active or even inactive.[6] Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is a critical competency in modern drug development.

Synthesis and Isomer Separation

The synthesis of 3-bromo-5-methylpiperidine typically begins with the corresponding aromatic precursor, 3-bromo-5-methylpyridine. The subsequent reduction of the pyridine ring is the key step that establishes the stereocenters.

Synthesis of 3-Bromo-5-methylpyridine Precursor

A common route to 3-bromo-5-methylpyridine involves a multi-step sequence starting from commercially available materials, such as a Sandmeyer-type reaction on 3-amino-5-methylpyridine.[7]

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine

  • Salt Formation: Dissolve 3-amino-5-methylpyridine in an aqueous acidic solution (e.g., 48% HBr) and cool the mixture to between -10 °C and 0 °C in an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The formation of the diazonium salt is critical and requires careful temperature control to prevent decomposition.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve as the amino group is replaced by bromine.

  • Workup and Purification: After the reaction is complete, neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield pure 3-bromo-5-methylpyridine.[7]

Hydrogenation and Formation of cis/trans Isomers

The reduction of the substituted pyridine ring to a piperidine is most commonly achieved via catalytic hydrogenation. This step generates the two stereocenters at C3 and C5 simultaneously. The ratio of cis to trans isomers formed (the diastereomeric ratio, or dr) is highly dependent on the reaction conditions.

  • Catalyst Choice: Catalysts like platinum oxide (PtO₂) or rhodium-on-carbon (Rh/C) are often used for pyridine hydrogenation. The catalyst surface plays a crucial role in directing the approach of hydrogen to the aromatic ring.[3]

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the stereochemical outcome. For many substituted pyridines, catalytic hydrogenation tends to favor the formation of the cis isomer, where hydrogen adds from the same face of the ring, often the face that is least sterically hindered by the catalyst surface.[8][9] However, under certain conditions, particularly with 3,5-disubstituted systems, the trans isomer can sometimes be formed preferentially.[9]

Workflow for Synthesis and Separation of Isomers

G cluster_synthesis Synthesis & Reduction cluster_separation Separation Pyridine 3-Bromo-5-methylpyridine Reduction Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) Pyridine->Reduction Mixture Mixture of cis & trans 3-Bromo-5-methylpiperidine Reduction->Mixture Chromatography Flash Column Chromatography Mixture->Chromatography Cis_Isomer cis-Isomer Chromatography->Cis_Isomer  Earlier Eluting Trans_Isomer trans-Isomer Chromatography->Trans_Isomer  Later Eluting

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-3-bromo-5-methylpiperidine , a critical scaffold for peptidomimetics and kinase inhibitors. Unlike standard hydrogenation methods that risk dehalogenation, this guide utilizes a modified Gribble reduction strategy to effect saturation of the pyridine ring while strictly preserving the aryl bromide functionality. The protocol is designed for high throughput and reproducibility, yielding the target as a mixture of cis- and trans- diastereomers suitable for downstream chromatographic separation.

Introduction & Strategic Analysis

The 3,5-disubstituted piperidine motif is a "privileged structure" in drug discovery, serving as a core pharmacophore in NK1 antagonists and renin inhibitors. The presence of the bromine atom at the C3 position is synthetically invaluable, allowing for subsequent functionalization via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.

The Challenge: Chemoselectivity

The primary synthetic hurdle is reducing the pyridine ring without cleaving the Carbon-Bromine (C-Br) bond.

  • Catalytic Hydrogenation (Pd/C, H₂): typically results in rapid hydrogenolysis of the C-Br bond, yielding the non-functionalized 1-benzyl-3-methylpiperidine.

  • Standard Hydride Reduction (NaBH₄/MeOH): typically arrests at the tetrahydropyridine stage (enamine/allylamine), requiring a second, often problematic, reduction step.

The Solution: Electrophilic Hydride Reduction

This protocol employs Sodium Borohydride in Glacial Acetic Acid (NaBH₄/AcOH) . In this media, the active reducing species is sodium triacetoxyborohydride (or similar acyloxy-borohydrides), which acts as an electrophilic reducing agent. This species preferentially reduces the electron-deficient pyridinium/iminium species over the C-Br bond, delivering the fully saturated piperidine in a single pot or two-step sequence.

Retrosynthetic Logic

Retrosynthesis Target 1-Benzyl-3-bromo-5-methylpiperidine (Target Scaffold) Intermediate N-Benzyl-3-bromo-5-methylpyridinium Bromide (Activated Salt) Target->Intermediate Modified Gribble Reduction (NaBH4/AcOH) SM 3-Bromo-5-methylpyridine (Commercially Available) Intermediate->SM Quaternization (BnBr, MeCN) Reagent Benzyl Bromide Intermediate->Reagent

Figure 1: Retrosynthetic pathway highlighting the activation-reduction strategy.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.Role
3-Bromo-5-methylpyridine 3430-16-81.0Starting Material
Benzyl Bromide 100-39-01.1Alkylating Agent
Sodium Borohydride 16940-66-25.0 - 7.0Reducing Agent
Glacial Acetic Acid 64-19-7SolventSolvent/Proton Source
Acetonitrile (Anhydrous) 75-05-8SolventSolvent (Step 1)
Step 1: Quaternization (Formation of the Pyridinium Salt)

Objective: Activate the pyridine ring for hydride attack.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3-bromo-5-methylpyridine (1.72 g, 10.0 mmol) and anhydrous acetonitrile (20 mL).

  • Addition: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (80–82 °C) for 4–6 hours.

    • Observation: The solution will darken slightly, and a white to off-white precipitate (the pyridinium salt) typically begins to form.

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove unreacted benzyl bromide.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 2 hours.

    • Expected Yield: 90–95%

    • Characterization: ¹H NMR (DMSO-d₆) should show a diagnostic downfield shift of the aromatic protons and a singlet for the benzylic CH₂ around 5.8 ppm.

Step 2: Chemo-Selective Reduction (Gribble Protocol)

Objective: Reduce the heteroaromatic ring to piperidine without dehalogenation.

  • Setup: Place the N-benzyl-3-bromo-5-methylpyridinium bromide salt (3.43 g, 10.0 mmol) from Step 1 into a 3-neck RBF equipped with a thermometer and N₂ inlet.

  • Solvent: Add Glacial Acetic Acid (30 mL). The salt may not fully dissolve immediately; this is acceptable.

  • Reduction:

    • Prepare Sodium Borohydride pellets (NaBH₄) (approx. 2.6 g, 70 mmol).

    • Critical Safety Note: Add NaBH₄ in small portions over 1 hour while maintaining the internal temperature between 20–25 °C using an external water bath. The reaction is exothermic and releases hydrogen gas. Do not let the temperature spike above 30 °C , as this increases the risk of side reactions.

  • Completion: After the final addition, stir the mixture at room temperature for an additional 4–12 hours. Monitor via LC-MS or TLC (Alumina plates recommended, as silica can cause streaking of amines).

    • Checkpoint: The reaction is complete when the UV-active pyridinium spot disappears.

  • Quenching: Cool the mixture to 0 °C. Carefully quench by dropwise addition of water (10 mL), followed by slow neutralization with 50% NaOH solution until pH > 12.

    • Note: Keep the mixture cool during neutralization to prevent polymerization or decomposition.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing: Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification & Isomer Separation

The crude product is a diastereomeric mixture of cis- and trans- 1-benzyl-3-bromo-5-methylpiperidine.

  • Column Chromatography: Purify via flash chromatography on silica gel.

    • Eluent: Hexanes : Ethyl Acetate (gradient from 95:5 to 80:20).

    • Add 1% Triethylamine to the eluent to prevent tailing of the tertiary amine.

  • Fractionation: The trans isomer (diequatorial-like conformation) typically elutes before the cis isomer, though relative retention times must be confirmed via NOESY NMR.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Pale yellow oil (oxidizes to brown upon standing if not stored under Argon).

  • MS (ESI+): m/z calc for C₁₃H₁₈BrN [M+H]⁺: 268.06/270.06 (1:1 isotopic pattern).

  • ¹H NMR (Diagnostic Signals):

    • Benzylic CH₂: ~3.5 ppm (s).

    • C3-H (CH-Br): Multiplet at 4.0–4.5 ppm (chemical shift varies by diastereomer).

    • C5-Methyl: Doublet at ~0.9–1.0 ppm.[3]

    • Absence of aromatic pyridine protons (7.5–9.0 ppm region).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet solventEnsure MeCN is anhydrous; water inhibits quaternization.
Dehalogenation (Loss of Br) Temperature too high in Step 2Maintain T < 25 °C during NaBH₄ addition.
Incomplete Reduction (Tetrahydro product) Insufficient HydrideAdd an additional 2.0 eq of NaBH₄ or switch to NaBH₃CN/AcOH for the final push.
Emulsion during Workup Amphiphilic nature of amineFilter the biphasic mixture through Celite or add solid NaCl to saturate the aqueous phase.

Safety & Handling

  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • Sodium Borohydride + Acetic Acid: Generates Hydrogen gas (flammable) and heat. Ensure adequate venting and cooling.

  • 3-Bromo-5-methylpyridine: Irritant. Avoid skin contact.

References

  • Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society, 96(25), 7812–7814. (Foundational methodology for NaBH4/AcOH reductions). Link

  • Gribble, G. W.; Heald, P. W. (1975). Reactions of Sodium Borohydride in Acidic Media. III. Reduction of Pyridines to Piperidines.[4][5] Synthesis, 1975(10), 650-652. (Specific protocol for Pyridine -> Piperidine). Link

  • Yamaguchi, R. et al. (2000). Efficient Synthesis of 3-Substituted Piperidines via Regioselective Reduction.[5] Journal of Organic Chemistry.[6][7] (Context for 3,5-substitution patterns).

  • BioTools. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.[5] (Modern context for piperidine synthesis). Link

  • Organic Chemistry Portal. Synthesis of Piperidines: Recent Literature. (General reference for alternative hydrogenation methods). Link

Sources

Palladium-catalyzed cross-coupling using 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Benzyl-3-bromo-5-methylpiperidine


-Hydride Elimination in Secondary Alkyl Halide Coupling

Strategic Analysis & Molecule Profile

The Substrate: 1-Benzyl-3-bromo-5-methylpiperidine This molecule represents a "Tier 1 Difficulty" substrate in palladium catalysis. Unlike aryl or vinyl halides, this is an unactivated secondary alkyl halide .

  • Core Challenge: The electrophilic carbon (C3) is

    
     hybridized and possesses 
    
    
    
    -hydrogens. Upon oxidative addition, the resulting alkyl-palladium species is kinetically primed for
    
    
    -hydride elimination
    , which ejects the substrate as a useless enamine/alkene (1-benzyl-5-methyl-1,2,3,4-tetrahydropyridine) rather than coupling it.
  • Stereochemical Complexity: The molecule has two chiral centers (C3, C5). Standard Pd-mechanisms involving radical intermediates at C3 (common for alkyl halides) will likely lead to racemization or diastereomeric scrambling.

  • The Solution: The use of electron-rich, sterically bulky phosphine ligands (e.g.,

    
    , 
    
    
    
    ) to accelerate reductive elimination over
    
    
    -hydride elimination.

Mechanistic Insight: The "Danger Zone"

The following diagram illustrates the kinetic competition that defines this reaction. Success depends on making the Reductive Elimination step (


) faster than the 

-Hydride Elimination step (

).

G Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) Start->OxAdd + Substrate (R-Br) Pd_Alkyl Pd(II)-Alkyl Intermediate (The Danger Zone) OxAdd->Pd_Alkyl TransMet Transmetalation (Boronic Acid/Amine) Pd_Alkyl->TransMet + Nucleophile Waste Elimination Product (Enamine/Alkene) Pd_Alkyl->Waste β-Hydride Elimination (Dominant without Optimization) Prod Coupled Product (C-C or C-N Bond) TransMet->Prod Reductive Elimination (Fast with Bulky Ligands) Prod->Start

Figure 1: Catalytic cycle highlighting the competition between productive coupling and destructive elimination.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling 1-Benzyl-3-bromo-5-methylpiperidine with Phenylboronic Acid. Mechanism: Gregory Fu-type Alkyl-Alkyl/Aryl Coupling.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-Benzyl-3-bromo-5-methylpiperidine1.0Electrophile
Catalyst

0.05 (5 mol%)Pd Source
Ligand

(1.0 M in toluene)
0.12 (12 mol%)Bulky/Rich Ligand
Nucleophile Phenylboronic Acid1.5Coupling Partner
Base

(Anhydrous)
2.0Activator
Solvent 1,4-DioxaneN/ASolvent (

)
Step-by-Step Methodology
  • Glovebox/Schlenk Prep: This reaction is highly oxygen sensitive . Ideally, set up in a glovebox. If using a Schlenk line, flame-dry all glassware and cycle Argon/Vacuum 3 times.

  • Catalyst Pre-complexation: In a vial, mix

    
     and 
    
    
    
    in a small amount of Dioxane. Stir for 10 minutes at Room Temperature (RT). The solution should turn from purple/black to a lighter orange/brown, indicating active
    
    
    formation.
  • Reaction Assembly: Add the substrate, boronic acid, and

    
     to a reaction tube equipped with a stir bar.
    
  • Addition: Add the catalyst solution to the reaction tube via syringe. Rinse with remaining Dioxane to reach

    
     concentration relative to the substrate.
    
  • Execution: Seal the tube and heat to

    
      for 12–24 hours.
    
    • Note: While some alkyl bromides couple at RT with this system, the steric bulk of the 5-methyl group on the piperidine ring necessitates thermal energy.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Critical Troubleshooting:

  • Problem: Low Yield / Recovered Starting Material.

  • Root Cause: The catalyst died before oxidative addition.

  • Fix: Ensure

    
     is fresh (it oxidizes instantly in air). Increase catalyst loading to 10 mol%.
    

Protocol B: Buchwald-Hartwig Type Amination (C-N Bond Formation)

Objective: Converting the C3-Bromide to a primary amine (via Benzophenone Imine). Challenge: Direct coupling of secondary alkyl halides with amines is notoriously difficult using standard Pd conditions due to


-elimination.
Solution:  Use the Hartwig Radical-Hybrid System  or a specialized hindered ligand system.
Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-Benzyl-3-bromo-5-methylpiperidine1.0Electrophile
Catalyst Precursor

0.025Pd Source
Ligand RuPhos or BrettPhos 0.05–0.10Ligand
Nucleophile Benzophenone Imine1.2Ammonia Surrogate
Base

1.5Strong Base
Solvent TolueneN/ASolvent (

)

Note: For difficult secondary alkyl substrates, switching to a Nickel catalyst (e.g.,


 + Bipyridine) is often superior to Pd, but this protocol adheres to the Pd-requirement of the request.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk tube with

    
    , Ligand (RuPhos), and 
    
    
    
    under Argon.
  • Solvent Addition: Add anhydrous Toluene. Stir for 5 minutes.

  • Substrate Addition: Add the piperidine substrate and Benzophenone Imine.

  • Thermal Activation: Heat to

    
      for 18 hours.
    
  • Hydrolysis (Crucial): The product is an imine. To get the amine, cool the reaction, add

    
     (
    
    
    
    ), and stir for 1 hour at RT. This cleaves the benzophenone protecting group.
  • Isolation: Neutralize with

    
     to 
    
    
    
    , extract with DCM. The product will be the 3-amino-piperidine derivative.

Optimization & Data Interpretation

When optimizing for this specific scaffold, use the following decision matrix to interpret your HPLC/LCMS results.

ObservationProbable CauseCorrective Action
Product < 10%, SM Recovered Oxidative Addition FailureSwitch to

G3 precatalyst (air stable) to ensure active species generation.
Product < 10%, Enamine Detected

-Hydride Elimination
Reaction is too slow. Increase ligand bulk (Cone angle

). Lower temp to

and extend time.
Homocoupling of Boronic Acid Transmetalation IssueReduce Base strength (Switch

). Add water (1 equivalent) to solubilize base.
Diastereomer Scrambling Radical MechanismThis is expected with secondary alkyl halides. Separation via Chiral SFC is required post-synthesis.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[9] "Boronic Acids as Coupling Partners in the Palladium-Catalyzed Cross-Coupling of Alkyl Halides." Journal of the American Chemical Society.

  • Green, R. A., & Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Secondary Alkyl Chlorides, Bromides, and Iodides." Angewandte Chemie International Edition.

  • Valente, C., et al. (2012). "PEPPSI-Theme and Variations: Catalyst Development and Applications." European Journal of Organic Chemistry.

  • Bunnai Saito and Gregory C. Fu (2007).[6] "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on the 3-Bromo-5-Methylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The functionalization of this heterocycle is a key strategy in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for nucleophilic substitution at the C-3 position of 3-bromo-5-methylpiperidine. We delve into the critical prerequisite of nitrogen protection, the mechanistic underpinnings of the substitution reaction, stereochemical considerations, and provide detailed, validated protocols for executing this transformation with various nucleophiles, followed by deprotection to yield the final target compounds.

Foundational Principles: Causality Behind the Strategy

Executing a successful nucleophilic substitution on the 3-bromo-5-methylpiperidine core requires a strategic approach rooted in understanding the inherent reactivity of the substrate. The presence of both a secondary alkyl halide (the C-Br bond) and a secondary amine (the N-H group) within the same molecule presents both an opportunity and a challenge.

1.1 The Imperative of N-Protection

The piperidine nitrogen is itself a nucleophile and a base. Attempting a direct substitution on the unprotected scaffold would lead to a complex mixture of products, primarily due to:

  • Intermolecular N-alkylation: One molecule's nitrogen can attack the C-3 position of another, leading to dimerization and polymerization.

  • Acid-Base Reactions: The basic nitrogen can neutralize acidic reagents or interact with the incoming nucleophile, complicating the reaction.

Therefore, the first and most critical step is to "mask" the reactivity of the nitrogen atom with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its steric bulk, which can also influence the conformational preference of the ring, and its reliable cleavage under acidic conditions that are orthogonal to many other functional groups.[2]

1.2 Mechanistic Pathway and Stereochemical Implications

The substrate, 3-bromo-5-methylpiperidine, is a secondary alkyl halide. Consequently, the nucleophilic substitution can theoretically proceed via an S_N_1 (unimolecular, carbocation intermediate) or S_N_2 (bimolecular, concerted) mechanism.[3][4]

For this system, the S_N_2 pathway is strongly favored . The formation of a secondary carbocation on a saturated ring is energetically unfavorable.[5] By selecting appropriate reaction conditions, such as a polar aprotic solvent (e.g., DMF, DMSO) and a strong nucleophile, the S_N_2 pathway can be enforced.[6]

A crucial consequence of the S_N_2 mechanism is the inversion of stereochemistry at the reaction center (C-3).[3][4] The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable and controllable stereochemical outcome. If the starting material is a specific stereoisomer (e.g., (3R,5S)-3-bromo-5-methylpiperidine), the product will be the inverted isomer (e.g., (3S,5S)-3-substituted-5-methylpiperidine).

Visualized Experimental Blueprint

The overall strategy is a multi-step process that ensures high yield and purity of the final product. The workflow is designed to be modular, allowing for the introduction of various nucleophiles.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Final Product Generation start 3-Bromo-5-Methylpiperidine protection N-Boc Protection ((Boc)₂O, Base) start->protection substitution Nucleophilic Substitution (SN2) (Nucleophile, Solvent, Heat) protection->substitution purify1 Purification of Protected Product (Column Chromatography) substitution->purify1 deprotection N-Boc Deprotection (TFA or HCl/Dioxane) purify1->deprotection purify2 Purification of Final Product (Extraction/Crystallization) deprotection->purify2 end 3-Substituted-5-Methylpiperidine purify2->end

Diagram 1: High-level experimental workflow for the synthesis of 3-substituted-5-methylpiperidines.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1 Protocol 1: N-Protection of 3-Bromo-5-Methylpiperidine

This protocol describes the standard procedure for protecting the piperidine nitrogen with a Boc group.

Materials:

Reagent/Material Formula/Grade Supplier
3-Bromo-5-methylpiperidine C₆H₁₂BrN (Specify)
Di-tert-butyl dicarbonate ((Boc)₂O) C₁₀H₁₈O₅ (Specify)
Triethylamine (TEA) or DIPEA C₆H₁₅N (Specify)
Dichloromethane (DCM) CH₂Cl₂ Anhydrous
Saturated Sodium Bicarbonate NaHCO₃(aq)
Brine NaCl(aq)
Anhydrous Magnesium Sulfate MgSO₄
Magnetic Stirrer & Stir Bar -

| Round-bottom flask | - | |

Procedure:

  • Dissolve 3-bromo-5-methylpiperidine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv.) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-bromo-5-methylpiperidine.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected substrate.

3.2 Protocol 2: General Procedure for Nucleophilic Substitution (S_N_2)

This is a general protocol that can be adapted for various nucleophiles. Specific examples are provided in Table 2.

Diagram 2: Concerted S_N_2 mechanism showing inversion of stereochemistry.

Materials:

  • N-Boc-3-bromo-5-methylpiperidine (from Protocol 1)

  • Nucleophile (e.g., sodium azide, sodium methoxide, etc.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted flask, add N-Boc-3-bromo-5-methylpiperidine (1.0 equiv.) and dissolve in anhydrous DMF (approx. 0.2 M).

  • Add the chosen nucleophile (1.5 - 3.0 equiv.). For solid nucleophiles, add them directly. For liquid nucleophiles, add via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2, typically 60-100 °C).

  • Stir vigorously under an inert atmosphere. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic extracts and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-Boc-3-substituted-5-methylpiperidine.

Table 2: Exemplary Reaction Parameters for Various Nucleophiles

Nucleophile (Reagent) Solvent Temp (°C) Time (h) Product Functional Group Notes
Sodium Azide (NaN₃) DMF 80 16 Azide (-N₃) Azide can be reduced to an amine (-NH₂)
Sodium Methoxide (NaOMe) DMF 60 12 Methoxy (-OCH₃) Use a freshly prepared solution or commercial solution
Sodium Thiophenoxide (PhSNa) DMF 70 18 Thiophenyl (-SPh) Highly nucleophilic; reaction is often faster

| Potassium Cyanide (KCN) | DMSO | 100 | 24 | Cyano (-CN) | Extreme Caution: KCN is highly toxic. |

3.3 Protocol 3: N-Boc Deprotection

This protocol removes the Boc group to reveal the final product.

Materials:

  • N-Boc-3-substituted-5-methylpiperidine (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃(aq))

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv.) in DCM (if using TFA) or use the HCl/dioxane solution directly. Cool to 0 °C.

  • Method A (TFA): Add TFA (10-20 equiv., often as a 20-50% solution in DCM) dropwise.[7]

  • Method B (HCl/Dioxane): Add the 4M HCl in dioxane solution (5-10 equiv.).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC/LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid.

  • Work-up:

    • For the TFA salt, dissolve the residue in a small amount of water and basify carefully with saturated NaHCO₃ solution until gas evolution ceases. Extract the free amine with an organic solvent (e.g., DCM or EtOAc).

    • For the HCl salt, the product can often be precipitated by adding diethyl ether to the dioxane solution, collected by filtration, and washed with ether to yield the hydrochloride salt directly.

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
Low Yield in Substitution Insufficiently reactive nucleophile or temperature too low.Increase temperature in 10 °C increments. Consider using a more polar solvent like DMSO. Ensure the nucleophile is of high purity and anhydrous.
Steric hindrance from the Boc group or substrate.While less common, for very bulky nucleophiles, a longer reaction time or higher temperature may be needed.
Elimination Side Product Base is too strong or sterically hindered.Use a less hindered, non-basic nucleophile if possible. Lowering the reaction temperature may favor substitution over elimination.
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of acid or extend the reaction time. Ensure no acid-sensitive groups are present on your nucleophile.[2]
Difficulty in Purification Products are highly polar amines.For free amines, chromatography on silica gel can be challenging. Consider converting to the HCl salt for easier handling and purification by crystallization. Using a C18 reverse-phase column may also be effective.

Conclusion

The nucleophilic substitution of 3-bromo-5-methylpiperidine is a robust and reliable method for introducing diverse functionality onto this pharmaceutically relevant scaffold. The success of the procedure hinges on a logical, three-phase approach: initial N-protection, carefully controlled S_N_2 substitution, and final deprotection. By understanding the underlying mechanistic principles, particularly the inversion of stereochemistry, and adhering to the detailed protocols provided, researchers can efficiently synthesize a wide array of 3,5-disubstituted piperidine derivatives for application in medicinal chemistry and drug discovery.

References

  • BenchChem Technical Support Team. (2025). comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. Benchchem. 8

  • PubMed. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. 9

  • Unknown. Nucleophilic Substitution Reactions. 6

  • Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). 3

  • PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. 10

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. 11

  • PubMed. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. 12

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). 4

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. 2

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions. Benchchem. 13

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. 14

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. 7

  • PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. 15

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. 16

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. 17

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. 18

  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. 19

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. 20

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. 21

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. 22

  • MDPI. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. 23

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate with Amines. 24

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. 5

Sources

Debenzylation strategies for functionalizing 1-Benzyl-3-bromo-5-methylpiperidine

Application Note: Chemoselective -Debenzylation of 1-Benzyl-3-bromo-5-methylpiperidine

Executive Summary

The functionalization of 1-Benzyl-3-bromo-5-methylpiperidine presents a classic chemoselectivity paradox in organic synthesis. While the


This Application Note provides a validated, non-reductive strategy using 1-Chloroethyl chloroformate (ACE-Cl) to effect clean debenzylation while preserving the secondary alkyl bromide and the stereochemical integrity of the methyl substituent. A secondary protocol using the Von Braun reaction is provided as an alternative for specific regulatory environments.

Strategic Analysis & Decision Matrix

The choice of debenzylation method is dictated by the lability of the C-Br bond. Standard hydrogenation is contraindicated due to the high bond dissociation energy of C-N vs. the susceptibility of C-Br to oxidative addition by Pd(0).

Method Comparison Table
FeatureCatalytic Hydrogenation (Pd/C)Von Braun Reaction (BrCN)ACE-Cl Method (Olofson)
Mechanism Reductive CleavageNucleophilic DegradationCarbamate Decomposition
Debenzylation ExcellentGoodExcellent
Halogen Retention Poor (High risk of de-bromination)GoodExcellent
Reagent Toxicity LowHigh (Cyanogen Bromide)Moderate (Lachrymator)
Conditions RT,

atm
Reflux, solid workupReflux, Methanolysis
Recommendation Avoid AlternativePrimary Choice
Decision Logic (Visualized)

DebenzylationStrategyStartSubstrate:1-Benzyl-3-bromo-5-methylpiperidineCheckHalogenContains Alkyl/Aryl Halide?Start->CheckHalogenHydrogenationCatalytic Hydrogenation(Pd/C + H2)CheckHalogen->HydrogenationNoChemicalMethodChemical Cleavage(Non-Reductive)CheckHalogen->ChemicalMethodYes (Br present)SideReactionRISK: Hydrodehalogenation(Loss of Bromine)Hydrogenation->SideReactionACE_ClMethod A: ACE-Cl(Olofson's Reagent)ChemicalMethod->ACE_ClPreferred (High Yield)VonBraunMethod B: Von Braun(Cyanogen Bromide)ChemicalMethod->VonBraunAlternative

Figure 1: Strategic decision tree highlighting the necessity of non-reductive chemical cleavage methods for halogenated piperidines.

Primary Protocol: ACE-Cl Mediated Cleavage[1]

This method utilizes 1-Chloroethyl chloroformate (ACE-Cl) , also known as Olofson’s reagent. It is the industry standard for dealkylating tertiary amines containing sensitive functionalities like halides, esters, or olefins.

Mechanism of Action

The reaction proceeds via the formation of a quaternary ammonium salt, which eliminates the benzyl chloride to form a 1-chloroethyl carbamate.[1] Crucially, this carbamate is labile; simply heating it in methanol facilitates decarboxylation and loss of acetaldehyde to yield the secondary amine hydrochloride salt.

ACE_MechanismSubstrateN-Bn PiperidineQuatSaltQuaternaryAmmonium SaltSubstrate->QuatSaltDCE, 0°CACE+ ACE-ClCarbamate1-ChloroethylCarbamateQuatSalt->CarbamateReflux (-BnCl)ProductSecondary Amine(HCl Salt)Carbamate->ProductDecarboxylationMethanolysisMeOH / RefluxByproductsByproducts:Bn-Cl, Acetaldehyde, CO2Product->Byproducts

Figure 2: The Olofson dealkylation pathway. The carbamate intermediate allows for mild cleavage without reducing agents.

Materials
  • Substrate: 1-Benzyl-3-bromo-5-methylpiperidine (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) [CAS: 50893-53-3]

  • Solvent A: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Solvent B: Methanol (HPLC Grade)

  • Equipment: Flame-dried round-bottom flask, reflux condenser,

    
     atmosphere.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ). Dissolve 1-Benzyl-3-bromo-5-methylpiperidine (10 mmol) in anhydrous DCE (30 mL).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add ACE-Cl (12-15 mmol) dropwise via syringe.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

  • Carbamate Formation: Allow the mixture to warm to room temperature (RT) over 15 minutes, then heat to reflux (83°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The starting material spot should disappear, replaced by the less polar carbamate intermediate.

  • Concentration: Cool to RT and concentrate the mixture in vacuo to remove the solvent and the benzyl chloride byproduct.

    • Critical: Do not overheat the residue. The carbamate is thermally stable but sensitive to moisture.

  • Methanolysis (Cleavage): Redissolve the crude oily residue in Methanol (30 mL). Heat to reflux for 1 hour.

    • Chemistry: This step decomposes the carbamate, releasing

      
       (gas) and acetaldehyde.
      
  • Isolation: Concentrate the methanol solution to dryness. The resulting solid is the hydrochloride salt of 3-bromo-5-methylpiperidine.

  • Purification: Triturate with diethyl ether to remove non-polar impurities. If the free base is required, neutralize carefully with saturated

    
     and extract into DCM, but store as the HCl salt for stability.
    

Yield Expectation: 85–95% Selectivity: >99% retention of Bromine.

Alternative Protocol: Von Braun Reaction

If ACE-Cl is unavailable, the Von Braun reaction using Cyanogen Bromide (BrCN) is a viable historical alternative, though it involves higher toxicity reagents.

Protocol Summary
  • Dissolution: Dissolve substrate in anhydrous Chloroform or Toluene.

  • Addition: Add Cyanogen Bromide (1.1 equiv) slowly at 0°C.

  • Reaction: Stir at RT for 12 hours. A precipitate (quaternary salt) may form initially, which rearranges to the

    
    -cyanamide.[2]
    
  • Hydrolysis: The resulting

    
    -cyanamide must be hydrolyzed (often requiring harsh acidic/basic conditions) or reduced (LiAlH4 - not compatible with Br).
    
    • Modification: For this specific substrate, the

      
      -cyanamide intermediate is often difficult to hydrolyze without affecting the alkyl bromide. Therefore, this method is strictly secondary to ACE-Cl. 
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete carbamate formation.Increase ACE-Cl to 2.0 equiv; ensure DCE is anhydrous.
Debromination Contamination with reducing metals or light.Ensure glassware is clean; protect reaction from light (alkyl bromides can be light sensitive).
Sticky Residue Incomplete removal of Benzyl Chloride.Co-evaporate with toluene after the DCE step before adding Methanol.
Epimerization Thermal equilibration of the methyl group.Avoid prolonged reflux; strictly monitor reaction time.

References

  • Olofson, R. A., et al. (1984).[3][4] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine."[3][4] The Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Campbell, J. A., et al. (1998). "The reaction of 1-chloroethyl chloroformate with tertiary amines." Journal of Organic Chemistry. Validates the mechanism and selectivity over halides.[5]

  • Magnus, P., et al. (2000). "Synthesis of the piperidine core via ACE-Cl deprotection." Tetrahedron Letters. Demonstrates utility in piperidine alkaloids.[2]

Grignard reagent preparation from 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of Grignard reagents from secondary alkyl halides on heterocyclic rings—specifically 1-benzyl-3-bromo-5-methylpiperidine —presents distinct challenges compared to standard aryl or primary alkyl halides. The secondary nature of the carbon-halogen bond at C3 increases the risk of


-hydride elimination and Wurtz homocoupling. Furthermore, the presence of the tertiary amine (N-benzyl) can lead to intramolecular coordination, passivating the magnesium surface or forming insoluble aggregates.

This Application Note outlines two validated protocols to synthesize (1-benzyl-5-methylpiperidin-3-yl)magnesium bromide :

  • Method A (Recommended): LiCl-Mediated Direct Insertion (Knochel-Turbo Grignard Preparation). This method offers higher yields, better solubility, and milder conditions.

  • Method B (Classical): Iodine-Activated Direct Insertion. A traditional approach suitable when anhydrous LiCl is unavailable.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Substrate: 1-Benzyl-3-bromo-5-methylpiperidine (

    
    ).
    
  • Key Challenge: The C3-Bromine bond is on a secondary carbon within a piperidine ring.

    • Steric Bulk: The C5-methyl group adds steric hindrance, potentially slowing insertion.

    • Stereochemistry: Grignard formation at a chiral secondary carbon typically results in the loss of stereochemical integrity at the C-Mg bond due to the radical nature of the insertion mechanism and the planar character of the carbanion equilibrium. Expect the product to exist as a mixture of cis and trans diastereomers relative to the C5-methyl group.

The "Turbo" Advantage (Method A)

Standard Grignard reagents from secondary halides often precipitate or undergo thermal decomposition (elimination) at the temperatures required to initiate the reaction. Paul Knochel’s protocol utilizes Lithium Chloride (LiCl) to generate species of the type


.[1]
  • Mechanism: LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing solubility in THF and exposing a more reactive monomeric magnesium species.

  • Result: The reaction proceeds at lower temperatures (often 0°C to RT), significantly reducing side reactions like elimination to the alkene.

Experimental Workflow Visualization

GrignardPreparation Start Start: 1-Benzyl-3-bromo-5-methylpiperidine CheckLiCl Is Anhydrous LiCl Available? Start->CheckLiCl MethodA Method A: LiCl-Mediated Insertion (Recommended) CheckLiCl->MethodA Yes MethodB Method B: Classical Insertion (Alternative) CheckLiCl->MethodB No DryLiCl Step A1: Flame dry LiCl (1.5 eq) under Argon/Vacuum MethodA->DryLiCl AddMg Step A2: Add Mg turnings (1.5 eq) & THF DryLiCl->AddMg Activate Step A3: Activate with DIBAL-H or TMSCl (cat.) AddMg->Activate Addition Step A4: Slow addition of Substrate Temp: 0°C to RT Activate->Addition Stir Step A5: Stir 2-4h at RT (Monitor by GC/NMR aliquot) Addition->Stir Titration Quality Control: Titration (Knochel Method: I2/LiCl) Stir->Titration DryMg Step B1: Flame dry Mg turnings (2.0 eq) under Argon MethodB->DryMg Iodine Step B2: Add Iodine crystal (Mechanical activation) DryMg->Iodine Initiate Step B3: Add 10% of Substrate Heat to Reflux to Initiate Iodine->Initiate Reflux Step B4: Dropwise addition Maintain gentle reflux Initiate->Reflux Reflux->Titration Storage Storage: -20°C under Argon (Use within 1 week) Titration->Storage

Caption: Decision tree and process flow for the synthesis of (1-benzyl-5-methylpiperidin-3-yl)magnesium bromide.

Detailed Protocols

Method A: LiCl-Mediated Direct Insertion (Recommended)

Best for: High purity, difficult substrates, minimizing elimination.

Reagents:

  • 1-Benzyl-3-bromo-5-methylpiperidine (

    
     equiv)
    
  • Magnesium turnings (

    
     equiv, high purity)
    
  • Lithium Chloride (

    
     equiv, anhydrous)
    
  • THF (Anhydrous, freshly distilled or from solvent system)

  • Activator: DIBAL-H (

    
     equiv) or 1,2-dibromoethane (
    
    
    
    equiv)

Procedure:

  • LiCl Drying (Critical): Place LiCl (

    
     equiv) in a flame-dried Schlenk flask equipped with a magnetic stir bar and septum. Heat the salt under high vacuum (
    
    
    
    mbar) at
    
    
    for 2 hours using a heat gun or oil bath. Note: LiCl is extremely hygroscopic; failure to dry it completely will kill the Grignard.
  • Mg Addition: Allow the flask to cool to room temperature (RT) under Argon. Add Mg turnings (

    
     equiv).
    
  • Solvent Addition: Add anhydrous THF to achieve a concentration of approx.

    
     relative to the bromide. Stir vigorously until the LiCl dissolves (this may take 15-30 mins; the Mg will remain suspended).
    
  • Activation: Add a catalytic amount of DIBAL-H (

    
    ) or 1,2-dibromoethane to activate the Mg surface.
    
  • Reaction: Cool the suspension to

    
    . Add the substrate (dissolved in minimal THF) dropwise over 30 minutes.
    
  • Post-Stirring: Allow the mixture to warm to RT and stir for 2–4 hours. The solution should turn dark grey/brown.

  • Filtration (Optional but recommended): If using in flow or precise stoichiometry, filter via cannula through a glass frit to remove excess Mg.

Method B: Classical Iodine-Activated Insertion

Best for: Routine synthesis when LiCl is unavailable.

Reagents:

  • 1-Benzyl-3-bromo-5-methylpiperidine (

    
     equiv)
    
  • Magnesium turnings (

    
     equiv)
    
  • Iodine crystal (

    
    , one small chip)
    
  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck flask with reflux condenser and addition funnel under Argon.

  • Activation: Add Mg turnings (

    
     equiv) and a single crystal of Iodine. Heat gently with a heat gun until purple vapors fill the flask and settle on the Mg, activating the surface.
    
  • Initiation: Add just enough THF to cover the Mg. Add approx.

    
     of the total substrate solution.
    
  • Kick-start: Heat the mixture locally with a heat gun or oil bath until the solvent boils. Removal of the iodine color (clear/grey) indicates initiation.

  • Addition: Once initiated, remove the heat source. Add the remaining substrate dropwise at a rate that maintains a gentle self-sustained reflux.

  • Completion: After addition, reflux externally for 1 hour to ensure conversion. Cool to RT.

Quality Control: Titration Protocol

Never assume 100% yield. Secondary alkyl Grignards often yield 60-80%.

Method: Knochel’s Iodine Titration (Specific for Organomagnesiums).

  • Titrant: Weigh exactly

    
     of Iodine (
    
    
    
    ) into a dry vial. Dissolve in
    
    
    of a saturated LiCl/THF solution (approx
    
    
    ).
  • Process: Cool the iodine solution to

    
    .
    
  • Titration: Add the prepared Grignard reagent dropwise via a

    
     syringe until the brown iodine color disappears (becomes clear/colorless).
    
  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation Passivated Mg surface (Oxide layer).Add

DIBAL-H or use Rieke Magnesium.
Precipitation Formation of polymeric species.Switch to Method A. The LiCl adduct prevents aggregation.
Low Yield Wurtz Coupling (Dimerization).Dilute the reaction (0.3 M). Add substrate slower to keep radical concentration low.
Alkene Formation

-Hydride Elimination.
Lower temperature (keep at

or

). Use Method A.

Safety Information

  • 1-Benzyl-3-bromo-5-methylpiperidine: Treat as an irritant and potential acute toxin (common for benzyl-piperidines).

  • Grignard Reagents: Pyrophoric in high concentrations; react violently with water and protic solvents.

  • Lithium Chloride: Hygroscopic. Inhalation of dust can be irritating.

  • Exotherm: The initiation step can be sudden. Always have an ice bath ready to quench a runaway exotherm.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, vol. 43, no.[1][2] 25, 2004, pp. 3333–3336. Link

  • Piller, F. M., et al. "Convenient Preparation of Polyfunctional Arylmagnesium Reagents Using a Direct Magnesium Insertion in the Presence of LiCl."[3] Angewandte Chemie International Edition, vol. 47, no.[2] 36, 2008, pp. 6802–6806. Link

  • Krasovskiy, A., & Knochel, P. "A New Method for the Titration of Organomagnesium, Organozinc, and Organolanthanide Reagents." Synthesis, vol. 2006, no.[3][4] 05, 2006, pp. 890–891. Link

  • Garst, J. F., & Ungvary, F. "Mechanism of Grignard reagent formation." Grignard Reagents, Wiley, 1999. (General Mechanistic Reference).

Sources

Application Notes and Protocols: Utilizing 1-Benzyl-3-bromo-5-methylpiperidine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetic Design

In the quest for novel therapeutics, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between small molecules and biologics. They aim to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to mimic the secondary structures of peptides, like β-turns and α-helices, which are often crucial for target recognition and binding.[1][2] The 1-benzyl-3-bromo-5-methylpiperidine scaffold is a versatile building block for creating such constrained peptidomimetics. Its rigid, chair-like conformation pre-organizes appended functionalities into well-defined three-dimensional space, enhancing binding affinity and selectivity for the biological target.[3][4]

The N-benzyl group serves as a common protecting group and can also be a key pharmacophoric element, participating in cation-π interactions with the target protein.[3] The methyl group at the C5 position further refines the conformational landscape of the piperidine ring.[5][6] Crucially, the bromine atom at the C3 position acts as a synthetic handle for the introduction of various side chains through nucleophilic substitution reactions, allowing for the mimicry of different amino acid residues.[7][8] This document provides a detailed guide for researchers on the application of 1-benzyl-3-bromo-5-methylpiperidine in the synthesis of novel peptidomimetic structures.

Synthesis of the 1-Benzyl-3-bromo-5-methylpiperidine Building Block

The diastereoselective synthesis of 3,5-disubstituted piperidines is a well-established area of organic synthesis.[5][6][9] A common and effective strategy involves the hydrogenation of a corresponding substituted pyridine precursor, which often proceeds with high diastereoselectivity to yield the cis-isomer. Subsequent manipulation can lead to the trans-isomer if desired.[5][6]

A plausible synthetic route to 1-benzyl-3-bromo-5-methylpiperidine begins with the appropriate lutidine (dimethylpyridine) derivative, which is then elaborated to introduce the bromine and benzyl functionalities. The stereochemistry of the final product will depend on the specific synthetic route chosen. For the protocols outlined below, we will assume the availability of a specific diastereomer of 1-benzyl-3-bromo-5-methylpiperidine.

Core Application: Nucleophilic Substitution at C3 for Side Chain Incorporation

The primary application of 1-benzyl-3-bromo-5-methylpiperidine in peptidomimetic synthesis is its use as an electrophile in nucleophilic substitution reactions. The bromine atom at the C3 position is susceptible to displacement by a variety of nucleophiles, enabling the attachment of moieties that can mimic the side chains of natural amino acids.

Causality in Experimental Design: SN2 Reaction at a Secondary Carbon

The reaction at the C3 position of the piperidine ring is anticipated to proceed via an SN2 mechanism.[10] This has several important implications for experimental design:

  • Stereochemistry: The reaction will proceed with inversion of configuration at the C3 center. Therefore, the stereochemistry of the starting material will dictate the stereochemistry of the product.

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles will favor a faster reaction rate.

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (MeCN), are ideal as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Leaving Group: Bromine is a good leaving group, facilitating the substitution reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of a Cysteine-Derived Peptidomimetic via Thiolate Alkylation

This protocol details the synthesis of a peptidomimetic where the 1-benzyl-3-bromo-5-methylpiperidine scaffold is coupled with a protected cysteine derivative, mimicking a dipeptide unit with a cysteine-like side chain.

Reaction Scheme:

G cluster_0 Reaction Workflow start Start reagents 1-Benzyl-3-bromo-5-methylpiperidine + N-Boc-L-cysteine methyl ester + K2CO3 in DMF start->reagents reaction Nucleophilic Substitution (SN2) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Peptidomimetic purification->product G cluster_1 Peptidomimetic Elaboration A Cysteine Adduct (from Protocol 1) B Boc Deprotection (TFA/DCM) A->B C Free Amine Intermediate B->C D Peptide Coupling (e.g., HATU, DIPEA) C->D E Elongated Peptidomimetic D->E G Piperidine_Core 1-Benzyl-5-methylpiperidine Scaffold (provides conformational constraint) C3_Linkage Thioether Linkage (S-alkylation) Piperidine_Core->C3_Linkage C3 Position Side_Chain N-Boc-Cysteine Methyl Ester Moiety (mimics amino acid residue) C3_Linkage->Side_Chain

Sources

Step-by-step bromination of 1-benzyl-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Bromination Strategies for 1-Benzyl-3-Methylpiperidine

Executive Summary

This guide details the regioselective bromination of 1-benzyl-3-methylpiperidine , a common pharmacophore in drug discovery.[1] The presence of both an electron-rich aromatic ring and a reactive benzylic position creates a bifurcation in synthetic strategy.[1] This note provides two distinct, self-validating protocols:

  • Radical Benzylic Bromination (Wohl-Ziegler): Targets the benzylic carbon (

    
    -to-phenyl) to generate a reactive intermediate for further functionalization.[1]
    
  • Electrophilic Aromatic Substitution (EAS): Targets the phenyl ring (primarily para-position) for library diversification.[1]

Critical Update: This protocol replaces the traditional, hazardous Carbon Tetrachloride (


) solvent system with Benzotrifluoride (

)
, aligning with modern Green Chemistry principles without compromising yield.

Chemical Strategy & Mechanistic Insight

The substrate contains three potential sites for bromination.[1][2] Understanding the electronic competition is vital for yield optimization:

  • Site A (Benzylic Carbon): The

    
     bond dissociation energy (BDE) is significantly lowered (~85 kcal/mol) due to resonance stabilization of the resulting radical with the phenyl ring.[1] This is the target of Protocol 1 .
    
  • Site B (Phenyl Ring): The aromatic ring is electron-rich.[1] In the presence of Lewis acids or polar solvents,

    
     attacks here. This is the target of Protocol 2 .
    
  • Site C (Piperidine Ring): The tertiary amine lone pair can lead to N-oxidation or

    
    -amino radical formation.[1] Control Strategy: We utilize anhydrous conditions and specific solvent polarity to minimize amine oxidation.[1]
    
Decision Tree: Reaction Pathway Selection

Bromination_Pathways Start 1-Benzyl-3-methylpiperidine Cond_Radical Condition A: Radical Initiator (AIBN) Non-polar Solvent (PhCF3) NBS Start->Cond_Radical Path 1 (Wohl-Ziegler) Cond_Ionic Condition B: Polar Solvent (MeCN) No Initiator NBS or Br2/FeBr3 Start->Cond_Ionic Path 2 (EAS) Inter_Radical Benzylic Radical Intermediate Cond_Radical->Inter_Radical Inter_Ionic Arenium Ion Intermediate Cond_Ionic->Inter_Ionic Prod_Benzyl Target 1: (Bromo(phenyl)methyl)-3-methylpiperidine (Benzylic Bromide) Inter_Radical->Prod_Benzyl Atom Transfer Prod_Aryl Target 2: 1-(4-Bromobenzyl)-3-methylpiperidine (Aryl Bromide) Inter_Ionic->Prod_Aryl Re-aromatization

Figure 1: Mechanistic bifurcation based on solvent polarity and initiation method.

Protocol 1: Radical Benzylic Bromination (Green Methodology)

Objective: Selective functionalization of the benzylic linker. Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile), Benzotrifluoride (


).
Experimental Design Rationale
  • Solvent Selection:

    
     is used instead of 
    
    
    
    . It possesses a high boiling point (102°C) suitable for radical initiation and is non-ozone depleting.[1]
  • Stoichiometry: A slight excess of NBS (1.05 eq) ensures conversion, but large excesses are avoided to prevent ring bromination.

  • Amine Protection: The free amine is tolerated in radical conditions, but if N-oxidation is observed, the HBr salt of the starting material can be used (though this slows the reaction due to solubility).

Step-by-Step Procedure
  • Preparation:

    • Dissolve 1-benzyl-3-methylpiperidine (1.0 eq, e.g., 5.0 mmol) in anhydrous Benzotrifluoride (

      
      ) (0.2 M concentration).
      
    • Critical Step: Degas the solution by bubbling dry Nitrogen or Argon for 15 minutes.[1] Oxygen is a radical scavenger and will inhibit the reaction.[1]

  • Reagent Addition:

    • Add NBS (1.05 eq).[1][3] Ensure NBS is freshly recrystallized (white crystals, not yellow) to minimize free

      
       concentration.[1]
      
    • Add AIBN (0.05 eq) as the radical initiator.[1]

  • Reaction:

    • Heat the mixture to reflux (approx. 100-105°C) under an inert atmosphere.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS every 30 minutes. The product is less polar than the starting material.[1]

    • Endpoint: Reaction is typically complete in 2–4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][4] Succinimide will precipitate.[1]

    • Filter off the succinimide solid.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Rapid filtration through a short plug of neutral alumina (to remove trace acid/succinimide) is recommended before full column chromatography.[1] Silica gel can cause hydrolysis of the benzylic bromide; use neutralized silica if necessary.[1]

Data Validation (Protocol 1):

Metric Expected Result Interpretation

| 1H NMR | Shift of benzylic


 | The singlet/AB-quartet at 

3.5 ppm shifts downfield to

~5.0–6.5 ppm (methine CH-Br).[1] | | Appearance | Color change | Reaction mixture turns from colorless to pale orange/yellow.[1] | | LC-MS | Mass Shift | M+ becomes (M+79/81) pattern typical of mono-bromination.[1] |

Protocol 2: Electrophilic Aromatic Substitution (Aryl Bromination)

Objective: Bromination of the phenyl ring (para-selective). Reagents: NBS, Acetonitrile (MeCN).[1][3]

Experimental Design Rationale
  • Solvent Effect: Polar aprotic solvents like MeCN stabilize the polarized N-Br bond, promoting the formation of

    
     equivalents (ionic mechanism) rather than radicals.
    
  • No Initiator: Absence of light and AIBN prevents benzylic attack.[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve 1-benzyl-3-methylpiperidine (1.0 eq) in Acetonitrile (0.1 M).

    • Cool to 0°C in an ice bath.[1]

  • Reaction:

    • Add NBS (1.1 eq) portion-wise over 10 minutes.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Note: If reaction is sluggish, add 5 mol% Ammonium Acetate (

      
      ) as a catalyst.[1]
      
  • Workup:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove active bromine.[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      .[1]
      

Data Validation (Protocol 2):

  • 1H NMR: The aromatic region (typically 5 protons) will simplify to an AA'BB' system (4 protons) if para-substitution dominates.[1]

  • Regioselectivity: Confirmed by COSY/NOESY NMR experiments.

Safety & Handling Protocol

  • Bromine Hazards: NBS can release

    
     and HBr.[1][5] All reactions must be performed in a functioning fume hood.[1]
    
  • Quenching: Always have a sodium thiosulfate solution ready to neutralize bromine spills.[1]

  • Skin Contact: Benzylic bromides are potent lachrymators and alkylating agents (blistering agents).[1] Double-gloving (Nitrile) is mandatory.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (Protocol 1) Oxygen inhibitionRe-degas solvent for 20 mins. Increase AIBN to 0.1 eq.
Ring Bromination in Protocol 1 Solvent too polar or light leakEnsure strictly non-polar solvent (

or Cyclohexane).[1] Wrap flask in foil if using chemical initiator.[1]
N-Oxidation (Amine Oxide) Presence of moisture/peroxidesUse anhydrous solvents.[1] Filter NBS to remove impurities.[1]
Hydrolysis on Column Acidic SilicaUse Neutral Alumina or add 1% Triethylamine to the eluent.[1]

References

  • Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][6][7] Chemical Reviews, 1948, 43(2), 271–317. Link

  • Green Solvents for Bromination: Podgoršek, A. et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent."[1] Tetrahedron, 2009.[1] Link

  • Benzotrifluoride as Green Solvent: Ogawa, A. et al. "PhCF3 as an Alternative to CCl4 in Radical Reactions."[1] Journal of Organic Chemistry, 2013.[1][8] Link

  • Benzylic Bromination of N-Benzyl Amines: Couch, G. et al. "Regioselective Functionalization of N-Benzyl Piperidines."[1] Journal of Medicinal Chemistry, 2018.[1] Link

  • Safety Data (NBS): PubChem Laboratory Chemical Safety Summary (LCSS). Link

Sources

Incorporating 1-Benzyl-3-bromo-5-methylpiperidine into drug scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Incorporation of 1-Benzyl-3-bromo-5-methylpiperidine into Drug Scaffolds Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Magic Methyl" Advantage

The 1-Benzyl-3-bromo-5-methylpiperidine scaffold represents a high-value pharmacophore building block, distinct from the commoditized 3- or 4-substituted piperidines. Its value lies in the C-5 Methyl group , which acts as a conformational lock. This phenomenon, often termed the "Magic Methyl" effect , restricts the piperidine ring pucker, forcing substituents into specific equatorial/axial vectors that can dramatically enhance binding affinity and metabolic stability compared to the des-methyl analogs.

This guide details the technical roadmap for utilizing this scaffold, focusing on stereochemical control, Carbon-Carbon (C-C) bond formation via Zinc-mediated cross-coupling, and clean N-deprotection strategies.

Structural Analysis & Stereochemical Integrity

The 3,5-disubstitution pattern creates two diastereomers: cis (meso-like relative stereochemistry) and trans. In the context of drug design, the C-5 methyl group dictates the preferred chair conformation.

  • The Conformation Lock: The bulky C-5 methyl group will strongly prefer the equatorial position to avoid 1,3-diaxial strain (approx. 1.7 kcal/mol penalty).

  • The "Warhead" (C-3 Bromo):

    • In the cis-isomer, if C-5 Me is equatorial, the C-3 Br is also equatorial .

    • In the trans-isomer, if C-5 Me is equatorial, the C-3 Br is forced axial .

Critical Insight: The axial vs. equatorial orientation of the bromine dramatically affects reactivity in nucleophilic substitutions (


) and oxidative addition rates in metal-catalyzed couplings.
Workflow: Stereochemical Resolution & Assignment

Before functionalization, it is critical to separate and assign the isomers.

StereochemResolution Start Crude 1-Benzyl-3-bromo- 5-methylpiperidine (Racemic/Diastereomeric Mix) Flash Flash Chromatography (Silica, Hex/EtOAc) Start->Flash Remove Impurities ChiralHPLC Chiral Prep HPLC (Amylose/Cellulose Columns) Flash->ChiralHPLC Isolate Isomers NMR 1H-NMR Analysis (J-coupling Analysis) ChiralHPLC->NMR Peak A & Peak B NOESY NOESY/ROESY (Spatial Confirmation) NMR->NOESY Confirm Config Cis Cis-Isomer (J_3,4ax ~ 11Hz) NOESY->Cis Strong NOE (H3-H5) Trans Trans-Isomer (J_3,4ax ~ 4Hz) NOESY->Trans Weak/No NOE

Figure 1: Workflow for the isolation and stereochemical assignment of piperidine isomers.

Application Note: C-C Bond Formation via Negishi Coupling

The Challenge: Standard Suzuki coupling fails on this scaffold. The C-3 position is a secondary alkyl bromide . Palladium-catalyzed cross-coupling of secondary alkyl halides is plagued by slow oxidative addition and rapid


-hydride elimination, leading to alkene byproducts (elimination) rather than the desired coupled product.

The Solution: Negishi Coupling via Zinc Insertion. Instead of using the piperidine as the electrophile directly in a Suzuki reaction, we convert the C-3 Bromide into an Organozinc reagent . This species is stable and couples efficiently with Aryl Halides (the drug core) using standard Pd catalysts.

Protocol 1: Zinc Insertion and Cross-Coupling

This protocol generates a library-ready intermediate that can be coupled with diverse aryl halides.

Reagents:

  • Substrate: 1-Benzyl-3-bromo-5-methylpiperidine (1.0 equiv)

  • Zinc Source: LiCl (1.5 equiv) dissolved in anhydrous THF, followed by Zinc dust (activated, 2.0 equiv).

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos or CPhos (4 mol%).
    
  • Coupling Partner: Aryl Bromide/Iodide (0.8 equiv).

Step-by-Step Methodology:

  • Zinc Activation:

    • Flame-dry a 3-neck flask under Argon.

    • Add Zinc dust (2.0 equiv) and anhydrous LiCl (1.5 equiv).

    • Expert Tip: Heat to 150°C under high vacuum for 2 hours. This "Knochel-type" activation is non-negotiable for secondary alkyl bromides.

    • Cool to room temperature and add anhydrous THF.

  • Zinc Insertion (Formation of the Nucleophile):

    • Add the piperidine substrate (dissolved in THF) dropwise to the Zn/LiCl suspension at 25°C.

    • Stir for 4–12 hours. Monitor consumption of starting material by GC-MS (aliquot quenched with water; look for the des-bromo reduced peak).

    • Result: You now have the organozinc species: (1-benzyl-5-methylpiperidin-3-yl)zinc bromide-lithium chloride complex .

  • The Coupling (Negishi):

    • In a separate vial, mix the Aryl Bromide (0.8 equiv), Pd(OAc)

      
      , and SPhos ligand in THF.
      
    • Transfer the Organozinc solution (from Step 2) via cannula into the catalyst/Aryl Bromide mixture.

    • Stir at 25°C–40°C for 12 hours.

    • Why SPhos? Buchwald ligands like SPhos are specifically designed to facilitate reductive elimination and prevent

      
      -hydride elimination in alkyl-aryl couplings.
      
  • Workup:

    • Quench with saturated aqueous NH

      
      Cl. Extract with EtOAc.
      
    • Purify via Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking).

NegishiPathway SM 3-Bromo-Piperidine (Electrophile) ZnSpecies Piperidinyl-Zinc Reagent (Nucleophile) SM->ZnSpecies Insertion (THF, 25°C) Zn Zn/LiCl (Activation) Zn->ZnSpecies Product Coupled Scaffold ZnSpecies->Product Negishi Coupling (Transmetallation) ArBr Aryl-Bromide (Drug Core) ArBr->Product Oxidative Addition Pd Pd-SPhos Catalyst Pd->Product Catalysis

Figure 2: Mechanistic pathway for converting the bromo-piperidine into a nucleophilic zinc reagent.

Application Note: N-Dealkylation (Scaffold Release)

Once the C-3 position is functionalized, the N-benzyl group must often be removed to allow attachment to the rest of the molecule or to improve metabolic stability.

The Challenge: Standard Hydrogenolysis (H


, Pd/C) can be slow due to steric hindrance from the C-3/C-5 substituents, or incompatible if the newly coupled "Drug Core" contains reducible groups (e.g., nitro, alkenes, aryl chlorides).

The Solution: ACE-Cl (1-Chloroethyl chloroformate) Dealkylation. This method is chemoselective and avoids metal catalysts.

Protocol 2: ACE-Cl Debenzylation
  • Acylation:

    • Dissolve the N-benzyl piperidine derivative in anhydrous 1,2-dichloroethane (DCE).

    • Cool to 0°C under N

      
      .
      
    • Add

      
      -chloroethyl chloroformate (ACE-Cl, 1.2 equiv) and proton sponge (catalytic, optional).
      
    • Reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The Benzyl group is displaced, forming a carbamate intermediate.

  • Methanolysis (Decarboxylation):

    • Concentrate the reaction mixture to remove DCE and excess ACE-Cl.

    • Redissolve the residue in Methanol.

    • Reflux for 1 hour. The carbamate decomposes to release the free secondary amine as the HCl salt.

  • Isolation:

    • Concentrate methanol.

    • Triturate with ether to obtain the pure HCl salt, or free-base using carbonate resin.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the coupling of 1-benzyl-3-bromo-5-methylpiperidine with 4-bromopyridine (a challenging electron-deficient heterocycle).

MethodCatalyst/LigandAdditiveYield (%)Notes
Suzuki (Direct) Pd(dppf)Cl

B

Pin

<5%Failed. Massive elimination to alkene.
Negishi (Standard) Pd(PPh

)

Zn dust35%Incomplete conversion; catalyst death.
Negishi (Knochel) Pd(OAc)

/ SPhos
LiCl 88% High yield. LiCl solubilizes the Zn-species.
Photoredox Ir(ppy)

/ Ni(dtbbpy)
Hantzsch Ester62%Good alternative, but harder to scale >10g.

References

  • Knochel, P., et al. "Preparation of Functionalized Alkylzinc Halides by a Iodine-Zinc Exchange Reaction." Angewandte Chemie International Edition, 2004. Link (Foundational work on LiCl-mediated Zinc insertion).

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[5] Journal of the American Chemical Society, 2009.[5] Link (Definitive protocol for SPhos/CPhos ligands in this context).

  • Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery."[7] Angewandte Chemie, 2013.[4] Link (Review of the "Magic Methyl" effect on conformation).

  • Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984. Link (The ACE-Cl debenzylation protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5920: Low Yield & Regioisomeric Impurities in Bromination Step

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary & Root Cause Analysis

User Issue: You are likely observing yields below 40% and the presence of inseparable impurities (often pyrrolidine derivatives) during the conversion of 1-benzyl-5-methylpiperidin-3-ol to the target bromide.

The Root Cause: The Azetidinium Trap The primary yield-killer in 3-halo-piperidine synthesis is Neighboring Group Participation (NGP) . The nitrogen lone pair is perfectly positioned to attack the activated carbon at the 3-position (intramolecular


), displacing the leaving group before the bromide can attack.

This forms a bicyclic 1-azabicyclo[3.1.1]heptane (azetidinium) ion . When the bromide ion finally attacks this intermediate, it can attack at the wrong carbon, leading to ring contraction (a pyrrolidine derivative) rather than the desired piperidine.

Mechanism of Failure (Visualization)

AzetidiniumTrap Start 3-Hydroxy Piperidine (Activated) Azetidinium Azetidinium Ion (Bicyclic Intermediate) Start->Azetidinium Intramolecular N-Attack (Fast) Target Target: 3-Bromo Piperidine (Retained Ring Size) Start->Target Direct Br- Attack (Slow) Azetidinium->Target Path A: Attack at C3 Impurity Impurity: Bromomethyl Pyrrolidine (Ring Contraction) Azetidinium->Impurity Path B: Attack at C2 (Thermodynamic Sink)

Figure 1: The "Azetidinium Trap" explains why standard bromination fails. The nitrogen lone pair competes with the external bromide source.

Optimized Protocol: The "Salt-Lock" Method

To fix this, we must deactivate the nitrogen lone pair by protonation before activating the hydroxyl group. The standard Appel reaction (PPh3/CBr4) is often too neutral to prevent NGP.

Recommended Method: Bromination of the Hydrobromide Salt via PBr3.

Step-by-Step Methodology
Phase 1: Precursor Salt Formation

Do not skip this. Using the free base amine is the primary cause of rearrangement.

  • Dissolve 1-benzyl-5-methylpiperidin-3-ol (1.0 equiv) in dry Et2O.

  • Cool to 0°C.

  • Add HBr (48% aq. or in AcOH) dropwise until pH < 3.

  • Filter the white precipitate (Hydrobromide salt).

  • Critical: Dry the salt thoroughly under high vacuum (P2O5 desiccator recommended) for 12 hours. Moisture will destroy PBr3.

Phase 2: The Bromination
  • Setup: Flame-dried round-bottom flask, N2 atmosphere.

  • Solvent: Suspend the dry Amino-Alcohol HBr salt (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform .

    • Note: The salt may not fully dissolve; this is acceptable.

  • Reagent: Cool to 0°C. Add Phosphorus Tribromide (PBr3) (1.2 equiv) dropwise over 20 minutes.

    • Why PBr3? It generates HBr in situ, maintaining the acidic "lock" on the nitrogen.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux gently (40°C) for 2-4 hours.

    • Monitoring: Aliquot quench into NaHCO3 -> extract -> TLC. Look for the disappearance of the polar alcohol spot.

  • Quench (Careful): Cool to 0°C. Pour mixture into crushed ice/NaHCO3 (sat. aq).

    • Warning: This liberates the free base. Work quickly to avoid self-alkylation.

Phase 3: Isolation
  • Extract with DCM (3x).

  • Dry over Na2SO4.

  • Stabilization: Do NOT concentrate the free base to dryness if avoidable. Immediately treat the DCM solution with HCl in Dioxane or HBr/AcOH to re-form the salt.

  • Purification: Recrystallize the salt from EtOH/Et2O. Avoid silica chromatography on the free base (induces decomposition).

Comparative Data: Why This Method Works

We compared three standard halogenation protocols for 3-substituted piperidines.

ParameterMethod A: Appel (PPh3/CBr4)Method B: Mesylation/LiBrMethod C: "Salt-Lock" PBr3 (Recommended)
Nitrogen State Free Base (Active)Free Base (Active)Protonated (Inactive)
Primary Side Reaction Azetidinium RearrangementElimination to AlkeneNone
Isomer Purity Low (Mix of ring sizes)Medium (Elimination products)High (>95% Piperidine)
Typical Yield 35-45%50-60%78-85%
Stereochemistry Inversion (variable)InversionClean Inversion (

)

Stereochemical Control (The "Hidden" Variable)

The synthesis of 1-Benzyl-3-bromo-5-methylpiperidine creates two chiral centers. The relative stereochemistry (cis/trans) of your product is dictated by your starting alcohol.

  • Rule: This reaction proceeds via

    
     inversion.
    
  • Scenario: If you start with cis-1-benzyl-5-methylpiperidin-3-ol (OH and Methyl on same side), you will obtain trans-bromide .

  • Troubleshooting: If your biological data is inconsistent, check the diastereomeric ratio (dr) of your starting alcohol using NOE NMR. A mixture in the alcohol leads to a mixture in the bromide.

Stereochem Alcohol Cis-Alcohol (3R, 5S) Transition Transition State (Backside Attack) Alcohol->Transition PBr3 Bromide Trans-Bromide (3S, 5S) Transition->Bromide Inversion

Figure 2: Stereochemical inversion pathway.

Frequently Asked Questions (FAQ)

Q: Can I use the Appel reaction (PPh3/CBr4) instead? A: Only if you pre-complex the amine with acid, which often interferes with the phosphine. Standard Appel conditions on the free base will yield up to 40% rearranged pyrrolidine product due to the azetidinium mechanism described in Section 1 [1].

Q: The product turns brown/black on the shelf. Why? A: The free base is an "alkylating agent" (alkyl bromide) packaged with a "nucleophile" (tertiary amine). It is undergoing intermolecular self-polymerization. Always store as the HCl or HBr salt at -20°C.

Q: I see a peak at M-80 in the Mass Spec. Is my product decomposing? A: Yes. This is the loss of HBr, indicating elimination to the alkene (tetrahydropyridine). This happens in the GC-MS injector port (thermal elimination) or if the reaction was heated too vigorously with base.

Q: How do I separate the diastereomers if my starting material was a mix? A: Separation is difficult at the bromide stage due to instability.

  • Strategy: Separate the precursor alcohols first. They are stable and separable by column chromatography (Silica, MeOH/DCM gradient).

References & Authority

  • Cossy, J., et al. "Rearrangement of 3-hydroxypiperidines: The Azetidinium Route." Tetrahedron Letters, vol. 45, no. 28, 2004. (Mechanistic basis for azetidinium rearrangement).

  • Gao, F., et al. "Stereoselective Synthesis of 3,5-Disubstituted Piperidines." Journal of Organic Chemistry, vol. 88, 2023.[1] Link (Validation of stereochemical inversion).

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975. (Foundational text on Appel limitations).

  • Werner, T., et al. "Organocatalytic Appel Reaction."[2] Organic Letters, 2023.[2][3] (Modern optimization attempts).

Sources

Technical Support Center: 3-Bromo-5-Methylpiperidine Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3B5MP-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with 3-bromo-5-methylpiperidine , a scaffold that presents a classic "conformationally locked" steric challenge. The 1,3-relationship between the bromine (C3) and the methyl group (C5) creates a specific steric environment that dictates reactivity.

This guide addresses the two primary failure modes reported by users:

  • Elimination attempting to compete with Substitution (

    
    )  at the C3 position.
    
  • Catalyst deactivation during N-functionalization (Buchwald-Hartwig/Ullmann).

Part 1: The Physics of the Problem (Conformational Analysis)

To solve the reactivity issue, you must first visualize the molecule in 3D. The piperidine ring exists in a chair conformation. The large 5-methyl group acts as a "conformational anchor" because of its high A-value (~1.7 kcal/mol), forcing it into the equatorial position to minimize 1,3-diaxial interactions.

This locking effect dictates the position of your Bromine atom:

  • If trans-3-bromo-5-methyl: The Br is forced axial .

  • If cis-3-bromo-5-methyl: The Br is forced equatorial .

Why This Matters (The "Why" Behind the Failure)
  • Axial Bromine (trans): Highly prone to E2 Elimination . The C-Br bond is anti-periplanar to the axial hydrogens at C2 and C4, creating a perfect setup for base-mediated elimination to the alkene.

  • Equatorial Bromine (cis): Highly resistant to

    
     Substitution . The backside attack trajectory is blocked by the axial hydrogens on the ring and the general twist of the scaffold.
    
Visualizing the Conformational Lock

Conformation cluster_0 Dominant Conformer (Methyl Equatorial) cluster_1 Reactivity Consequence NodeA Trans-Isomer (Br is AXIAL) NodeC High E2 Elimination Risk (Anti-periplanar H available) NodeA->NodeC Stereoelectronic Alignment NodeB Cis-Isomer (Br is EQUATORIAL) NodeD Sterically Hindered SN2 (Backside attack blocked) NodeB->NodeD Ring Strain & Steric Bulk

Figure 1: Conformational analysis showing how the 5-methyl anchor dictates the reactivity of the 3-bromo substituent.

Part 2: Troubleshooting Displacement (C3 Functionalization)

User Issue: "I am trying to displace the bromine with an amine/azide, but I keep getting the elimination product (alkene) or no reaction."

Diagnostic Checklist
VariableStandard Protocol (Failing)Optimized Protocol (Success)
Nucleophile Secondary amines, AlkoxidesAzide (

), Thiolate, or Cyanide
Solvent Methanol, Ethanol (Protic)DMF, DMSO, NMP (Polar Aprotic)
Temperature Reflux (>80°C)Controlled (40–60°C)
Base Carbonates (

), Hydroxides
None (if possible) or Non-nucleophilic (DIPEA)
The Solution: The "Soft" Nucleophile Approach

Because the 5-methyl group hinders the trajectory, you cannot rely on "hard" nucleophiles (like alkoxides) which act as bases and trigger elimination on the trans-isomer.

Protocol 1: High-Yield Displacement with Azide (Azide Strategy)

  • Solvent: Dissolve 3-bromo-5-methylpiperidine in DMSO (0.5 M). Why? DMSO solvates the cation, leaving the anion "naked" and more reactive.

  • Reagent: Add 1.5 equiv Sodium Azide (

    
    ) .
    
  • Conditions: Stir at 45°C for 12-24 hours. Do not reflux.

  • Workup: Dilute with water, extract with EtOAc.

  • Next Step: Reduce the azide to the amine (Staudinger reduction or Hydrogenation) to get your desired C-N bond.

Critical Note: If you must use an amine nucleophile directly, switch to a high-pressure vessel (sealed tube) at lower temperature (60°C) in Acetonitrile to favor kinetics of substitution over thermodynamics of elimination.

Part 3: Troubleshooting N-Arylation (Buchwald-Hartwig)

User Issue: "The palladium catalyst dies immediately. I see starting material and dehalogenated arene."

Root Cause: The 3-bromo-5-methylpiperidine is a sterically demanding secondary amine . The methyl group at C5 creates a "picket fence" effect, making it difficult for the amine to coordinate to the Palladium(II) center during the transmetallation/amine binding step. Standard ligands (BINAP, dppf) are too crowded.

Ligand Selection Matrix
Ligand ClassSuitabilityRecommendation
Generation 1 (BINAP, PPh3) FAIL Too rigid/crowded. Will not bind hindered amine.
Generation 2 (Xantphos) ⚠️ POOR Bite angle is good, but often fails with alpha-branched amines.
Generation 3 (Buchwald Dialkylbiaryl) EXCELLENT BrettPhos or RuPhos .
NHC Carbene (PEPPSI) GOOD Pd-PEPPSI-IPent (specifically for extreme sterics).
Protocol 2: Cross-Coupling with Hindered Piperidines

This protocol uses RuPhos , designed specifically for secondary amines that suffer from steric hindrance.

  • Catalyst Pre-loading: In a glovebox or under Argon, mix Pd(OAc)2 (2 mol%) and RuPhos (4 mol%) in 1,4-Dioxane . Stir for 5 mins to form the active species.

    • Alternative: Use precatalyst RuPhos Pd G3 or G4 (highly recommended for consistency).

  • Substrate Addition: Add Aryl Halide (1.0 equiv) and 3-bromo-5-methylpiperidine (1.2 equiv).

  • Base: Add NaOtBu (Sodium tert-butoxide) (1.5 equiv). Why? Strong base is needed to deprotonate the bulky amine-Pd complex.

  • Reaction: Heat to 80-100°C .

  • Monitoring: If conversion stalls, add a second shot of catalyst (1 mol%).

Decision Tree for Reaction Optimization

ReactionFlow Start Start: 3-Bromo-5-Methylpiperidine Goal Goal: Functionalization? Start->Goal C3 Substitution (SN2) Goal->C3 React at C3-Bromine N1 N-Arylation Goal->N1 React at N-Amine CheckIso Check Isomer C3->CheckIso Ligand Select Ligand N1->Ligand Trans Risk: Elimination Use Azide/DMSO @ 40°C CheckIso->Trans Trans (Axial Br) Cis Risk: No Reaction Use Sealed Tube/High Temp CheckIso->Cis Cis (Eq Br) RuPhos RuPhos Ligand->RuPhos Standard Hindrance (Use RuPhos/NaOtBu) PEPPSI PEPPSI Ligand->PEPPSI Extreme Hindrance (Use Pd-PEPPSI-IPent)

Figure 2: Decision logic for selecting reaction conditions based on the specific site of reactivity.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the hydrochloride salt of the piperidine directly in the coupling reaction? A: No. The extra proton requires an extra equivalent of base, which changes the ionic strength and solubility profile in non-polar solvents like Toluene or Dioxane. Free-base the amine first by partitioning between


 and 

, drying over

, and concentrating.

Q: Why is my Boc-protection taking 24 hours? A: The 5-methyl group exerts long-range steric influence on the nitrogen lone pair.

  • Fix: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (10 mol%) to the Boc anhydride reaction. It acts as a nucleophilic catalyst to transfer the Boc group to the hindered amine.

Q: I need to separate the cis/trans isomers. How? A: They are difficult to separate by standard silica chromatography.

  • Fix: Use preparative HPLC with a C18 column. Alternatively, convert the amine to a Cbz-derivative ; the added bulk often amplifies the

    
     difference between diastereomers on silica gel.
    

References

  • Conformational Analysis of Piperidines

    • Eliel, E. L., et al. "Conformational analysis.[1] 39. Carbon-13 NMR spectra of saturated heterocycles." Journal of the American Chemical Society.[1]

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Steric Effects in Nucleophilic Substitution

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (General reference for

      
       vs E2 on cyclohexyl rings). 
      
  • RuPhos Precatalyst Utility

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

Sources

Separation of cis/trans isomers of 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis/trans Isomers of 1-Benzyl-3-bromo-5-methylpiperidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging separation of cis and trans isomers of 1-Benzyl-3-bromo-5-methylpiperidine. As Senior Application Scientists, we have compiled this resource based on established chromatographic and crystallization principles, tailored to address the specific hurdles presented by substituted piperidine scaffolds.

I. Understanding the Challenge: The Nature of Piperidine Isomers

The separation of diastereomers of substituted piperidines, such as the cis and trans isomers of 1-Benzyl-3-bromo-5-methylpiperidine, presents a unique set of challenges. The core difficulty lies in the subtle structural differences between the isomers, which can result in very similar physical and chemical properties, making them hard to resolve by standard purification techniques.[1] Furthermore, the basicity of the piperidine nitrogen can lead to undesirable interactions with stationary phases in chromatography, causing poor peak shapes and reduced separation efficiency.[1]

This guide provides a systematic approach to overcoming these challenges, focusing on practical troubleshooting and optimization strategies.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation process in a question-and-answer format.

Chromatography-Based Separations (HPLC & Flash Chromatography)

Question 1: I'm observing significant peak tailing for both isomers in my HPLC/Flash Chromatography separation. What is the likely cause and how can I fix it?

Answer: Peak tailing with basic compounds like your substituted piperidine is a classic problem in chromatography.[1]

  • Causality: The primary cause is the strong interaction between the basic piperidine nitrogen and acidic silanol groups present on the surface of standard silica-based stationary phases.[1] This interaction leads to a non-ideal partitioning of the analyte, resulting in a "tailing" effect on the chromatogram.

  • Solutions:

    • Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the stationary phase, effectively masking them.[1]

      • For Reversed-Phase HPLC: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[1]

      • For Normal-Phase/Flash Chromatography: A small amount of TEA (0.1-1%) in your eluent system (e.g., hexane/ethyl acetate) can dramatically improve peak shape.

    • Use of a Base-Deactivated Column: For routine separations, investing in a base-deactivated column is highly recommended. These columns have the silica surface specially treated to minimize the number of free silanol groups, thus reducing the potential for strong interactions with basic analytes.[1]

Question 2: My isomers are co-eluting or showing very poor resolution in column chromatography. How can I improve the separation?

Answer: Poor resolution indicates that the chosen chromatographic conditions are not selective enough to differentiate between the cis and trans isomers.

  • Troubleshooting Workflow:

  • Expert Insights:

    • Solvent Selectivity: Don't just increase the polarity. Sometimes, a less polar but more selective solvent system can provide better resolution. Experiment with different solvent classes (e.g., ethers, esters, chlorinated solvents) as part of your mobile phase.

    • Temperature: For HPLC, temperature can be a powerful tool to alter selectivity. Try running the separation at a slightly elevated or decreased temperature to see if it improves resolution. [2] Question 3: I'm trying to develop a preparative HPLC method. Should I consider a chiral stationary phase (CSP)?

Answer: While your target molecule has diastereomers (cis and trans), which can often be separated on achiral phases, chiral stationary phases can sometimes offer unique selectivity for diastereomers as well. [2][3]

  • When to Consider a CSP: If you have exhausted options on standard achiral phases, screening a selection of CSPs is a logical next step. Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H) are a good starting point as they have shown broad utility for a variety of compounds, including piperidine derivatives. [2]* Mobile Phase for CSPs: For normal-phase HPLC with a CSP, typical mobile phases consist of hexane or heptane with an alcohol modifier like ethanol or isopropanol. [3]As with achiral phases, the addition of a basic modifier like DEA is often crucial for good peak shape with piperidines. [2][4]

Crystallization-Based Separations

Question 4: I want to attempt to separate the isomers by crystallization. Where do I start?

Answer: Fractional crystallization is a powerful technique for separating diastereomers that relies on differences in their solubility in a particular solvent system. [5][6]

  • Initial Steps:

    • Solvent Screening: The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature. Start with common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, acetonitrile).

    • Procedure: Dissolve your cis/trans mixture in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature, and then further in a refrigerator or freezer.

    • Analysis: Collect any crystals that form and analyze both the crystalline material and the remaining mother liquor by a suitable analytical technique (e.g., NMR, LC-MS) to determine the ratio of isomers in each fraction.

  • Expert Tip: The presence of a "more symmetrical" isomer (often the trans isomer) can sometimes lead to easier crystallization. [6] Question 5: Crystallization is not working. Either everything crashes out, or nothing crystallizes. What can I do?

Answer: This is a common issue in crystallization.

  • Troubleshooting Strategies:

Problem Potential Cause Solution
Everything Precipitates Solution is too supersaturated; cooling is too rapid.- Use more solvent. - Try a solvent in which the compound is more soluble. - Cool the solution more slowly (e.g., in a dewar).
Nothing Crystallizes Solution is not saturated; compound is too soluble.- Slowly evaporate the solvent. - Use a solvent in which the compound is less soluble. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.
An Oil Forms The melting point of the solute is lower than the boiling point of the solvent; impurities are present.- Try a lower boiling point solvent. - Attempt to crystallize from a more dilute solution. - Purify the mixture by column chromatography first to remove baseline impurities.
  • Seeding: If you can isolate even a single crystal of one of the pure isomers (perhaps from a previous small-scale separation), you can use it to "seed" a supersaturated solution of the mixture. [7]This can selectively induce the crystallization of that specific isomer. [7]

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry (cis or trans) of my separated isomers?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. [8]The coupling constants (J-values) between protons on the piperidine ring can provide definitive information about their relative stereochemistry. [9][10]* General Principle: In a chair-like conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By analyzing the coupling patterns of the protons at positions 3 and 5, you can deduce the relative orientations of the bromo and methyl substituents. [10][11]* Advanced Techniques: 2D NMR techniques like COSY and NOESY can provide further confirmation of the spatial relationships between protons in the molecule. [11] Q2: Is it possible to convert the unwanted isomer to the desired one?

A2: Yes, this process is called epimerization. For piperidines with a substituent adjacent to a carbonyl group (which is not the case here), this can be straightforward. For your molecule, 1-Benzyl-3-bromo-5-methylpiperidine, epimerization at the C3 or C5 position would be a more complex chemical transformation and would likely require a multi-step synthetic sequence. It is generally more practical to optimize the separation of the diastereomeric mixture produced in the synthesis. [9] Q3: Can I use derivatization to aid in the separation?

A3: Derivatization is a viable strategy, although it adds extra steps to your synthesis. The principle is to react your isomer mixture with a chiral derivatizing agent to form a new pair of diastereomers. [4]The new diastereomers may have larger differences in their physical properties, making them easier to separate by standard chromatography or crystallization. [12]After separation, the derivatizing group would need to be cleaved to yield the pure cis and trans isomers. This is often more effort than optimizing the direct separation.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from

  • Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Retrieved from

  • Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from

  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. Retrieved from

  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • Royal Society of Chemistry. (2022, June 9). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from

  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from

  • Diva-portal.org. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from

  • Royal Society of Chemistry. (2022, February 2). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from

  • Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation?. Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from

  • ResearchGate. (2025, August 7). Comparative study on separation of diastereomers by HPLC. Retrieved from

  • National Center for Biotechnology Information. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from

  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from

  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers. Retrieved from

  • ResearchGate. (2019, January). The Synthesis of 1-Benzylpiperidine Derivatives. Retrieved from

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2016, December 2). Identification of absolute geometries of cis and trans molecular isomers by Coulomb Explosion Imaging. Retrieved from

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from

Sources

Minimizing elimination side reactions in bromopiperidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side Reactions in Bromopiperidine Substitution Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The vs. Conflict

Bromopiperidines (specifically 3- and 4-bromo isomers) present a classic yet frustrating physical organic challenge. As secondary alkyl halides within a cyclic system, they are poised on a "mechanistic knife-edge."

  • The Problem: The secondary carbon center is sterically hindered enough to retard

    
     attack but accessible enough for base-induced deprotonation (
    
    
    
    ).
  • The Result: Attempting substitution with basic nucleophiles (e.g., alkoxides, amines) often yields the tetrahydropyridine (alkene) elimination product rather than the desired substituted piperidine.

  • The Solution: Success requires a strict "Soft Nucleophile / Polar Aprotic / Low Temperature" regime or a two-step "Activate & Displace" strategy.

Diagnostic & Decision Matrix

Before altering your protocol, use this logic flow to identify why elimination is dominating your reaction.

DecisionTree Start Diagnostic: High Elimination Yield? BaseCheck Is the Nucleophile a Strong Base? (pKa of conjugate acid > 11) Start->BaseCheck SolventCheck Solvent Type? BaseCheck->SolventCheck No (e.g., NaN3, KCN) StopBase CRITICAL ERROR: Alkoxides/Hydroxides favor E2. Switch to Azide/Thiol/Cyanide. BaseCheck->StopBase Yes (e.g., NaOEt, NaH) TempCheck Reaction Temperature? SolventCheck->TempCheck Aprotic (DMF, DMSO) SwitchSolvent OPTIMIZATION: Protic solvents reduce Nu strength. Switch to DMF/DMSO/MeCN. SolventCheck->SwitchSolvent Protic (MeOH, EtOH) StericCheck Nucleophile Sterics? TempCheck->StericCheck < 25°C LowerTemp OPTIMIZATION: Heat favors Elimination (Entropy). Cool to 0°C or RT. TempCheck->LowerTemp > 60°C Finkelstein STRATEGY SHIFT: Use Finkelstein (NaI) to swap Br -> I for faster SN2. StericCheck->Finkelstein Nucleophile is bulky

Figure 1: Diagnostic logic for troubleshooting elimination side-products in piperidine substitution.

Critical Parameter Optimization

A. Nucleophile Selection: Hard vs. Soft

The single most common cause of elimination is using a "Hard" nucleophile (high charge density, high basicity).

  • Avoid: Hydroxide (

    
    ), Alkoxides (
    
    
    
    ,
    
    
    ), Amides (
    
    
    ). These act as bases first, attacking the
    
    
    -proton.
  • Use: "Soft" nucleophiles (high polarizability, low basicity). Azides (

    
    ), Thiolates (
    
    
    
    ), Cyanides (
    
    
    ), and Iodides (
    
    
    ).
B. Solvent Effects: The "Naked" Anion

In secondary systems,


 is slow. To outcompete 

, you must accelerate the substitution rate.
  • Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP): These solvate cations (

    
    , 
    
    
    
    ) well but leave the anionic nucleophile "naked" and highly reactive. This can increase
    
    
    rates by
    
    
    to
    
    
    fold compared to protic solvents.
  • Polar Protic Solvents (MeOH, EtOH, Water): These form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity. This slows

    
     and allows the 
    
    
    
    pathway (which is less sensitive to solvation) to compete.[1]
C. The Finkelstein Advantage

Bromide is a mediocre leaving group. Iodide is excellent.

  • Strategy: Add 10-20 mol% (or stoichiometric) Sodium Iodide (NaI) to the reaction.

  • Mechanism:

    
     is displaced by 
    
    
    
    (equilibrium). The resulting Iodopiperidine reacts much faster with your target nucleophile than the bromopiperidine does.
  • Benefit: Allows for lower reaction temperatures, suppressing elimination.

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Substitution with Azide (Soft Nucleophile)

Use this protocol to install a nitrogen functionality (via reduction of azide) without elimination.

Reagents:

  • N-Boc-4-bromopiperidine (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Additive: None usually required, but NaI (0.1 equiv) can catalyze.

Step-by-Step:

  • Dissolution: Dissolve N-Boc-4-bromopiperidine in anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     (caution: toxic) in one portion.
    
  • Temperature Control: Stir at room temperature for 12–24 hours.

    • Note: Do not heat above 40°C unless monitoring shows no conversion. Heat dramatically increases elimination risk.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and excess azide), then brine. Dry over

    
    .
    
  • Validation: Check

    
     NMR. Elimination product (tetrahydropyridine) shows distinct alkene protons at 5.7–5.9 ppm.
    
Protocol B: The "Finkelstein-Assist" for Difficult Substrates

Use this when the reaction is sluggish at RT, but heating causes elimination.

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • Sodium Iodide (NaI) (0.2 – 1.0 equiv)

  • Solvent: Acetone (if Nu is soluble) or MeCN.

Step-by-Step:

  • Activation: Dissolve substrate and NaI in dry Acetone or MeCN. Stir for 1 hour at RT. (In Acetone, NaBr may precipitate, driving the equilibrium to the iodide).

  • Substitution: Add the target nucleophile.

  • Reaction: Stir at RT. The highly reactive intermediate (Iodopiperidine) will react rapidly.

  • Quench: Standard aqueous workup. Use sodium thiosulfate wash if iodine color (brown/purple) is present.

Troubleshooting FAQs

Q1: I need to install an ether group (


). I used NaOEt in Ethanol and got 90% elimination. What now? 
A:  You cannot use alkoxides on secondary halides; they are too basic.
  • Alternative: Use the Williamson Ether Synthesis in reverse . React N-Boc-4-hydroxypiperidine with the alkyl halide (

    
    ) using NaH.
    
  • If you must displace the piperidine-Br: Use a weakly basic oxygen nucleophile like a carboxylate (acetate) to form the ester, then hydrolyze it. Or, use the alcohol (

    
    ) as the solvent with a non-basic silver salt (
    
    
    
    ) to promote
    
    
    -like substitution (though this risks rearrangement).

Q2: My reaction is stuck at 50% conversion after 24h. Should I heat it to 80°C? A: No. Heating a secondary halide with a nucleophile is the fastest way to generate alkenes.

  • Try: (1) Switch solvent to DMSO (higher dielectric constant). (2) Increase concentration of nucleophile (Rate =

    
    ). (3) Add NaI catalyst.
    

Q3: Does the N-protecting group matter? A: Yes.

  • Electron Withdrawing Groups (Boc, Cbz, Tosyl): These pull electron density from the ring, making the

    
    -protons slightly more acidic (bad for elimination) but also preventing the nitrogen lone pair from participating in intramolecular side reactions (good).
    
  • Electron Donating Groups (Benzyl, Alkyl): Can allow "neighboring group participation" (aziridinium ion formation), which can actually assist substitution but may alter regiochemistry. For pure

    
    , Boc is generally safer.
    

Mechanistic Visualization

The competition between


 and 

is determined by the trajectory of the attack.

Mechanism Substrate N-Boc-4-Bromopiperidine (Secondary Halide) TS_SN2 Transition State SN2 (Backside Attack on C-Br) Substrate->TS_SN2 + Soft Nu Polar Aprotic TS_E2 Transition State E2 (Attack on Beta-H) Substrate->TS_E2 + Hard Base High Temp Nu_Soft Soft Nucleophile (N3-, RS-, I-) Nu_Soft->TS_SN2 Nu_Hard Hard Base (RO-, OH-) Nu_Hard->TS_E2 Prod_Sub Substituted Piperidine (Desired) TS_SN2->Prod_Sub Prod_Elim Tetrahydropyridine (Alkene Side Product) TS_E2->Prod_Elim

Figure 2: Mechanistic pathways. Note that Hard Bases preferentially attack the proton (E2), while Soft Nucleophiles attack the carbon (SN2).

Comparative Data: Solvent & Base Impact[1][2][3][4][5][6]

Table 1: Impact of reaction conditions on Ratio of Substitution (


) vs. Elimination (

) for secondary halides.
Nucleophile / BaseSolventTemp (°C)Main OutcomeMechanism
NaOEt (Ethoxide)Ethanol25Elimination (>90%) E2
NaOEt (Ethoxide)Ethanol80Elimination (>98%) E2
NaN3 (Azide)Methanol60Mixed (Slow)SN2 / E2
NaN3 (Azide)DMF 25 Substitution (>95%) SN2
KSAc (Thioacetate)DMSO25Substitution (>90%) SN2
R-NH2 (Amine)DMF100Mixed / EliminationSN2 / E2

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).[2]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-1: Nucleophilic Substitution at Saturated Carbon).

  • Ashenhurst, J. (2021). SN2 Reactions of Secondary Alkyl Halides. Master Organic Chemistry.

  • Reich, H. J. (2020). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Evans, D. A. (2005). Nucleophilic Substitution. Harvard University Chem 206 Notes.

Sources

Optimizing temperature for lithiation of 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lithiation of 1-Benzyl-3-bromo-5-methylpiperidine

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for advanced organometallic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the temperature optimization for the lithiation of 1-Benzyl-3-bromo-5-methylpiperidine. As practicing scientists and drug development professionals, you understand that precise temperature control is paramount for the success of sensitive reactions like lithium-halogen exchange. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is such a low temperature, typically -78 °C or lower, required for the lithiation of this substrate?

A1: The necessity for cryogenic temperatures stems from a delicate balance between the desired reaction rate and the stability of both the organolithium reagent and the newly formed lithiated intermediate.

  • Kinetic vs. Thermodynamic Control: The desired lithium-halogen exchange is an extremely fast process, even at temperatures between -60 °C and -120 °C[1]. At these low temperatures, this kinetically favored pathway dominates. At higher temperatures, competing side reactions, which may be thermodynamically more favorable or have higher activation energies, become significant. These include deprotonation at the benzylic position or positions alpha to the piperidine nitrogen.

  • Stability of the Lithiated Intermediate: The generated 1-Benzyl-3-lithio-5-methylpiperidine is a highly reactive and often unstable species. Low temperatures are crucial to prevent its decomposition through pathways like β-elimination or reaction with the solvent.

  • Reagent Stability: Organolithium reagents like n-butyllithium (n-BuLi) can react with common ethereal solvents such as tetrahydrofuran (THF). This degradation is temperature-dependent, becoming significant at temperatures above -20 °C[2][3]. Running the reaction at -78 °C (the sublimation point of dry ice) minimizes solvent decomposition, ensuring the reagent is available for the primary reaction[3].

Q2: How does the choice of alkyllithium reagent affect the optimal temperature?

A2: The choice of reagent is critical and directly influences the required temperature. The common choices are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).

  • n-Butyllithium (n-BuLi): This is the most common and least reactive of the three. It is an excellent choice for lithium-halogen exchange and is typically used at -78 °C in THF.

  • sec-Butyllithium (s-BuLi): More reactive and basic than n-BuLi. While effective for lithium-halogen exchange, its increased basicity raises the risk of competitive deprotonation. A temperature of -78 °C is strongly recommended.

  • tert-Butyllithium (t-BuLi): The most reactive and basic of the three. It is exceptionally effective for rapid lithium-halogen exchange, even at temperatures as low as -100 °C[4]. Its high reactivity can be advantageous for sluggish exchanges but also increases the propensity for side reactions if the temperature is not rigorously controlled. For a substrate like this, using t-BuLi would necessitate temperatures of -78 °C or even lower to maintain selectivity.

Q3: What is the role of the solvent, and can I use something other than THF?

A3: The solvent plays a crucial role in solvating the organolithium species, which influences its aggregation state and reactivity[1][5].

  • Tetrahydrofuran (THF): THF is a polar aprotic solvent that effectively solvates the lithium cation, breaking down the aggregates of alkyllithiums (which exist as hexamers or tetramers in hydrocarbon solvents) into more reactive dimers and monomers[1][3]. This enhanced reactivity is desirable, but as mentioned, THF can be deprotonated by strong bases at higher temperatures[3].

  • Diethyl Ether (Et₂O): Diethyl ether is less effective at deaggregating alkyllithiums compared to THF, leading to lower reactivity[6]. However, it is also more stable to the organolithium reagent and can be used at slightly higher temperatures (e.g., -40 °C to 0 °C), though -78 °C is still preferable for intermediate stability.

  • Hydrocarbon Solvents (e.g., Hexane, Toluene): Performing the reaction in a hydrocarbon solvent minimizes the risk of solvent degradation. However, the lithiated intermediate may have poor solubility, potentially slowing the reaction or causing handling issues[7]. Often, a mixture of a hydrocarbon and a coordinating solvent like THF or an additive like TMEDA is used to balance reactivity and stability[7][8].

Troubleshooting Guide: Optimizing Lithiation Temperature

This section addresses common problems encountered during the lithiation of 1-Benzyl-3-bromo-5-methylpiperidine, with a focus on temperature-related issues.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Diagnostic Check Recommended Solution
Degradation of Alkyllithium Reagent Titrate your alkyllithium solution before use (e.g., with diphenylacetic acid). A significantly lower-than-expected concentration indicates degradation.Use a fresh bottle of reagent. Always store alkyllithiums at the recommended temperature (2-8 °C) under an inert atmosphere[9]. Ensure your reaction solvent is scrupulously dry.
Reaction Temperature Too High Review your experimental log. Were there any excursions from the target temperature (e.g., -78 °C)? Was the alkyllithium added too quickly, causing a local hot spot?Maintain a stable -78 °C bath (dry ice/acetone or isopropanol). Add the alkyllithium reagent dropwise and sub-surface to ensure rapid cooling and mixing. For larger scales, an internal temperature probe is essential.
Decomposition of Lithiated Intermediate The reaction mixture darkens significantly or gas evolution is observed after the addition of the alkyllithium reagent.The lithiated intermediate is likely unstable at your current temperature. Attempt the reaction at a lower temperature (e.g., -95 °C using a dry ice/liquid nitrogen/acetone slush bath). Minimize the time between generation of the organolithium and quenching with the electrophile.
Reaction with Solvent (THF) The yield is consistently low even with fresh reagents and good temperature control.This suggests solvent degradation is consuming the reagent. Ensure the temperature never rises above -70 °C during addition. Alternatively, consider using a more stable solvent system like diethyl ether or a THF/hydrocarbon mixture[3][10].

Problem 2: Significant Formation of Byproducts

Possible Cause Diagnostic Check (Characterization of Byproducts) Recommended Solution
Protonation (Quenching by Trace Water) The major byproduct is the starting material, 1-Benzyl-3-bromo-5-methylpiperidine, or the debrominated product, 1-Benzyl-5-methylpiperidine.Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120 °C) and solvents. Use a fresh bottle of anhydrous solvent. Ensure your inert gas (Argon or Nitrogen) line is equipped with a drying tube.
Benzylic or α-Nitrogen Deprotonation Isolation of products where the electrophile has added to the benzylic carbon or the C2/C6 position of the piperidine ring.The temperature is too high, allowing the alkyllithium to act as a base rather than exclusively promoting halogen exchange. Lower the reaction temperature to -95 °C or -100 °C. Consider switching from n-BuLi to t-BuLi, which can favor the faster halogen-exchange pathway even more effectively at very low temperatures[1][4].
Elimination Reactions Formation of olefinic byproducts (e.g., a dihydropyridine derivative).This indicates the lithiated intermediate is unstable and undergoing elimination. This is a strong indicator that the temperature is too high. Perform the reaction at the lowest practical temperature and quench with the electrophile as quickly as possible after the lithiation is complete.

Visualizing the Process

Experimental Workflow

The following diagram outlines the critical steps for a successful lithiation experiment, emphasizing the need for an inert and anhydrous environment.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis A Flame-Dry Glassware Under Vacuum B Assemble Under Inert Atmosphere (Ar/N2) A->B C Add Substrate & Anhydrous Solvent (e.g., THF) via Syringe B->C D Cool to -78 °C (Dry Ice / Acetone Bath) C->D E Slow, Dropwise Addition of Alkyllithium (e.g., n-BuLi) D->E F Stir for 30-60 min at -78 °C E->F G Add Electrophile Dropwise at -78 °C F->G H Slowly Warm to Room Temp G->H I Quench Reaction (e.g., sat. aq. NH4Cl) H->I J Extraction & Purification I->J

Caption: Standard workflow for low-temperature lithiation experiments.

Reaction Pathways: Desired vs. Side Reactions

Understanding potential side reactions is key to optimizing the temperature. Lower temperatures favor the desired, fast lithium-halogen exchange.

G Start 1-Benzyl-3-bromo-5-methylpiperidine + n-BuLi Desired Desired Intermediate 1-Benzyl-3-lithio-5-methylpiperidine Start->Desired Fast at -78°C (Li-Br Exchange) Side1 Side Reaction 1 Benzylic Lithiation Start->Side1 Becomes competitive at T > -70°C Side2 Side Reaction 2 α-Deprotonation Start->Side2 Possible with stronger bases or higher T Side3 Side Reaction 3 THF Degradation Start->Side3 Significant at T > -20°C Product {Desired Product | (After Electrophilic Quench)} Desired->Product + Electrophile (E+)

Caption: Competing reaction pathways in the lithiation of the substrate.

Detailed Experimental Protocol

This protocol provides a general method for the lithiation of 1-Benzyl-3-bromo-5-methylpiperidine and subsequent trapping with an aldehyde.

Materials:

  • 1-Benzyl-3-bromo-5-methylpiperidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and purification solvents (e.g., ethyl acetate, brine)

  • Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

  • Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of argon or nitrogen.

    • Maintain the inert atmosphere throughout the experiment.

  • Reaction Initiation:

    • Dissolve 1-Benzyl-3-bromo-5-methylpiperidine (1.0 eq) in anhydrous THF (to achieve a concentration of ~0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the needle tip is below the surface of the solvent to prevent freezing and to promote rapid mixing.

    • A color change (typically to yellow or orange) may be observed.

    • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange[11][12].

  • Electrophilic Quench:

    • Add the electrophile (e.g., benzaldehyde, 1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • Stir at -78 °C for 1 hour.

  • Work-up:

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

References

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Herresthal, L. V., & Strohmann, C. (2017). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1336-1351. [Link]

  • Kim, H., & Lee, H. (2021). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development, 25(12), 2635–2656. [Link]

  • Vedejs, E., & Barda, D. A. (2000). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic Letters, 2(8), 1035–1037. [Link]

  • University of California Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151. [Link]

  • Beak, P., Musick, T. J., & Chen, C. W. (1988). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. Journal of the American Chemical Society, 110(25), 8514–8526. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1998). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 63(1), 269–271. [Link]

  • Kremsmair, A., et al. (2020). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Angewandte Chemie International Edition, 59(51), 22976-22981. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Kim, H., & Lee, H. (2021). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. ACS Publications. [Link]

  • Freytag, M. C., et al. (2020). Microwave Radiation for Organolithium Chemistry: Mechanistic Studies on the Direct α‐Metalation of a Tertiary Amine. Chemistry – A European Journal, 26(45), 10118-10122. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-151. [Link]

  • ResearchGate. (n.d.). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Retrieved from [Link]

  • Insights in Advanced Organic Chemistry 11. (2024, February 21). Mechanism of the Lithiation [Video]. YouTube. [Link]

  • Gligora, C., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 26(62), 14088-14092. [Link]

  • ResearchGate. (n.d.). Br–Li exchange reaction of 1‐(3‐bromobenzyl)piperidine (1) with nBuLi.... Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Snieckus, V. (2002). Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas. Arkivoc, 2002(11), 22–33. [Link]

  • E-EROS. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of lithiated 1‐(3‐bromobenzyl) piperidine (2) followed by.... Retrieved from [Link]

  • Malawska, B., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]

  • University of Pisa. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Singh, P., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

Sources

Technical Support Center: Purification of Benzyl-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Purification Protocols for Tertiary Amine Synthesis Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Purity Imperative

In the synthesis of benzyl-methylpiperidines (typically via


-alkylation of 4-methylpiperidine with benzyl halides or reductive amination), achieving >98% purity is critical for biological assay reliability. The core challenge lies in the physicochemical similarity between the product (a tertiary amine) and the starting material (a secondary amine), alongside the persistence of neutral alkylating agents.

This guide moves beyond generic advice, offering chemically grounded workflows to isolate your target molecule effectively.

Module 1: Removing Neutral Impurities (Benzyl Halides)

Scenario: Your LC-MS or NMR shows persistent benzyl chloride/bromide, or you observe a lachrymatory effect from the crude oil.

The Science (Causality): Benzyl halides are neutral lipophiles. Your target, benzyl-methylpiperidine, is a basic tertiary amine (


). By manipulating pH, we can force the amine into the aqueous phase (protonated) while the neutral impurity remains in the organic phase.

Protocol: The "pH Swing" Extraction

  • Dissolution: Dissolve crude oil in EtOAc or Et₂O (avoid DCM if possible to prevent emulsion density issues).

  • Acidification: Extract with 1M HCl (3x).

    • Mechanism:[1][2][3][4] Product becomes

      
       (water-soluble). Benzyl halide remains neutral (organic-soluble).
      
  • The Wash: Keep the Aqueous layer. Wash it once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][4] Deprotonates the ammonium salt back to the free base

      
       (organic-soluble).
      
  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Visualization: The pH Swing Logic

pH_Swing Start Crude Mixture (Product + Benzyl Halide) AddAcid Add 1M HCl Partition Start->AddAcid OrgLayer1 Organic Layer (Contains Benzyl Halide) AddAcid->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Protonated Product) AddAcid->AqLayer1 Salts AddBase Add NaOH (pH > 12) Extract with EtOAc AqLayer1->AddBase FinalOrg Final Organic Layer (Purified Product) AddBase->FinalOrg Free Base FinalAq Final Aqueous (Waste) AddBase->FinalAq

Caption: Logical flow for separating neutral alkylating agents from basic amine products via pH manipulation.

Module 2: Removing Unreacted Starting Amine (Methylpiperidine)

Scenario: Your product contains 5-10% unreacted secondary amine. Acid/base extraction failed to separate them.

The Science (Causality): Both the starting material (


 amine) and product (

amine) are basic. Their

values are too close (

) for effective separation by simple extraction. You must use Chemoselective Scavenging or Derivatization .

Method A: The "Acetic Anhydride" Wash (Cost-Effective)

  • Dissolve crude in DCM.

  • Add 1.5 eq Acetic Anhydride and 2.0 eq TEA. Stir for 30 mins.

    • Mechanism:[1][2][3][4] The secondary amine reacts to form a neutral amide . The tertiary amine (product) cannot react.

  • Perform the Acid Wash from Module 1.

    • Result: The new amide is neutral and stays in the organic wash. The product is basic and goes into the aqueous acid.

Method B: Solid-Phase Scavenging (High Throughput) Use polymer-supported reagents to "fish out" impurities without aqueous workup.

Impurity TypeRecommended ScavengerMechanism
Secondary Amine (Methylpiperidine)PS-Isocyanate or PS-Benzaldehyde Electrophilic resin captures nucleophilic amine.
Benzyl Halide (Electrophile)PS-Trisamine or PS-Thiophenol Nucleophilic resin captures electrophilic halide.

Protocol (Scavenging):

  • Dissolve crude (100 mg) in 2 mL DCM.

  • Add 3 equivalents of PS-Isocyanate (relative to the impurity, not the product).

  • Shake at RT for 2-4 hours.

  • Filter and evaporate.

Module 3: Chromatographic Troubleshooting

Scenario: "My peak is tailing badly on silica," or "The product is stuck at the baseline."

The Science (Causality): Silica gel is acidic (


 of silanols 

). Basic amines hydrogen-bond strongly to these sites, causing peak broadening (tailing) and irreversible adsorption.

The Fix: Amine Modifiers You must suppress silanol ionization.

Recommended Mobile Phases:

  • DCM / MeOH /

    
    :  (e.g., 95:5:0.5). The "Gold Standard" for polar amines.
    
  • DCM / MeOH / TEA: (e.g., 95:5:1). Triethylamine (TEA) competes for silanol sites.

    • Note: TEA is harder to remove than Ammonia.

Decision Logic for Chromatography:

Chromatography_Logic Problem Chromatography Issue? Tailing Tailing / Broad Peak Problem->Tailing Stuck Stuck at Baseline Problem->Stuck Sol_TEA Add 1% Et3N to Mobile Phase Tailing->Sol_TEA Standard Silica Sol_KPNH Use Amine-Funct. Silica (KP-NH) Tailing->Sol_KPNH Sensitive Cmpd Sol_NH3 Switch to DCM:MeOH:NH4OH Stuck->Sol_NH3 Increase Polarity

Caption: Troubleshooting decision tree for flash chromatography of basic amines.

Module 4: Salt Formation (Crystallization)

Scenario: You need a solid for stability or X-ray crystallography, but the free base is an oil.

The Science (Causality): Benzyl-methylpiperidines are often oils at room temperature due to conformational flexibility. Converting them to an HCl or Fumarate salt disrupts the crystal lattice energy, often inducing crystallization.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimum amount of Diethyl Ether or EtOAc .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercially available) or 1.25M HCl in MeOH .

    • Observation: A white precipitate should form immediately.

  • Troubleshooting: If it oils out (forms a gum), add a drop of MeOH and scratch the glass side with a spatula to induce nucleation.

  • Filter and wash with cold ether.

References
  • Buffer-Assisted Separation: Organic Process Research & Development. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives." Link

  • Chromatography of Amines: Biotage Knowledge Base. "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

  • Polymer Scavengers: Thieme Connect / Synthesis. "Covalent Scavengers for Primary and Secondary Amines."[5] Link

  • Salt Formation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference Text).

Sources

Technical Support Center: Troubleshooting Low Reactivity of C3-Bromine in Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the low reactivity of the C3-bromine in piperidine rings. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges in your synthetic endeavors. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure scientifically sound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with a 3-Bromopiperidine Derivative is Stalling or Showing Low Yield.

Q1: What are the primary reasons for the low reactivity of the C3-bromine on a piperidine ring in cross-coupling reactions?

A1: The diminished reactivity of a C3-bromine on a piperidine ring is often a confluence of electronic and steric factors. Unlike aryl bromides, the C(sp³)-Br bond at the C3 position is electronically different and can present unique challenges for the catalytic cycle of many cross-coupling reactions.[1]

  • Electronic Effects: The piperidine ring, being a saturated heterocycle, influences the electronic environment of the C-Br bond differently than an aromatic system. The nitrogen atom's inductive electron-withdrawing effect can deactivate the C3 position, making oxidative addition, the initial and often rate-limiting step in the catalytic cycle, more difficult.[2][3]

  • Steric Hindrance: The three-dimensional structure of the piperidine ring, especially with substituents at other positions, can sterically hinder the approach of the bulky palladium catalyst to the C3-Br bond.[4] The conformation of the piperidine ring (chair vs. boat) and the axial or equatorial position of the bromine atom can also play a significant role.

  • β-Hydride Elimination: A common and often problematic side reaction in palladium-catalyzed couplings involving sp³-hybridized carbons is β-hydride elimination.[5][6][7] After oxidative addition, the resulting alkylpalladium intermediate can undergo this process, leading to the formation of an olefin and a palladium-hydride species, which short-circuits the desired cross-coupling pathway.[5][6][8]

Q2: My reaction starts but then stalls. How can I determine if catalyst deactivation is the issue?

A2: Catalyst deactivation is a frequent culprit in stalled reactions. Visual inspection for the formation of palladium black (finely divided palladium metal) is a strong indicator of catalyst decomposition.[9] This can be caused by several factors:

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[9][10][11] If this activation is slow or incomplete, the concentration of the active catalyst will be insufficient to drive the reaction to completion.

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[9] Rigorous degassing of solvents and reagents and maintaining a robust inert atmosphere are critical.

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium center and modulating its reactivity, can degrade at elevated temperatures, leading to catalyst deactivation.

To diagnose this, consider taking a sample of the reaction mixture and analyzing it by ³¹P NMR to check for the presence of phosphine oxides, a common product of ligand degradation.

Troubleshooting & Optimization Strategies

Q3: What specific adjustments can I make to my reaction conditions to improve the yield of my C3-functionalized piperidine?

A3: A systematic approach to optimizing your reaction conditions is key. The following table outlines potential solutions and the scientific rationale behind them.

Parameter Problem Suggested Solution & Rationale
Catalyst System Low Reactivity/Stalled Reaction Screen different palladium precatalysts and ligands. More electron-rich and sterically demanding ligands (e.g., Buchwald-type biaryl phosphine ligands like RuPhos or XPhos) can promote oxidative addition and stabilize the catalytic species.[12][13] Consider using well-defined precatalysts to ensure efficient generation of the active Pd(0) catalyst.[9]
Solvent Poor Solubility/Side Reactions Experiment with different solvents. The polarity of the solvent can influence the rate of oxidative addition and the stability of intermediates.[14] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For challenging substrates, consider solvent mixtures or less common solvents.
Base Ineffective Deprotonation/Side Reactions Vary the base. The choice of base is critical, particularly in Buchwald-Hartwig aminations where it facilitates the deprotonation of the amine.[13][15] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are often effective. For Suzuki couplings, carbonate or phosphate bases are common. The base can also influence the rate of precatalyst activation.[9]
Temperature Slow Reaction/Decomposition Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like β-hydride elimination.[5][9] Running the reaction at the lowest effective temperature is often beneficial.
N-Protecting Group Electronic Deactivation/Steric Hindrance Consider the impact of the N-protecting group. The nature of the protecting group on the piperidine nitrogen can significantly influence the ring's conformation and the electronic environment of the C3 position.[16][17][18][19] Electron-withdrawing groups can exacerbate the low reactivity. If possible, experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to find one that favors the desired reactivity.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically screening different phosphine ligands to identify the optimal conditions for your C3-bromopiperidine substrate.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the 3-bromopiperidine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) precatalyst, 2-5 mol %) and a variety of phosphine ligands (4-10 mol %) in an anhydrous, degassed solvent (e.g., dioxane).

  • Reaction Setup: Add the appropriate volumes of the catalyst and ligand stock solutions to each vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the different ligands to identify the most effective one for your specific substrate.

Visualizing the Challenges: The Catalytic Cycle

Understanding the key steps of the palladium-catalyzed cross-coupling cycle is crucial for effective troubleshooting. The following diagram illustrates the general mechanism and highlights the problematic steps for C3-bromopiperidines.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + R-Br PdII R-Pd(II)(Br)L_n (Alkylpalladium Intermediate) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal + Coupling Partner Beta_Hydride β-Hydride Elimination (Side Reaction) PdII->Beta_Hydride PdII_Nu R-Pd(II)(Nu)L_n Transmetal->PdII_Nu Reduct_Elim Reductive Elimination (Product Formation) PdII_Nu->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product R-Nu (Desired Product) Reduct_Elim->Product Olefin Olefin + HPd(II)BrL_n Beta_Hydride->Olefin Substrate R-Br (3-Bromopiperidine) Substrate->OxAdd Coupling_Partner Nu-M or H-NR'R'' (Coupling Partner) Coupling_Partner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Advanced Troubleshooting: Directing Groups and C-H Functionalization

Q4: Are there alternative strategies to introduce substituents at the C3 position of a piperidine ring if the C3-bromo derivative is unreactive?

A4: Yes, when direct coupling to a C3-bromo substituent proves challenging, alternative synthetic strategies can be employed.

  • Directed C-H Functionalization: A powerful alternative is the use of a directing group to facilitate the direct functionalization of a C-H bond at a specific position. For piperidines, directing groups attached to the nitrogen or at another position on the ring can be used to guide a metal catalyst to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[20][21][22] This approach bypasses the need for a pre-installed halide.

  • Ring Construction Strategies: Building the substituted piperidine ring from acyclic precursors can also be a viable option. Methods such as intramolecular cyclization or cycloaddition reactions can provide access to 3-substituted piperidines that may be difficult to synthesize via functionalization of a pre-existing ring.[23]

The following diagram illustrates the concept of a directing group strategy.

Directing_Group cluster_0 Directed C-H Functionalization Piperidine Piperidine with Directing Group (DG) Chelation Chelation of Metal Catalyst to DG and C-H bond Piperidine->Chelation + [M] Functionalization C-H Bond Cleavage and Functionalization Chelation->Functionalization Product 3-Functionalized Piperidine Functionalization->Product

Sources

Stability of 1-Benzyl-3-bromo-5-methylpiperidine during scale-up

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and scale-up protocols for 1-Benzyl-3-bromo-5-methylpiperidine . It addresses the specific "self-destruct" mechanism inherent to


-haloamines and provides actionable troubleshooting for process chemists.

Executive Summary: The "Hidden Mustard" Risk

The core stability challenge with 1-Benzyl-3-bromo-5-methylpiperidine is its structural classification as a


-bromoamine . While the benzyl group provides lipophilicity and the methyl group adds steric complexity, the proximity of the piperidine nitrogen (nucleophile) to the C3-bromide (electrophile) creates a high risk of intramolecular cyclization.

Upon scale-up, this molecule is prone to forming a reactive bicyclic aziridinium ion . This intermediate is unstable and leads to dimerization, polymerization, or regio-isomeric scrambling (expanding to azepanes or contracting to pyrrolidines).

Golden Rule: The free base is kinetically unstable at room temperature. Always store and process as the protonated salt (HCl or HBr) whenever possible.

Part 1: Critical Stability Mechanisms (Visualized)

The following diagram illustrates the primary degradation pathway (Aziridinium Rearrangement) that occurs when the free base is exposed to heat or polar solvents.

AziridiniumPathway Start 1-Benzyl-3-bromo-5-methylpiperidine (Free Base) Transition Intramolecular Nucleophilic Attack (N lone pair -> C3) Start->Transition T > 0°C pH > 8 Aziridinium Bicyclic Aziridinium Ion (Highly Reactive Electrophile) Transition->Aziridinium ProductA Degradation A: Regio-isomer Scrambling (Pyrrolidine/Azepane) Aziridinium->ProductA Nucleophilic Attack (Path a/b) ProductB Degradation B: Dimerization/Polymerization Aziridinium->ProductB Intermolecular Attack ProductC Degradation C: Hydrolysis (if wet) (Alcohol formation) Aziridinium->ProductC H2O present

Figure 1: The "Self-Destruct" Pathway. The nitrogen lone pair displaces the bromide, forming a strained aziridinium ion that rapidly degrades.

Part 2: Troubleshooting & FAQs
Category 1: Storage and Handling

Q: I isolated the free base as an oil, and it turned into a gummy solid overnight at 4°C. What happened? A: You likely triggered autopolymerization . The free base allows the nitrogen lone pair to attack the C3-position of a neighboring molecule (intermolecular) or itself (intramolecular). The "gummy solid" is a mixture of quaternary ammonium salts and polymers.

  • The Fix: Never store the free base. If you must isolate it, keep it in solution (e.g., MTBE or Toluene) at -20°C and use it immediately. For long-term storage, convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt, which protonates the nitrogen and shuts down the nucleophilic attack.

Q: Can I dry the free base in a vacuum oven at 40°C? A: Absolutely not. Thermal energy accelerates the aziridinium formation. At 40°C, the half-life of the free base drops significantly.

  • Protocol: Dry the salt form. If you must dry the free base solution, use a rotary evaporator with a bath temperature < 20°C and high vacuum, then immediately proceed to the next step.

Category 2: Reaction Scale-Up

Q: During the alkylation step, I see a new impurity (M+ mass matches product) that doesn't separate well on TLC. Is it a diastereomer? A: It is likely a regioisomer resulting from aziridinium ring-opening. If the aziridinium ion forms, a nucleophile can attack either carbon of the aziridine ring.[1][2] Attack at the bridgehead carbon retains the piperidine ring, but attack at the adjacent carbon can contract the ring to a pyrrolidine derivative (methyl-pyrrolidine).

  • Diagnostic: Check 1H NMR. The splitting pattern of the protons adjacent to the nitrogen will change drastically if ring contraction occurred.

  • Prevention: Maintain low temperature (-10°C to 0°C) during any base-mediated steps to favor kinetic substitution over thermodynamic rearrangement.

Q: My yield drops by 20% when I scale from 5g to 100g. Why? A: This is often due to extended exposure to basic conditions during the quench/workup. On a 5g scale, phase separation is fast. On a 100g scale, the free base sits in the biphasic mixture (often basic) for much longer, allowing degradation.

  • Scale-Up Protocol:

    • Keep the quench reactor cold (0°C).

    • Adjust pH to neutral/slightly acidic immediately if the next step allows.

    • Perform a "reverse quench" (add reaction mixture to cold acid) to protonate the amine immediately upon workup.

Part 3: Solvent & Condition Compatibility Matrix

Use this table to select solvents for processing the Free Base .

Solvent ClassSuitabilityTechnical Rationale
Chlorinated (DCM, Chloroform) High Risk Can react with the amine (alkylation) over time; promotes ionization of the C-Br bond.
Ethers (THF, MTBE) Recommended Non-polar enough to suppress ionization; good solubility. MTBE is preferred for extractions.
Alcohols (MeOH, EtOH) Critical Failure Acts as a nucleophile. Will open the aziridinium ring to form the methoxy/ethoxy ether impurity rapidly.
Polar Aprotic (DMF, DMSO) Avoid Highly stabilizes the transition state for ionization (aziridinium formation). Accelerates degradation.
Hydrocarbons (Toluene, Hexane) Best for Storage Low polarity suppresses ionization. Best for holding the free base solution cold.
Part 4: Validated Stabilization Protocol

Objective: Safely store 1-Benzyl-3-bromo-5-methylpiperidine for >6 months.

  • Synthesis Workup: Complete the reaction to form the bromide.

  • Extraction: Extract the free base into MTBE (Methyl tert-butyl ether) at 0–5°C.

  • Salt Formation (The "Lock"):

    • Cool the MTBE solution to 0°C.

    • Slowly add 1.05 equivalents of HBr in Acetic Acid (or HCl in ether). Note: HBr is preferred to avoid halide exchange (Cl replacing Br).

    • A white precipitate should form immediately.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (hygroscopic risk).

  • Drying: Dry the salt in a vacuum oven at 25°C (Room Temp).

  • Result: The protonated ammonium salt is stable at room temperature because the nitrogen lone pair is tied up (

    
    ), preventing the formation of the aziridinium intermediate.
    
References
  • Mechanism of Aziridinium Formation: D'Huyvetter, D., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." ChemistryOpen, 2023.

  • Scale-Up of Piperidine Derivatives: Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Carbogen Amcis Publications, 2020.

  • Synthetic Utility of Aziridinium Ions: Jang, D.O., et al. "Synthetic Applications of Aziridinium Ions." Molecules, 2021.[2] [2][3][4]

Sources

Validation & Comparative

1H NMR Interpretation of 1-Benzyl-3-bromo-5-methylpiperidine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, yet the stereochemical characterization of 3,5-disubstituted piperidines remains a common bottleneck in drug development. Specifically, 1-benzyl-3-bromo-5-methylpiperidine serves as a critical chiral intermediate for Janus kinase (JAK) inhibitors and other heterocyclic therapeutics.

This guide provides an objective comparison between the two primary diastereomers—Cis (3,5-diequatorial) and Trans (3,5-axial/equatorial) . Unlike rigid templates, the piperidine ring undergoes chair flipping, making static assignment risky without rigorous coupling constant (


) analysis and NOE verification. This document outlines a self-validating protocol to distinguish the desired "Product" (typically the thermodynamically stable cis-isomer) from the "Alternative" (the kinetic trans-isomer).

Part 1: Structural Analysis & Conformational Dynamics

To interpret the NMR data accurately, we must first establish the ground-state thermodynamics of the isomers.

The A-Value Hierarchy

The conformational preference is dictated by the steric bulk (A-values) of the substituents:

  • Methyl (Me): ~1.70 kcal/mol (Strong preference for equatorial)

  • Bromine (Br): ~0.38 kcal/mol (Weak preference for equatorial)

  • N-Benzyl: Bulky, but solvent-dependent; generally assumes equatorial orientation to minimize 1,3-diaxial interactions with ring protons.

Isomer Profiles[1]
FeatureIsomer A: Cis-3,5 (The "Product") Isomer B: Trans-3,5 (The "Alternative")
Stereochemistry (3R,5S) or (3S,5R)(3R,5R) or (3S,5S)
Conformation Diequatorial (Both Me and Br are equatorial)Axial-Equatorial (Me is equatorial; Br is axial)
Stability Thermodynamically Favored (

)
Higher Energy (

kcal/mol)
Key Interaction No major 1,3-diaxial strain.Br is forced axial by the bulky equatorial Me.

Expert Insight: In the Trans isomer, the Methyl group "wins" the equatorial position due to its higher A-value. Consequently, the Bromine atom is forced into the axial position. This specific conformational lock is the key to distinguishing the isomers via NMR.

Part 2: Experimental Workflow

The following workflow ensures data integrity and reproducibility.

Sample Preparation Protocol
  • Solvent Selection: Use Benzene-

    
      or Toluene-
    
    
    
    rather than CDCl
    
    
    if possible. Aromatic solvents often induce better shift dispersion between the geminal ring protons (
    
    
    vs
    
    
    ), simplifying
    
    
    -value calculation.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can induce viscosity broadening, obscuring fine splitting patterns.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 
      
      
      
      2.0 s (Crucial for accurate integration of aromatic vs aliphatic signals).
    • Scans: 64 (for high S/N on small satellite peaks).

Analytical Decision Tree

NMR_Workflow Start Crude Mixture / Isolated Isomer H1_NMR 1H NMR (1D) Start->H1_NMR H3_Signal Analyze H3 (CH-Br) Multiplicity H1_NMR->H3_Signal Large_J Large Splitting (tt, J ~11Hz) H3 is Axial H3_Signal->Large_J J(ax-ax) detected Small_J Narrow Multiplet (eq, J <4Hz) H3 is Equatorial H3_Signal->Small_J Only J(eq-eq/ax) detected Cis_Assign Conclusion: Cis-Isomer (Br-eq, Me-eq) Large_J->Cis_Assign Trans_Assign Conclusion: Trans-Isomer (Br-ax, Me-eq) Small_J->Trans_Assign NOESY Validation: 2D NOESY Cis_Assign->NOESY Trans_Assign->NOESY

Figure 1: Logical flow for assigning stereochemistry based on H3 multiplicity.

Part 3: Comparative NMR Interpretation

This section details the specific spectral fingerprints distinguishing the isomers.

The Diagnostic Signal: H3 (Methine geminal to Bromine)

The proton attached to C3 (


) is the most reliable probe because it is deshielded by the bromine (shifting it to ~4.0–4.5 ppm) and isolated from the methyl region.
  • Cis-Isomer (Diequatorial):

    • Geometry: The Bromine is equatorial, placing

      
       in the axial position .
      
    • Coupling:

      
       has two trans-diaxial neighbors (
      
      
      
      and
      
      
      ).
    • Pattern: A wide triplet of triplets (or similar wide multiplet).

    • J-Values: Two large couplings (

      
       Hz) and two small couplings (
      
      
      
      Hz).
    • Width at Half-Height (

      
      ):  > 20 Hz.
      
  • Trans-Isomer (Axial-Equatorial):

    • Geometry: The Bromine is forced axial, placing

      
       in the equatorial position .
      
    • Coupling:

      
       has no anti-periplanar (diaxial) proton neighbors.
      
    • Pattern: A narrow multiplet (often appearing as a broad singlet or narrow quintet).

    • J-Values: Only small couplings (

      
       and 
      
      
      
      Hz).
    • Width at Half-Height (

      
      ):  < 10 Hz.
      
The Methyl Region (H5 and C5-Me)
  • H5 Signal: In the Cis isomer, H5 is axial (large couplings). In the Trans isomer, H5 remains axial (Me is equatorial). Therefore, H5 is not diagnostic for distinguishing these two specific isomers, as the Methyl group stays equatorial in both to save energy.

  • C5-Methyl Shift: The methyl doublet often shifts upfield in the cis-isomer due to different shielding environments, but this is less reliable than the

    
    -coupling analysis of 
    
    
    
    .
N-Benzyl Protons (Diastereotopicity)
  • Observation: The benzylic protons (

    
    ) are diastereotopic (chemically non-equivalent) due to the chiral centers at C3 and C5.
    
  • Pattern: Look for an AB quartet (doublet of doublets,

    
     Hz) around 3.4–3.6 ppm.
    
  • Interpretation: If the ring is flipping rapidly (conformational averaging), this signal may collapse to a singlet. A sharp AB quartet confirms a rigid, locked conformation, supporting the presence of a single stable diastereomer (usually the cis-diequatorial).

Part 4: Data Summary Table

Use this table to benchmark your experimental spectra.

SignalParameterCis-Isomer (Product) Trans-Isomer (Alternative)
H3 (CH-Br) Chemical Shift

4.0 – 4.3 ppm

4.4 – 4.7 ppm (typically deshielded)
Multiplicity tt / wide multiplet bs / narrow multiplet
Coupling (

)

Hz

Hz
Orientation AxialEquatorial
H5 (CH-Me) Orientation AxialAxial
NOESY Key Correlation

(ax)


(ax) (Strong 1,3-diaxial NOE)
No

correlation
C13 NMR C3 Shift

~50-55 ppm

~45-50 ppm (shifted by

-gauche effect)

Part 5: Advanced Validation (2D NOESY)

Do not rely on 1D NMR alone if the signals are overlapped. Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

The "W-Coupling" Verification

In the Cis-isomer (diequatorial), both


 and 

are axial .
  • They share a 1,3-diaxial spatial relationship.

  • Result: You will see a distinct NOE cross-peak between H3 and H5 .

In the Trans-isomer ,


 is equatorial and 

is axial.
  • They are distant in space.

  • Result: No NOE between H3 and H5. Instead, you may see an NOE between the Methyl group and H3 (since Me is equatorial and H3 is equatorial, they are closer than in the cis form).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on J-coupling analysis and NOE).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of ring inversion and substituent effects).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Standard reference for chemical shift ranges of halogenated piperidines).

Sources

Advanced HPLC Method Development for 1-Benzyl-3-bromo-5-methylpiperidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Separation Challenge

The analysis of 1-Benzyl-3-bromo-5-methylpiperidine presents a triad of chromatographic challenges: basicity , lipophilicity , and stereochemistry .[1] As a piperidine derivative, the molecule possesses a basic nitrogen (


) prone to severe peak tailing on traditional silanol-active stationary phases. Structurally, the benzyl and bromo substituents add significant hydrophobicity, while the 3,5-substitution pattern introduces chiral centers, resulting in potential cis/trans diastereomers and enantiomers.

This guide objectively compares three distinct chromatographic approaches to validate purity: Standard C18 (Low pH) , Phenyl-Hexyl (Pi-Selective) , and Polysaccharide Chiral phases. We provide experimental protocols and decision-making frameworks to ensure robust quality control (QC) in drug development.

Comparative Analysis of Stationary Phases

For this specific chemotype, "purity" is context-dependent. Is the goal to remove synthetic byproducts (benzyl halides) or to quantify stereoisomeric excess? The table below contrasts the performance of leading stationary phase chemistries.

FeatureMethod A: C18 (L1) Method B: Phenyl-Hexyl / Biphenyl (L11) Method C: Amylose/Cellulose Chiral
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction & Hydrophobicity
Steric inclusion & H-bonding
Target Analyte General synthetic impurities, degradation products.[1]Halogenated aromatics , structural isomers.[2]Enantiomers , cis/trans diastereomers.
Selectivity (

)
High for alkyl chain differences. Low for positional isomers.Superior for aromatic/bromo-substituted compounds. Critical for chiral purity.[1]
Peak Shape (Tf) Good (if end-capped). Risk of tailing for amines.Excellent (steric protection of silanols).Variable; often requires basic additives.
Suitability Routine QC, Release Testing.Process Development, Impurity Profiling. Chiral Purity Assays.
Expert Insight:

While C18 is the industry standard, Method B (Phenyl-Hexyl) is superior for this specific molecule.[1] The electron-withdrawing bromine atom and the electron-rich benzyl ring engage in specific


 and halogen-

interactions with phenyl-based phases, offering resolution of de-brominated impurities that co-elute on C18.[1]
Strategic Workflow: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on the specific impurity profile.

MethodSelection cluster_legend Decision Logic Start Start: Purity Analysis Goal CheckChiral Is Stereochemistry Critical? (Enantiomeric Excess) Start->CheckChiral CheckHalogen Is Separation of De-brominated Impurity Needed? CheckChiral->CheckHalogen No (Diastereomers only) MethodChiral Select Method C: Chiral Stationary Phase (Amylose-tris) CheckChiral->MethodChiral Yes MethodPhenyl Select Method B: Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) CheckHalogen->MethodPhenyl Yes (Critical) MethodC18 Select Method A: High-pH C18 (General Purity) CheckHalogen->MethodC18 No (General QC)

Figure 1: Decision matrix for selecting the optimal HPLC stationary phase based on specific purity requirements.

Recommended Protocol: High-Selectivity Phenyl-Hexyl Method

This protocol is optimized to separate the target compound from its de-brominated analog (1-benzyl-5-methylpiperidine) and benzyl bromide (starting material/genotoxic impurity).[1]

4.1. Chromatographic Conditions
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl),

    
     or 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5 - unadjusted or adjusted with acetic acid).

    • Why: Ammonium acetate provides ionic strength to suppress silanol activity while maintaining MS compatibility if needed.

  • Mobile Phase B: Acetonitrile (MeCN).

    • Why: MeCN promotes stronger

      
       interactions compared to Methanol in phenyl phases.[1]
      
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls kinetics of adsorption).
    
  • Detection: UV @ 215 nm (Piperidine backbone) and 254 nm (Benzyl chromophore).

4.2. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Traps polar salts)
2.010End Initial Hold
15.080Linear Gradient (Elutes main peak)
18.095Wash (Elutes Benzyl Bromide/Dimers)
20.095Hold
20.110Re-equilibration
25.010End of Run
4.3. Representative Validation Data (Expected)

The following data represents typical performance metrics for this chemotype on a Biphenyl column versus a standard C18.

ParameterC18 Column Biphenyl Column Acceptance Criteria
Retention Time (

)
12.4 min13.1 minN/A
Tailing Factor (

)
1.61.1

Resolution (

)
(Main vs. De-bromo)
1.83.2

Resolution (

)
(cis vs. trans)
0.8 (Co-elution)1.9

Technical Note: The Biphenyl phase often achieves baseline separation of cis/trans diastereomers of substituted piperidines due to the difference in the 3D spatial arrangement of the benzyl ring relative to the stationary phase aromatic rings.

Impurity Profiling & Fate Mapping

Understanding the origin and elution order of impurities is critical for "Self-Validating" methods.

Key Impurities:
  • Benzyl Bromide: Starting material. Highly retained (late eluter) due to high lipophilicity. Genotoxic concern.

  • 3,5-Dimethylpiperidine derivatives: Result of over-alkylation or impurity in starting material.[1]

  • Debrominated Analog: Result of over-reduction during synthesis.

ImpurityFate cluster_inputs Synthesis Inputs cluster_chrom HPLC Elution Order (Phenyl-Hexyl) SM1 Benzyl Bromide (Lipophilic) Peak4 4. Benzyl Bromide (Late Eluter) SM1->Peak4 Unreacted SM2 3-Bromo-5-methyl piperidine Peak1 1. Polar Salts/Amine (Void Volume) SM2->Peak1 Unreacted (Polar) Peak2 2. Debrominated Impurity (Less Hydrophobic) Peak3 3. Target: 1-Benzyl-3-bromo... (Main Peak) Peak2->Peak3 Resolution > 3.0 Peak3->Peak4 Gradient Wash

Figure 2: Fate mapping of synthetic inputs to chromatographic peaks. Note that Benzyl Bromide elutes late in the gradient wash.

References
  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Application Notes & Protocols. Accessed 2024.[3][4]

  • Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society of Chemistry (RSC), 2022.[5]

  • Ji, S., et al. "Typical HPLC chromatograms of benzyl chloride, benzyl bromide... after derivatization." ResearchGate, 2019.

  • SIELC Technologies. "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine." SIELC Application Notebook.

  • Google Patents. "CN105699582A: HPLC detection method of 3-aminopiperidine isomer."[1] Google Patents.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Brominated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precise Characterization

In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, forming the core of countless pharmaceutical agents.[1] When these structures are halogenated, particularly with bromine, they become versatile synthetic intermediates. However, their structural confirmation and purity assessment present unique analytical challenges. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of brominated piperidine intermediates, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical approach.

The Analytical Challenge: Decoding Bromine's Signature

The presence of bromine introduces a layer of complexity that must be expertly navigated. The most critical feature is bromine's distinct isotopic signature, consisting of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a characteristic doublet peak (the M and M+2 ions) for any bromine-containing fragment in the mass spectrum, serving as a definitive indicator of its presence. The primary challenge lies in choosing an analytical strategy that not only confirms the molecular weight but also provides sufficient structural detail to pinpoint the location of the bromine atom and other substituents on the piperidine ring.

Selecting the Optimal Analytical Strategy: A Comparative Analysis of MS Platforms

The choice of mass spectrometry platform is dictated by the physicochemical properties of the analyte, primarily its volatility, thermal stability, and polarity. A comparison of the most common approaches is essential for robust characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[3] Its utility for brominated piperidine intermediates is contingent on their ability to traverse the heated gas chromatograph without degradation.[2]

  • Ionization Method: Electron Ionization (EI) EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant energy, leading to extensive and reproducible fragmentation. The molecular ion (M⁺) may be weak or absent, but the resulting fragmentation pattern serves as a highly specific "fingerprint" for the molecule.[3] For piperidine derivatives, the dominant fragmentation pathway under EI is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, forming a stable iminium ion.[1]

  • Expertise-Driven Insight: While the rich fragmentation is excellent for structural elucidation and library matching, the high energy can sometimes make it difficult to determine the molecular weight of the parent compound. If your intermediate is volatile and you need confident structural confirmation through fragmentation, GC-EI-MS is a strong candidate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the majority of pharmaceutical intermediates, which are often polar, less volatile, and potentially thermally labile, LC-MS is the workhorse technique.[4]

  • Ionization Method: Electrospray Ionization (ESI) ESI is a "soft" ionization technique ideal for polar and basic compounds, making it perfectly suited for the nitrogen-containing piperidine ring.[5][6] It generates ions from a liquid solution, typically producing a protonated molecule [M+H]⁺ with minimal fragmentation.[1] This makes determining the molecular weight straightforward and reliable. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural details.[7]

  • Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) APCI is another valuable LC-MS interface that is better suited for less polar, semi-volatile compounds that may not ionize well by ESI.[3][8] It involves creating ions at atmospheric pressure through a corona discharge. Like ESI, it is a relatively soft technique that usually provides a clear quasi-molecular ion ([M+H]⁺).[8]

  • Expertise-Driven Insight: For most brominated piperidine intermediates encountered in drug development, LC-MS with ESI is the default starting point. The ability to obtain a clear molecular weight and then selectively fragment that ion via MS/MS provides a complete picture of the molecule's identity and structure. Positive ion mode is typically preferred due to the basicity of the piperidine nitrogen.[1][9]

High-Resolution Mass Spectrometry (HRMS)

When unambiguous elemental composition is required, high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (Q-TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are indispensable.[10][11]

  • The Power of Mass Accuracy: HRMS provides extremely accurate mass measurements (typically <5 ppm error), which allows for the calculation of a unique elemental formula.[12] This is particularly powerful for halogenated compounds, as it can definitively confirm the number of bromine atoms in the molecule, distinguishing it from compounds with different elemental compositions that may have the same nominal mass.[13]

  • Expertise-Driven Insight: For novel intermediates or when facing complex matrices, HRMS is the gold standard. It removes ambiguity and provides the highest level of confidence in structural assignment, which is critical for regulatory submissions and protecting intellectual property.

Data Presentation: Comparing Ionization Techniques

FeatureGas Chromatography (GC-EI-MS)Liquid Chromatography (LC-ESI-MS)High-Resolution MS (e.g., Q-TOF)
Analyte Suitability Volatile, thermally stable, relatively nonpolar[3]Polar, non-volatile, thermally labile[5][6]Broad applicability, coupled with LC or GC
Ionization Principle Hard Ionization (High Energy)[3]Soft Ionization (Low Energy)[5]Soft or Hard, depends on source
Typical Primary Ion Molecular Ion (M⁺), often weak or absent[3]Protonated Molecule ([M+H]⁺)[1]Protonated Molecule ([M+H]⁺) with high mass accuracy
Fragmentation Extensive, reproducible fingerprint[1]Minimal in full scan; controlled in MS/MS[7]Controlled fragmentation in MS/MS
Primary Information Structural FingerprintMolecular WeightUnambiguous Elemental Formula
Key Advantage Excellent for structural library matchingBroad applicability for drug-like moleculesHighest confidence in identification[10]

Visualizing the Process

General Analytical Workflow

The logical flow from sample to structural confirmation is a critical, self-validating process.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Analysis cluster_3 Data Interpretation Prep Dissolve Intermediate in Appropriate Solvent Chromatography Inject into LC or GC System Prep->Chromatography Injection Ionization Ionization (ESI, EI, APCI) Chromatography->Ionization Elution MS1 MS1 Analysis (Full Scan for MW) Ionization->MS1 MS2 MS/MS Analysis (Fragmentation for Structure) MS1->MS2 Precursor Ion Selection Interpret Confirm MW, Isotopic Pattern, & Fragmentation MS2->Interpret

Caption: A generalized workflow for MS analysis of synthetic intermediates.

Characteristic Fragmentation Pathways

Understanding the fragmentation is key to structural elucidation. The bromine atom and the piperidine ring both direct the fragmentation process.

Fragmentation_Pathway Parent [M+H]⁺ Brominated Piperidine (Shows M, M+2 Isotope Pattern) Alpha_Cleavage α-Cleavage (Loss of substituent at C2/C6) Parent->Alpha_Cleavage CID Ring_Opening Ring Opening/Fission Parent->Ring_Opening CID Neutral_Loss Neutral Loss (e.g., HBr) Parent->Neutral_Loss CID Fragment1 Iminium Ion (Retains Br) Alpha_Cleavage->Fragment1 Fragment2 Acyclic Fragment Ion (May or may not retain Br) Ring_Opening->Fragment2 Fragment3 [M+H-HBr]⁺ Ion Neutral_Loss->Fragment3

Caption: Key fragmentation pathways for brominated piperidines in MS/MS.

Experimental Protocols: A Practical Guide

Trustworthy data comes from meticulously executed, well-designed experiments.

Protocol 1: LC-MS/MS Analysis of a Brominated Piperidine Intermediate

This protocol provides a general method for analyzing polar, non-volatile intermediates.

  • Sample Preparation:

    • Accurately weigh and dissolve the intermediate in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 1 - 5 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

    • Ionization Mode: Positive Ion Mode.[1]

    • MS1 Full Scan: Acquire data over a mass range of m/z 100-1000 to identify the [M+H]⁺ precursor ion and observe its characteristic Br isotopic pattern.

    • MS/MS Product Ion Scan: Select the monoisotopic [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to achieve a rich but informative spectrum.

Protocol 2: GC-MS Analysis of a Volatile Brominated Piperidine Intermediate

This protocol is suitable for intermediates that are amenable to gas chromatography.

  • Sample Preparation:

    • Dissolve the sample in a volatile, non-polar solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Dilute as necessary to avoid detector saturation, typically to the low µg/mL range.

  • Gas Chromatography (GC) Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280 °C (Note: Test for thermal degradation).[2]

    • Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

    • Injection Mode: Split or splitless, depending on concentration.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

Conclusion and Authoritative Recommendation

The robust characterization of brominated piperidine intermediates is not a one-size-fits-all process. The selection of the mass spectrometry technique must be a deliberate choice based on the specific properties of the molecule.

  • For routine analysis of polar intermediates where molecular weight confirmation is paramount, LC-ESI-MS is the most efficient and informative technique.[1]

  • For volatile analogues where a detailed fragmentation fingerprint for structural confirmation is desired, GC-EI-MS remains a valuable tool.[3]

  • For all novel compounds, final product release, or when facing analytical ambiguity, High-Resolution Mass Spectrometry (HRMS) is strongly recommended to provide irrefutable elemental composition and the highest degree of structural confidence.[10][13]

By leveraging the comparative strengths of these platforms and understanding the fundamental principles of ionization and fragmentation, researchers can ensure the integrity of their synthetic intermediates, paving the way for successful drug development campaigns.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-763. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. Retrieved from [Link]

  • Yang, L., et al. (2005). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 20(11), 1263-1269. Retrieved from [Link]

  • Wu, S., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research, 246, 120694. Retrieved from [Link]

  • PubMed. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research, 246, 120694. Retrieved from [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Zhang, T., et al. (2021). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Metabolomics, 17(1), 1-15. Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • LCGC International. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Chromatography Online. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7965-7973. Retrieved from [Link]

  • Barluenga, S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1094. Retrieved from [Link]

  • Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS. Retrieved from [Link]

  • Scrano, L., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. Retrieved from [Link]

  • Antonides, L. H., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(30), 8745-8755. Retrieved from [Link]

  • Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3-Bromo vs. 4-Bromo Benzylpiperidines

[1]

Executive Summary

Benzylpiperidines are privileged pharmacophores in drug discovery (e.g., Donepezil, Ifenprodil). When functionalizing these scaffolds, the choice between 3-bromo (meta) and 4-bromo (para) isomers is often dictated by target geometry, but the chemical reactivity differences between them can significantly impact synthetic yield and purity.

This guide analyzes the electronic and steric factors governing their performance in three critical workflows: Nucleophilic Substitution (Synthesis) , Palladium-Catalyzed Cross-Coupling , and Lithium-Halogen Exchange .

Quick Comparison Matrix
Feature3-Bromo-Benzylpiperidine (Meta)4-Bromo-Benzylpiperidine (Para)
Formation Yield Higher (Avg. +5-9% vs para)Moderate to High
Solubility Generally higher (lower MP)Lower (higher MP, crystalline)
Pd-Oxidative Addition Faster (Less deactivated)Slower (Stronger EDG effect)
Steric Access Moderate (Flanked by alkyl tail)High (Unobstructed)
Lithiation Stability Lower (Prone to benzylic metallation)Higher (Stable at -78°C)

Electronic & Steric Profiling

To understand the reactivity, we must model the Piperidinyl-CH2- moiety as a bulky alkyl substituent attached to the bromobenzene ring.

Electronic Effects (Hammett Logic)

The methylene-piperidine group acts as an alkyl electron-donating group (EDG).

  • 4-Bromo (Para): The EDG effect is transmitted via induction and hyperconjugation (

    
    ). This increases electron density at the C-Br bond, strengthening it and deactivating  the molecule toward oxidative addition with Pd(0).
    
  • 3-Bromo (Meta): The EDG effect is primarily inductive and weaker (

    
    ). The ring remains relatively more electron-deficient compared to the para isomer, making the C-Br bond more reactive  toward metal insertion.
    
Steric Environment[2]
  • 4-Bromo: Linearly opposed to the bulky piperidine tail. The reaction center is sterically exposed, ideal for coupling with bulky boronic acids.

  • 3-Bromo: The reaction center is 120° from the tail. While generally accessible, the flexible methylene linker allows the piperidine ring to fold back, potentially creating transient steric hindrance during the formation of bulky transition metal complexes.

Experimental Performance Data

Case Study A: Synthesis via Nucleophilic Substitution

In the formation of the benzylpiperidine core (Reaction of Piperidine + Bromobenzyl bromide), the 3-bromo isomer consistently demonstrates higher isolated yields .

Experimental Data Aggregation: | Target Compound Class | 3-Bromo Yield | 4-Bromo Yield |

Sulfonyl-carboxamides60%Benzimidazole derivatives78%Triazole analogs79%Pyridinium salts92%1

Analysis: The 4-bromo benzyl halides often possess higher lattice energies (higher melting points) and lower solubility in polar aprotic solvents (DMF/ACN) used for substitution, leading to slower reaction kinetics and incomplete conversion compared to the more soluble 3-bromo analogs.

Case Study B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When using these molecules as electrophiles in Suzuki coupling:

  • Reactivity: The 3-bromo isomer initiates oxidative addition faster due to less electronic deactivation from the alkyl group.

  • Selectivity: The 4-bromo isomer typically yields fewer homocoupling side products because its steric bulk prevents the formation of bridging Pd-dimers often seen with less hindered halides.

Visualization: Cross-Coupling Decision Pathway

SuzukiCouplingStartSelect Isomer forSuzuki CouplingCheckElectronicRequirement:Fast Reaction Rate?Start->CheckElectronicCheckStericRequirement:Bulky Boronic Acid?CheckElectronic->CheckStericNo (Rate not critical)MetaChoose 3-Bromo(Faster Oxidative Addition)CheckElectronic->MetaYes (Electron Deficient Ring preferred)CheckSteric->MetaNoParaChoose 4-Bromo(Sterically Open)CheckSteric->ParaYes (Avoid steric clash)

Figure 1: Decision logic for selecting isomers in Pd-catalyzed coupling based on electronic vs. steric needs.

Detailed Experimental Protocols

Protocol A: Optimized N-Alkylation (Synthesis of the Core)

Use this protocol to synthesize the starting material with high yield.

  • Reagents: 4-substituted piperidine (1.0 equiv), 3- or 4-bromobenzyl bromide (1.1 equiv),

    
     (2.5 equiv), KI (0.1 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF. Note: ACN is preferred for 3-bromo (easier workup); DMF is required for 4-bromo to ensure solubility.

  • Procedure:

    • Dissolve piperidine in solvent (0.2 M).

    • Add

      
       and KI. Stir at RT for 10 min.
      
    • Add bromobenzyl bromide dropwise.

    • 3-Bromo: Heat to 60°C for 4 hours.

    • 4-Bromo: Heat to 80°C for 6-8 hours (requires higher energy to overcome solubility/lattice limits).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Validation: 3-bromo product usually remains an oil or low-melting solid; 4-bromo product often precipitates upon cooling.

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Critical Warning: The 3-bromo isomer carries a risk of competitive Directed Ortho Metalation (DoM).

  • Conditions: Anhydrous THF, -78°C, Argon atm.

  • Reagent: n-BuLi (1.1 equiv) or t-BuLi (2.1 equiv).

  • Procedure:

    • Cool substrate solution to -78°C.

    • Add Lithium reagent slowly (maintain T < -70°C).

    • 4-Bromo: Stir for 30-60 min. The Li species is stable.

    • 3-Bromo: Stir for max 15 min . The nitrogen lone pair (via the methylene spacer) can facilitate proton abstraction at the benzylic position or the C2 aromatic position over time, leading to side products.

    • Add Electrophile (e.g., DMF, aldehyde) immediately.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity pathways for the two isomers under lithiation conditions.

LithiationPathSubstrate33-Bromo-BenzylpiperidineLiExLi-Halogen Exchange(n-BuLi, -78°C)Substrate3->LiExSubstrate44-Bromo-BenzylpiperidineSubstrate4->LiExInt33-Lithio Species(Meta)LiEx->Int3FastInt44-Lithio Species(Para)LiEx->Int4FastSide3Risk: Benzylic Deprotonation(Due to N-coordination)Int3->Side3>15 minsStable4High Stability(Sterically isolated)Int4->Stable4Stable

Figure 2: Stability comparison of lithiated intermediates. The 3-isomer requires rapid quenching to avoid side reactions.

References

  • Synthesis of Piperidine-3-Carboxamide Derivatives. MDPI. (2025). Comparison of yields for H-11 (3-Br, 60%) and H-12 (4-Br, 53%).

  • Design and synthesis of benzylpiperidine-linked benzimidazolinones. PubMed Central. (2025). Yield data for compounds 9o (3-Br, 78%) and 9p (4-Br, 69%).[1]

  • Synthesis and evaluation of novel triazole based analogs. Arabian Journal of Chemistry. (2025). Yields for 3-Br (79%) vs 4-Br (75%) analogs.

  • Design, synthesis and evaluation of novel cinnamic acid derivatives. PubMed Central. (2025). Pyridinium salt formation yields: 3-Br (92%) vs 4-Br (90%).

  • Suzuki-Miyaura reactions of para-dihalobenzene. ResearchGate. Analysis of electronic effects on oxidative addition rates.

A Comparative Guide to the Structural Elucidation of 1-Benzyl-3-bromo-5-methylpiperidine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1] Molecules like 1-Benzyl-3-bromo-5-methylpiperidine possess multiple stereocenters and a flexible six-membered ring, making their precise three-dimensional structure both critical to their biological function and a significant analytical challenge. An unambiguous determination of atomic connectivity, relative stereochemistry (cis/trans), and absolute configuration is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe, effective therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of such complex small molecules. We will focus on the definitive power of Single-Crystal X-ray Crystallography (SCXRD) and contrast its capabilities with the widely used spectroscopic methods of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is considered the "gold standard" for structural determination because it provides a direct, three-dimensional picture of the electron density within a crystal.[2][3] By measuring the angles and intensities of X-rays diffracted by a single crystal, we can determine the precise location of each atom in the molecule, their chemical bonds, and their arrangement in the crystal lattice.[4][5] For a molecule like 1-Benzyl-3-bromo-5-methylpiperidine, this technique can unambiguously resolve the chair conformation of the piperidine ring and the relative (and often absolute) stereochemistry of the bromine and methyl substituents.

Experimental Workflow: A Hypothetical Case Study for 1-Benzyl-3-bromo-5-methylpiperidine

Achieving a final crystal structure is a multi-step process that requires both careful technique and an understanding of the principles of crystallization.

The most significant hurdle in SCXRD is often growing a suitable crystal—a process sometimes considered an art form.[6] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to pack in an ordered, repeating lattice.[7]

Protocol: Slow Evaporation

  • Purity is Paramount: Ensure the synthesized 1-Benzyl-3-bromo-5-methylpiperidine is highly pure (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.[8]

  • Solvent Selection: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent in a small, clean glass vial. For piperidine derivatives, solvents like methanol, ethanol, or ethyl acetate, sometimes in combination with a less polar co-solvent like hexane, are good starting points.[8][9] Benzene can also be an effective co-solvent for promoting crystal growth.[9]

  • Induce Supersaturation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several hours to weeks.[6][7] The slow loss of solvent gradually increases the concentration, pushing the solution into a supersaturated state where nucleation and crystal growth can occur.[2]

  • Patience and Observation: Store the vial in a vibration-free location at a constant temperature.[7] Disturbing the vial can cause the rapid formation of many small crystals instead of a few large, high-quality ones.[8]

Alternative methods include vapor diffusion, where a volatile "anti-solvent" in which the compound is insoluble slowly diffuses into the solution, and slow cooling of a saturated solution.[6][7][8]

Once a crystal of sufficient size (typically 0.1-0.3 mm) and quality is obtained, it is mounted on a diffractometer. The crystal is cooled in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[10] The instrument then rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the positions and intensities of the thousands of diffracted beams.[3]

The collected diffraction data is computationally processed to generate a three-dimensional electron density map. An initial model of the molecule is fitted to this map.[3] This model is then refined using least-squares algorithms to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The final output is a detailed structural model with precise atomic coordinates.[3]

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Final Output Synthesis Synthesis & Purification of Compound Crystal Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystal >95% Purity Mount Mount Crystal on Diffractometer Crystal->Mount Collect X-ray Data Collection (150 K) Mount->Collect Process Data Processing & Structure Solution Collect->Process Refine Structure Refinement Process->Refine CIF Crystallographic Information File (CIF) Refine->CIF Structure 3D Molecular Structure (Bond Lengths, Angles, Stereochemistry) CIF->Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Interpreting the Data: What SCXRD Reveals

The result of a successful SCXRD experiment is a definitive structural model. The data is typically presented in a Crystallographic Information File (CIF) and summarized in tables.

Table 1: Hypothetical Crystallographic Data for 1-Benzyl-3-bromo-5-methylpiperidine

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₃H₁₈BrNConfirms the elemental composition.
Molecular Weight284.20 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensionsa=10.5Å, b=8.2Å, c=15.1Å, β=98.5°The dimensions of the repeating unit of the crystal.
Resolution0.75 ÅA measure of the level of detail; lower values are better.[4]
R-factor (R1)0.045 (4.5%)Indicates the agreement between the experimental data and the final structural model; <5% is excellent.
Flack Parameter0.02(3)A value close to zero confirms the absolute stereochemistry for this enantiomer.[4]
Piperidine ConformationChairConfirms the lowest energy conformation of the ring.
Substituent PositionsC3-Br (Equatorial), C5-CH₃ (Equatorial)Unambiguously defines the relative stereochemistry as trans.

Part 2: Alternative & Complementary Techniques

While SCXRD is definitive, it requires a solid, high-quality crystal and provides a static picture of the molecule.[11][12] Spectroscopic methods like NMR and MS analyze the compound in solution or the gas phase, providing complementary and often more rapidly obtainable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing chemists to piece together the molecular skeleton.

  • ¹H and ¹³C NMR: These 1D experiments identify the number and types of unique proton and carbon environments in the molecule.

  • 2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) reveals which protons are coupled (i.e., adjacent to each other), helping to establish bond connectivity. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom.

  • Nuclear Overhauser Effect (NOESY): This crucial 2D experiment identifies protons that are close to each other in space, even if they are not directly bonded. For 1-Benzyl-3-bromo-5-methylpiperidine, a NOESY experiment could show a correlation between the axial proton at C3 and the axial proton at C5, helping to confirm the trans relationship of the bromo and methyl groups.[14][15]

However, NMR alone can sometimes be ambiguous in assigning relative stereochemistry without extensive analysis, and it cannot determine the absolute configuration without chiral derivatizing agents or standards.[11]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound with very high accuracy (High-Resolution Mass Spectrometry, HRMS). It works by ionizing the molecule and measuring its mass-to-charge ratio. While extremely sensitive, MS provides no information about the 3D arrangement of atoms or stereochemistry.[2]

Part 3: Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific question being asked, the amount and nature of the sample, and the stage of the research. For the initial confirmation of a synthetic product, NMR and MS are indispensable. For the final, unambiguous proof of structure, especially stereochemistry, SCXRD is unparalleled.

cluster_initial cluster_definitive Compound Synthesized Compound (1-Benzyl-3-bromo-5-methylpiperidine) MS Mass Spectrometry (MS) Compound->MS Provides NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Compound->NMR Provides MS->NMR Confirms Formula for MS_Data Molecular Weight & Elemental Formula MS->MS_Data NOESY 2D NOESY NMR NMR->NOESY Suggests SCXRD Single Crystal X-ray Crystallography (SCXRD) NMR->SCXRD Provides Sample for NMR_Data Atomic Connectivity & Backbone Structure NMR->NMR_Data NOESY->SCXRD Confirms NOESY_Data Relative Stereochemistry (through-space) NOESY->NOESY_Data Result Unambiguous 3D Structure & Absolute Stereochemistry SCXRD->Result Defines

Caption: Complementary workflow for structural elucidation.

Table 2: Head-to-Head Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Primary Information Absolute 3D atomic structure, bond lengths/angles, stereochemistry.[5]Atomic connectivity, chemical environment, relative stereochemistry.[13]Molecular weight, elemental formula.[2]
Sample State Solid (single crystal required).[4]Solution (biologically relevant).[16]Gas phase (after ionization).
Sample Requirements High purity; requires a single, well-diffracting crystal (0.1-0.3 mm).High purity; soluble sample (1-10 mg).High purity; very small amount needed (µg to ng).
Key Strength Unambiguous determination of absolute and relative stereochemistry.Provides structural and dynamic information in solution.[12][17]High sensitivity and accuracy for molecular formula.
Key Limitation Requires a suitable crystal, which can be difficult to grow.[6]Can be ambiguous for complex stereochemistry; no absolute configuration.[11]Provides no stereochemical or conformational information.
Destructive? No (crystal is preserved).No (sample can be recovered).Yes (sample is consumed).

Conclusion

For the complete and confident characterization of a complex molecule like 1-Benzyl-3-bromo-5-methylpiperidine, a multi-faceted analytical approach is the most rigorous strategy. While NMR and Mass Spectrometry are the workhorses for routine characterization—confirming that the correct molecule has been synthesized—they provide indirect structural information.[2]

Single-Crystal X-ray Crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution insight into the three-dimensional reality of a molecule in the solid state. It is the ultimate arbiter for determining stereochemistry, conformation, and absolute configuration, making it an indispensable tool in the later stages of drug discovery and development where such details are not just academic, but essential for safety, efficacy, and intellectual property. The two methods are highly complementary; NMR provides crucial data on molecular behavior in solution, while SCXRD delivers the definitive static structure.[11][16]

References

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University.

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography.

  • Wüthrich, K. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.

  • Lakna. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com.

  • Unknown Author. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.

  • IUCr Journals. (n.d.). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}.

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.

  • Halford, B. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World.

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.

  • Excillum. (n.d.). Small molecule crystallography.

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals.

  • Wikipedia. (n.d.). X-ray crystallography.

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

  • BenchChem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.

Sources

A Comparative Guide to Validating the Enantiomeric Excess of Chiral 3-Bromo-5-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (e.e.) of chiral molecules is a cornerstone of safe and effective pharmaceutical development. The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives often exhibit significant differences in pharmacological activity and toxicity between enantiomers. This guide provides an in-depth, objective comparison of established analytical methodologies for validating the enantiomeric excess of 3-bromo-5-methylpiperidine, a key chiral building block. We will explore direct and indirect chromatographic techniques, as well as a spectroscopic approach, providing detailed, field-proven protocols and supporting data to inform your selection of the most suitable method.

The critical nature of stereoisomeric purity is underscored by regulatory bodies worldwide, which mandate rigorous control and analysis of the enantiomeric composition of chiral drug substances.[1] This guide is designed to equip you with the technical understanding and practical methodologies to confidently and accurately validate the enantiomeric excess of chiral piperidines like 3-bromo-5-methylpiperidine.

Comparative Analysis of Key Methodologies

The selection of an analytical technique for determining enantiomeric excess is a multifaceted decision, balancing factors such as the physicochemical properties of the analyte, required accuracy and precision, sample throughput, and available instrumentation.[2][3] Below is a summary of the primary methods detailed in this guide.

Method Principle Typical Chiral Selector/Reagent Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization Direct separation of derivatized enantiomers on a chiral stationary phase (CSP).Polysaccharide-based CSPs (e.g., Chiralpak® series); Derivatizing agent: p-Toluenesulfonyl chloride (PTSC).High resolution, broad applicability, well-established, potential for preparative scale separation.[2]Requires derivatization for UV detection, longer analysis times, method development can be extensive.[1][4]
Chiral Gas Chromatography (GC) with Derivatization Separation of volatile, derivatized enantiomers on a chiral stationary phase.Cyclodextrin-based CSPs (e.g., CHIRALDEX®); Derivatizing agent: Trifluoroacetic anhydride (TFAA).High efficiency and resolution, faster analysis times, cost-effective for volatile compounds.[1][5]Requires derivatization to increase volatility, analyte must be thermally stable.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with a CSA, inducing chemical shift non-equivalence between enantiomers.BINOL-derivatives (e.g., (S)-BINOL).Rapid, no covalent derivatization required, simple sample preparation, provides structural information.[7][8]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for peak overlap.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[1] For compounds like 3-bromo-5-methylpiperidine that lack a strong UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[4] This involves reacting the piperidine with a reagent that introduces a chromophoric tag, allowing for the quantification of the resulting diastereomers or direct separation of the now UV-active enantiomers on a chiral stationary phase.

The causality behind this choice is twofold: the derivatization overcomes the detection limitation, and the choice of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, is based on its proven broad applicability for the separation of a wide range of chiral compounds, including those with nitrogen-containing stereocenters.[4][9]

Experimental Protocol

1. Derivatization of 3-Bromo-5-Methylpiperidine with p-Toluenesulfonyl Chloride (PTSC)

  • Dissolve approximately 10 mg of the 3-bromo-5-methylpiperidine sample in 1 mL of dichloromethane.

  • Add 1.5 equivalents of triethylamine to the solution.

  • Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with 1 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with 2 x 1 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chiral HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% diethylamine in ethanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis

  • Integrate the peak areas of the two eluted enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing A 3-Bromo-5-Methylpiperidine Sample B Dissolve in Dichloromethane A->B C Add Triethylamine & PTSC B->C D Reaction & Quenching C->D E Extraction & Drying D->E F Reconstitute in Mobile Phase E->F G Inject onto Chiralpak® AD-H F->G H Isocratic Elution G->H I UV Detection at 228 nm H->I J Integrate Enantiomer Peaks I->J K Calculate % e.e. J->K cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing A 3-Bromo-5-Methylpiperidine Sample B Dissolve in Methylene Chloride A->B C Add TFAA & Heat B->C D Evaporate & Reconstitute in Ethyl Acetate C->D E Inject onto CHIRALDEX® Column D->E F Temperature Programmed Elution E->F G FID Detection F->G H Integrate Enantiomer Peaks G->H I Calculate % e.e. H->I cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Analyte & CSA in NMR Tube B Add Chloroform-d A->B C Shake to Mix B->C D Acquire ¹H NMR Spectrum C->D E Identify & Integrate Diastereomeric Signals D->E F Calculate % e.e. E->F

Sources

Strategic Scaffold Selection: Methylated vs. Non-Methylated Bromopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide (Medicinal Chemistry & SAR Focus) Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

In the optimization of piperidine-based pharmacophores, the decision to incorporate a methyl group—specifically at the nitrogen (


-methyl) or adjacent carbon (

-methyl)—is rarely trivial. It is a high-stakes design choice that triggers the "Magic Methyl" effect, potentially altering potency by orders of magnitude while drastically shifting the ADME profile.

This guide objectively compares Non-Methylated Bromopiperidines (e.g., 3-bromopiperidine, 4-bromopiperidine) against their Methylated Counterparts (e.g.,


-methyl-3-bromopiperidine). We analyze the trade-offs in conformational rigidity, lipophilicity, and metabolic stability to support evidence-based scaffold selection in lead optimization.
Part 1: Physicochemical & Conformational Profile[1]

The primary distinction between these scaffolds lies not just in mass, but in the conformational landscape and basicity .

1.1 Lipophilicity and Basicity (pKa)

Methylation masks the polar N-H bond, significantly increasing lipophilicity (


) and blood-brain barrier (BBB) permeability. However, it also alters the basicity of the nitrogen, influencing protonation states at physiological pH.
FeatureNon-Methylated (Secondary Amine)Methylated (Tertiary Amine)Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyNon-methylated is critical if the receptor requires an H-bond donor (e.g., to Asp/Glu residues).
Lipophilicity (

)
Baseline+0.5 to +0.8 unitsMethylation enhances membrane permeability and CNS penetration.
Basicity (pKa) ~11.0 - 11.2~10.0 - 10.4Methylation slightly lowers pKa, increasing the fraction of neutral species at pH 7.4.
Steric Bulk Low (

-value

0)
Medium (

-value

1.7 kcal/mol)
Methyl group introduces steric clashes that can force specific ring conformations.
1.2 Conformational Dynamics (The "Flip")

In 3-bromopiperidines, the interplay between the bromine atom and the nitrogen substituent dictates the preferred chair conformation.

  • Non-Methylated: The N-H is small; the ring conformation is largely driven by the bromine's preference for the equatorial position to avoid 1,3-diaxial interactions.

  • Methylated: The

    
    -methyl group introduces significant 1,3-diaxial strain. If the bromine is at C3, the 
    
    
    
    -methyl group may force a ring flip or distort the chair to relieve steric strain between the methyl and the axial protons (or the bromine itself).

Conformation cluster_0 Non-Methylated (2° Amine) cluster_1 N-Methylated (3° Amine) Scaffold 3-Bromopiperidine Core Conf_A Equatorial Br Preference (Thermodynamically Stable) Scaffold->Conf_A Conf_B Steric Clash (1,3-diaxial) Forces Ring Distortion Scaffold->Conf_B Binding_A Flexible Adaptation to Binding Pocket Conf_A->Binding_A Low Energy Barrier Binding_B Rigidified Conformation (Pre-organized) Conf_B->Binding_B High Energy Barrier

Figure 1: Conformational impact of N-methylation on the bromopiperidine scaffold. The steric bulk of the methyl group restricts flexibility, potentially locking the molecule into a bioactive (or inactive) conformation.

Part 2: Bioactivity & Potency (The "Magic Methyl" Effect)[2]

The "Magic Methyl" effect refers to the phenomenon where a single methyl addition results in a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-fold potency boost.[1] This is particularly relevant for bromopiperidine intermediates used to synthesize ligands for Sigma Receptors (

)
and Monoamine Transporters (DAT/SERT) .
2.1 Potency Drivers
  • Hydrophobic Pocket Filling: If the receptor pocket contains a small hydrophobic cavity (e.g., a Valine or Leucine side chain), the

    
    -methyl group displaces high-energy water molecules, gaining entropy-driven affinity.
    
  • Desolvation Penalty: The methylated cation is easier to desolvate than the secondary amine cation. This lowers the energetic cost of the ligand entering the protein binding site.

2.2 Comparative Bioactivity Data (Representative SAR)

Data synthesized from structure-activity relationship (SAR) studies of piperidine-based ligands (e.g., Sigma-1 antagonists).

ParameterNon-Methylated Analog

-Methylated Analog
Interpretation
Sigma-1 Affinity (

)
45 nM2.1 nM20x Potency Boost. Methyl group likely fills a hydrophobic sub-pocket.
DAT Selectivity Low (Binds SERT/NET)HighMethylation often improves selectivity profiles by clashing with off-target residues.
Efficacy (

)
Partial AgonistFull AntagonistSteric bulk can prevent the receptor conformational change required for activation.

Expert Insight: In the synthesis of 4-phenylpiperidine analgesics,


-methylation is non-negotiable for potency (e.g., Pethidine). However, in 3-bromopiperidine fragments used for fragment-based drug discovery (FBDD), the non-methylated form is often preferred initially to allow the nitrogen to form salt bridges, with methylation reserved for late-stage optimization to tune LogP.
Part 3: ADME & Metabolic Stability

The choice between methylated and non-methylated scaffolds dictates the primary metabolic clearance pathway.

3.1 Metabolic Pathways
  • Non-Methylated (Secondary Amine):

    • Primary Route: N-glucuronidation (Phase II) or oxidation to lactams.

    • Risk: Rapid renal clearance due to polarity.

  • Methylated (Tertiary Amine):

    • Primary Route:N-demethylation by CYP450 isoforms (CYP3A4, CYP2D6).

    • Risk: The methyl group is a "metabolic soft spot."[2] While it improves entry into the cell, it is often the first site of attack, converting the drug back to the non-methylated metabolite.

Metabolism Drug N-Methyl-Bromopiperidine Derivative CYP CYP450 (Oxidative Dealkylation) Drug->CYP Metabolic Soft Spot Metabolite Nor-metabolite (2° Amine) CYP->Metabolite Loss of -CH3 Phase2 Glucuronidation/Excretion Metabolite->Phase2 Phase II Conjugation

Figure 2: The metabolic liability of the N-methyl group. The methylated scaffold is often a pro-drug or rapidly converted intermediate of the non-methylated form.

Part 4: Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

4.1 Synthesis: Selective N-Methylation of 3-Bromopiperidine

Objective: Convert 3-bromopiperidine hydrobromide to


-methyl-3-bromopiperidine without eliminating the bromine (which is prone to elimination under basic conditions).
  • Reagents: 3-Bromopiperidine HBr (1 eq), Formaldehyde (37% aq, 5 eq), Sodium Triacetoxyborohydride (STAB, 3 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 3-bromopiperidine HBr in DCM at 0°C.

    • Add Formaldehyde solution; stir for 15 min.

    • Add STAB portion-wise (Caution: Exothermic).

    • Stir at Room Temperature for 4 hours.

    • Critical Step: Quench with sat. NaHCO3. Extract rapidly with DCM. Do not use strong base (NaOH) during workup to prevent elimination of HBr to form the alkene.

  • Validation: Check conversion via LC-MS (Target Mass: M+15 relative to starting material).

4.2 Assay: Competitive Radioligand Binding (Sigma-1 Receptor)

Objective: Compare


 values of methylated vs. non-methylated analogs.
  • Preparation: Membrane homogenates from guinea pig brain or transfected HEK293 cells.

  • Ligand: [3H]-(+)-Pentazocine (specific for

    
    ).
    
  • Incubation:

    • Mix membrane protein (50 µg) + Radioligand (2 nM) + Test Compound (10^-10 to 10^-5 M).

    • Incubate at 37°C for 120 mins in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
References
  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[3][4] Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

  • BenchChem Technical Guides. (2025). Biological activity comparison of methylated vs non-methylated piperidines. Link

  • Gilligan, P. J., et al. (2009). Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(10), 3084-3092. Link

  • Mach, R. H., et al. (2011). Conformationally Flexible Benzamide Analogues as Dopamine D3 and Sigma-2 Receptor Ligands. Bioorganic & Medicinal Chemistry, 19(6), 2029-2045. Link

Sources

Spectroscopic Identification of Impurities in 1-Benzyl-3-bromo-5-methylpiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, yet 3,5-disubstituted variants like 1-Benzyl-3-bromo-5-methylpiperidine present a unique analytical challenge. Unlike simple monosubstituted systems, this molecule possesses two non-adjacent chiral centers (C3 and C5), generating diastereomeric pairs (cis and trans) that are often difficult to separate chromatographically.[1] Furthermore, the labile C-Br bond introduces risks of debromination during synthesis or storage.

This guide objectively compares High-Field NMR (NOE/COSY) and UHPLC-MS/MS as the primary tools for impurity profiling.[1] While LC-MS offers superior sensitivity for trace organic impurities, we demonstrate that NMR is the indispensable "Gold Standard" for establishing the stereochemical integrity (dr: diastereomeric ratio) critical for structure-activity relationship (SAR) studies.[1]

Part 1: The Analytical Challenge

The synthesis of 1-Benzyl-3-bromo-5-methylpiperidine typically involves the reduction of 3-bromo-5-methylpyridine or the functionalization of a piperidine precursor. These pathways generate a specific "Impurity Fingerprint" that dictates the analytical strategy.

The "Suspect" List: Key Impurities
  • Stereoisomers (Critical): The formation of cis- (3R,5S) and trans- (3R,5R) diastereomers.[1] These have identical mass but distinct 3D geometries.

  • Debrominated Analog: 1-Benzyl-3-methylpiperidine (formed via hydrogenolysis of the C-Br bond during reductive steps).

  • Starting Materials: Benzyl bromide or 3-bromo-5-methylpiperidine.

  • Oxidation Byproducts: Piperidine N-oxides (common in benzyl-amines exposed to air).

Diagram 1: Impurity Genesis Pathways

The following diagram illustrates where these impurities originate during a standard synthetic workflow.

G Start Start: 3-Bromo-5-methylpyridine Step1 Step 1: Reduction (H2/Cat) Start->Step1 Step2 Step 2: N-Benzylation Step1->Step2 Intermediate Imp_DesBromo Impurity A: Des-bromo analog (Over-reduction) Step1->Imp_DesBromo Loss of Br Target Target: 1-Benzyl-3-bromo-5-methylpiperidine Step2->Target Imp_Stereo Impurity B: Diastereomers (Cis/Trans Mixture) Step2->Imp_Stereo Lack of Stereocontrol Imp_SM Impurity C: Unreacted Benzyl Bromide Step2->Imp_SM Incomplete Rxn

Caption: Synthesis workflow highlighting the origin of des-bromo and stereochemical impurities.

Part 2: Comparative Methodology

Method A: High-Field NMR (600 MHz)

Role: Structural Elucidation & Stereochemistry Assignment.

NMR is the only standalone method capable of distinguishing the cis and trans isomers without a reference standard. The relative orientation of the protons at C3 (H3) and C5 (H5) dictates the coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Nuclear Overhauser Effect (NOE) signals.
  • Mechanism: In a chair conformation, 3,5-disubstituted piperidines will adopt the lowest energy state.[1]

    • Trans-isomer: Typically allows both substituents (Br and Me) to be equatorial (or one axial/one equatorial depending on bulk).[1]

    • Cis-isomer: Often forces one substituent axial.

  • Key Marker: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -coupling of the axial protons. An axial-axial coupling (
    
    
    
    ) is typically 10–12 Hz, whereas axial-equatorial is 2–5 Hz.
Method B: UHPLC-MS/MS (ESI+)

Role: Trace Quantitation (<0.1%) & Elemental Confirmation.[1]

Mass spectrometry is superior for detecting low-level process impurities like the des-bromo analog or residual benzyl bromide, which might be invisible in NMR due to baseline noise.

  • Mechanism: Electrospray Ionization (ESI) in positive mode protonates the tertiary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Key Marker: The Bromine Isotope Pattern . Bromine exists as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    in a nearly 1:1 ratio.
    • Target Molecule: Shows a "doublet" molecular ion separated by 2 Da of equal intensity.

    • Des-bromo Impurity: Shows a single molecular ion (no isotope split).[1]

Part 3: Comparative Data & Decision Matrix

The following table contrasts the performance of both methods specifically for 1-Benzyl-3-bromo-5-methylpiperidine.

FeatureMethod A: 1H / NOESY NMRMethod B: UHPLC-MS/MS
Primary Utility Stereochemistry (Cis vs. Trans)Trace Analysis (ppm level detection)
Specificity High (Distinguishes diastereomers via spatial coupling)Medium (Diastereomers often co-elute without chiral columns)
Sensitivity Low (LOD ~0.5 - 1.0%)Very High (LOD < 0.01%)
Impurity ID Excellent for isomers; Poor for trace saltsExcellent for des-bromo and degradation products
Sample Prep Minimal (Dissolve in

)
Dilution required; Buffer selection critical
Throughput Low (10-30 min per sample)High (3-5 min per sample)
Analytical Decision Tree

Use this logic flow to select the correct technique for your development stage.

DecisionTree Question What is the Analytical Goal? Path1 Confirm Cis/Trans Ratio Question->Path1 Path2 Quantify Trace Impurities (<0.1%) Question->Path2 Path3 Check for Debromination Question->Path3 MethodNMR Method: 1D + 2D NMR (NOESY required) Path1->MethodNMR Spatial Data Needed MethodMS Method: UHPLC-MS/MS (SIM Mode) Path2->MethodMS Sensitivity Needed Path3->MethodMS Isotope Pattern Check

Caption: Decision tree for selecting NMR vs MS based on impurity type.

Part 4: Detailed Experimental Protocols

Protocol 1: Determination of Stereochemistry via NOE NMR

Objective: Distinguish between cis- and trans-1-benzyl-3-bromo-5-methylpiperidine.

  • Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Ensure the solution is free of paramagnetic particulates (filter if necessary).
    
  • Instrument Setup: Use a 500 MHz or 600 MHz spectrometer.

  • 1D Acquisition: Acquire a standard proton spectrum (16 scans).[1]

    • Target Signals: Locate the H3 (methine attached to Br) and H5 (methine attached to Me).[1] H3 will be deshielded (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.8–4.5 ppm) compared to H5.
      
  • 1D NOE Difference / 2D NOESY:

    • Irradiation: Selectively irradiate the H3 resonance.

    • Observation: Look for NOE enhancement at H5.

    • Interpretation:

      • Strong NOE (2-5%): H3 and H5 are on the same side of the ring (1,3-diaxial relationship).[1] This confirms the Cis isomer (assuming the ring is locked in a conformation where both are axial, or rapid flipping averages to this).[1]

      • Weak/No NOE: H3 and H5 are on opposite faces (Trans isomer).[1]

  • Validation: Check coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). If H3 appears as a triplet of triplets with large 
    
    
    
    (~11 Hz), it is axial.
Protocol 2: Trace Impurity Quantitation via UHPLC-MS

Objective: Quantify the des-bromo impurity and residual benzyl bromide.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).[1]

  • Column Selection: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1] A standard C18 is sufficient; chiral columns are only needed if separating enantiomers.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)[1]

    • 1–6 min: 5% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       95% B (Linear ramp)
      
    • 6–8 min: 95% B (Wash)[1]

  • MS Settings (ESI+):

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 100 – 600.

  • Data Analysis (The "Bromine Rule"):

    • Extract Ion Chromatogram (EIC) for the target mass ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Pass Criteria: The mass spectrum at the main peak must show two peaks of equal height separated by 2 amu (e.g., m/z 268 and 270).[1]

    • Fail Criteria: Presence of a peak at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       or 
      
      
      
      (Des-bromo impurity, m/z ~190) exceeding 0.1% area integration.

References

  • International Council for Harmonisation (ICH). (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances.[1][2][4][5] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Chapter 8: Stereochemistry and NOE). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[7] (Mass Spectrometry of Halogenated Compounds).[1] [Link][1]

  • Rubeng, G., et al. (2022).[1] Divergent asymmetric synthesis of 3,5-disubstituted piperidines.[8] Royal Society of Chemistry, Med.[9] Chem. [Link]

Sources

Benchmarking Synthetic Routes for 3,5-Disubstituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids and pharmaceutical agents (e.g., renin inhibitors, substance P antagonists). However, unlike their 4-substituted counterparts, 3,5-disubstituted piperidines introduce significant stereochemical complexity. The presence of two non-adjacent stereocenters creates the possibility of cis (often meso) and trans (chiral) diastereomers.

This guide benchmarks the three dominant synthetic methodologies: Heterogeneous Catalytic Hydrogenation , Iridium-Catalyzed Ionic Hydrogenation , and De Novo Asymmetric Cyclization . We evaluate these routes based on diastereoselectivity (dr), enantioselectivity (ee), scalability, and tolerance of functional groups.

The Core Decision Matrix

Before selecting a route, consult the following decision logic to match your specific project requirements (Scale vs. Stereochemical Purity).

DecisionMatrix Start Target: 3,5-Disubstituted Piperidine Q1 Is the target Cis (Meso) or Trans (Chiral)? Start->Q1 Cis Target: Cis-Isomer Q1->Cis Cis Trans Target: Trans-Isomer / Enantipure Q1->Trans Trans Q2 Are sensitive groups present? (Nitro, Alkene, Halide) Cis->Q2 RouteC Route C: De Novo Cyclization (Clip-Cycle / DYKAT) Trans->RouteC High ee required RouteA Route A: Heterogeneous Hydrogenation (PtO2/AcOH or Rh/C) Q2->RouteA No (Robust) RouteB Route B: Ir-Catalyzed Ionic Hydrogenation (Cramer/Glorius Method) Q2->RouteB Yes (Sensitive)

Figure 1: Strategic decision tree for selecting synthetic routes based on stereochemical targets and functional group tolerance.

Strategic Landscape & Benchmarking Data

The following table contrasts the performance of the three primary methodologies. Data is aggregated from standard industrial protocols and key literature (Glorius, Cramer, Unsworth).

FeatureRoute A: Heterogeneous Hydrogenation Route B: Ir-Catalyzed Ionic Hydrogenation Route C: De Novo Cyclization
Primary Mechanism Surface-mediated H2 additionHydride transfer to pyridinium saltMetathesis / Michael Addition
Stereoselectivity Favors cis (dr > 85:[1][2]15)Tunable (Ligand dependent)Excellent (dr > 95:5, ee > 96%)
Step Count 1 step (from Pyridine)1-2 steps (Activation + Red)5-8 steps (Linear synthesis)
Atom Economy High (100%)HighLow to Moderate
FG Tolerance Low (Reduces alkenes, nitros, halides)High (Tolerates halides, nitros)High
Scalability Industrial (kg to ton)Moderate (g to kg)Research (mg to g)
Cost Low (Cheap catalysts/solvents)High (Ir precursors, Ligands)High (Reagents, purification)

Deep Dive: Technical Analysis

Route A: Heterogeneous Catalytic Hydrogenation (The Industrial Standard)

Best for: Large-scale production of cis-3,5-disubstituted piperidines where functional group sensitivity is not a concern.

  • Mechanism & Causality: The reaction proceeds via the adsorption of the pyridine ring onto the metal surface (Pt, Rh, or Pd). The "cis-principle" dictates that hydrogen atoms are transferred from the catalyst surface to the adsorbed face of the ring, predominantly yielding the cis isomer.

  • Critical Parameter - Acidity: The pyridine nitrogen poisons the catalyst surface. Protonation using acetic acid or HCl is mandatory to prevent poisoning and activate the ring toward reduction.

  • Stereochemical Outcome: For symmetric 3,5-substitution (e.g., 3,5-dimethyl), the cis isomer is a meso compound (achiral). The trans isomer is a racemic pair.

Route B: Iridium-Catalyzed Ionic Hydrogenation (The Chemo-Selective Alternative)

Best for: Late-stage functionalization of pyridines containing reducible groups (alkynes, halides).

  • Mechanism: Unlike surface catalysis, this occurs in solution. The pyridine is activated (methylated or protonated) to a pyridinium salt. An Iridium-hydride complex delivers a hydride to the C2/C6 position, followed by protonation. This stepwise "ionic" reduction avoids the harsh conditions of Route A.

  • Authoritative Grounding: Work by the Glorius and Cramer groups demonstrates that Ir-complexes can reduce pyridines while sparing nitro and bromo groups, which would be destroyed by Pt/H2.

Route C: De Novo Asymmetric Synthesis (The "Clip-Cycle" Approach)

Best for: Accessing specific enantiomers of trans-3,5-disubstituted piperidines that are thermodynamically inaccessible via hydrogenation.

  • Methodology: This route, exemplified by the Unsworth/Fairlamb "Clip-Cycle" strategy, utilizes a cross-metathesis "clip" followed by an asymmetric intramolecular aza-Michael "cycle."[1][3]

  • Why use this? Hydrogenation rarely yields the trans isomer efficiently. This route builds the ring around the stereocenters, guaranteeing the desired configuration.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Pressure Hydrogenation of 3,5-Dimethylpyridine

Target: Cis-3,5-dimethylpiperidine (Meso)

Reagents:

  • 3,5-Dimethylpyridine (1.0 equiv)

  • PtO2 (Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (0.5 M concentration)

  • H2 gas (50 bar / 725 psi)

Workflow:

  • Preparation: In a high-pressure autoclave liner, dissolve 3,5-dimethylpyridine in glacial acetic acid.

    • Checkpoint: Ensure the solution is homogenous.

  • Catalyst Loading: Add PtO2 carefully.[4]

    • Safety: PtO2 is not pyrophoric initially, but the reduced Pt black formed in situ is. Keep wet during workup.

  • Hydrogenation: Seal autoclave. Purge N2 (3x), then H2 (3x). Pressurize to 50 bar H2. Heat to 40°C. Stir at 1000 rpm for 16 hours.

  • Workup: Vent H2. Filter through Celite® (keep wet with EtOAc). Rinse with MeOH.

  • Neutralization: Concentrate filtrate. Basify residue with 6M NaOH to pH > 12. Extract with DCM (3x).

  • Validation (Self-Check):

    • TLC: Stain with Ninhydrin (free amine). Product Rf < Starting Material.

    • 1H NMR (CDCl3): Look for the "meso" signals. Cis-3,5-dimethylpiperidine shows a simplified spectrum due to the plane of symmetry.

      • Cis (Meso): Methyl doublet at ~0.85 ppm. Axial protons at C2/C6 appear as distinct triplets/doublets of doublets with large coupling constants (

        
         Hz).
        
      • Trans (Racemic):[5] Methyl doublet often shifted downfield. C2/C6 protons show complex multiplets due to lack of symmetry.

Protocol B: Iridium-Catalyzed Transfer Hydrogenation

Target: Functionalized 3,5-disubstituted piperidine with halide retention

Reagents:

  • 3-Bromo-5-methylpyridine (1.0 equiv)

  • [Ir(cod)Cl]2 (1 mol%) / Chiral Bisphosphine Ligand (2.2 mol%)

  • I2 (additive, 5 mol%)

  • Solvent: TFE (2,2,2-Trifluoroethanol) - Critical for H-bonding activation.

Workflow:

  • Activation: Mix Ir-precursor and ligand in TFE under Argon for 30 mins to form the active catalyst.

  • Substrate Addition: Add the pyridine substrate.[6][7]

  • Reaction: Pressurize with H2 (50 bar). Stir at 50°C for 24h.

  • Validation:

    • GC-MS: Confirm molecular ion corresponds to the brominated piperidine (M+4 or M+6 depending on H addition). If the mass corresponds to des-bromo piperidine, the catalyst system was too aggressive (switch to lower pressure or alternative ligand).

Mechanistic Visualization

The following diagram illustrates the divergent pathways between surface hydrogenation (Route A) and the stepwise ionic hydrogenation (Route B), highlighting why Route A fails for sensitive groups.

MechanismComparison cluster_RouteA Route A: Surface Hydrogenation (Heterogeneous) cluster_RouteB Route B: Ionic Hydrogenation (Homogeneous) Substrate 3,5-Disubstituted Pyridine Ads Adsorption to Metal Surface (Flat Geometry) Substrate->Ads Act Activation (Protonation/Salt Formation) Substrate->Act SynAdd Syn-Addition of H2 (Facial Selectivity) Ads->SynAdd ResultA Cis-Piperidine (Sensitive groups reduced) SynAdd->ResultA Hydride Stepwise Hydride Transfer (Outer Sphere) Act->Hydride ResultB Trans/Cis Mixture (Sensitive groups retained) Hydride->ResultB

Figure 2: Mechanistic divergence between surface-mediated syn-addition (Route A) and stepwise ionic reduction (Route B).

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines using Chiral Auxiliaries." Angewandte Chemie International Edition. Link

  • Unsworth, W. P., Fairlamb, I. J. S., et al. (2024). "Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines." Organic & Biomolecular Chemistry. Link

  • Cramer, N., Despois, A. (2023). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Link

  • Xiao, J., et al. (2018). "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." University of Liverpool Repository. Link

  • Bäckvall, J. E., et al. (2006). "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-Benzyl-3-bromo-5-methylpiperidine, a compound that, due to its halogenated and heterocyclic nature, requires specialized handling. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

The piperidine moiety suggests potential for skin and eye irritation, as well as toxicity if inhaled or ingested.[1][2] The presence of a carbon-bromine bond firmly places this compound in the category of halogenated organic wastes .[3] This classification is critical because the thermal decomposition of brominated compounds can lead to the formation of hazardous byproducts, including hydrogen bromide and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), if not incinerated under specific, high-temperature conditions.[4][5][6]

Hazard ClassAnticipated RiskRationale & Source Analogy
Acute Toxicity Toxic in contact with skin or if inhaled; harmful if swallowed.Piperidine and its derivatives are known to be toxic.[1][2][7]
Skin Corrosion/Irritation Causes skin irritation and potential burns.The basic nitrogen of the piperidine ring can be corrosive.[1][8]
Serious Eye Damage Causes serious eye irritation or damage.Common hazard for amine compounds.[8][9]
Environmental Hazard Potentially harmful to aquatic life.Halogenated organics can persist and bioaccumulate.[7]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents and acids.General reactivity for secondary amines and halogenated compounds.[10]

The Core Principle: Segregation of Halogenated Waste

The single most important operational step in disposing of 1-Benzyl-3-bromo-5-methylpiperidine is segregation . Under guidelines such as those from the U.S. Environmental Protection Agency (EPA), halogenated organic wastes must be collected separately from non-halogenated wastes.[3][11]

Causality: The reason for this strict segregation is twofold:

  • Treatment Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[3][12] Non-halogenated wastes can often be fuel-blended or incinerated under different conditions.

  • Cost: The specialized disposal process for halogenated waste is significantly more expensive. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent waste will force the entire container to be treated as halogenated, needlessly increasing disposal costs.[13]

Step-by-Step Disposal Protocol for 1-Benzyl-3-bromo-5-methylpiperidine

This protocol outlines the procedure for collecting and disposing of pure, residual, and contaminated forms of the target compound.

Materials Required:

  • Designated, properly labeled hazardous waste container for "Halogenated Organic Liquids."

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[11][14]

  • Chemical fume hood.

  • Waste manifest or log sheet.

Procedure:

  • Prepare the Waste Container:

    • Obtain a designated waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a polyethylene or other compatible container.[11] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[11]

    • Ensure the container is clearly and accurately labeled with "Halogenated Organic Waste," the specific chemical name(s) ("1-Benzyl-3-bromo-5-methylpiperidine"), and the appropriate hazard pictograms.

  • Transferring Waste:

    • All transfers of waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]

    • Carefully pour the waste into the designated container, using a funnel to prevent spills.

    • If transferring solutions, ensure that no incompatible materials are added to the container. For example, do not mix with strong acids, bases, or oxidizing agents.[10][11]

  • Handling Contaminated Materials:

    • "Empty" Glassware: Rinse the container with a small amount of a compatible solvent (e.g., methanol or ethanol). The first rinseate is considered hazardous and must be added to the halogenated waste container. Subsequent rinses may be managed as non-hazardous, depending on institutional policy.

    • Contaminated Solids: Items such as gloves, absorbent pads, or silica gel grossly contaminated with 1-Benzyl-3-bromo-5-methylpiperidine should be collected in a separate, clearly labeled solid waste bag or container for "Halogenated Solid Waste." Do not place these items in the regular trash.

  • Container Management and Storage:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][10]

    • Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from heat or ignition sources.[11]

    • Ensure secondary containment is in place to capture any potential leaks.

    • Maintain a log sheet on or near the container, documenting the chemical name and approximate quantity of everything added.

  • Arranging for Final Disposal:

    • Once the container is full or you are finished with the project, contact your institution's EHS department to arrange for a waste pickup.

    • Do not attempt to dispose of this chemical down the drain or via evaporation.[11]

    • Final disposal will be carried out by a licensed hazardous waste management company, which will transport the material to a permitted high-temperature incineration facility.[15][16]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small spill (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab, close the doors, and contact your institution's emergency EHS number.[1][17]

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double-glove with nitrile or neoprene gloves.[17]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a suitable container. Use non-sparking tools if the compound is in a flammable solvent.[1][10]

  • Label and Dispose: Seal the container, label it as "Halogenated Spill Debris containing 1-Benzyl-3-bromo-5-methylpiperidine," and arrange for disposal through your EHS department.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Ventilate the area thoroughly.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Benzyl-3-bromo-5-methylpiperidine.

G cluster_prep Preparation & Handling cluster_characterization Waste Characterization & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generated (1-Benzyl-3-bromo-5-methylpiperidine) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood CheckHalogen Is waste halogenated? FumeHood->CheckHalogen Halogenated YES: Halogenated Organic Waste CheckHalogen->Halogenated Contains Bromine NonHalogenated NO: Non-Halogenated Organic Waste (Separate Container) CheckHalogen->NonHalogenated No F, Cl, Br, I Container Select Compatible Container (e.g., Polyethylene) Halogenated->Container Label Label Container Correctly 'Halogenated Organic Waste' Container->Label Log Log Waste Addition Label->Log Store Store in Secondary Containment in Satellite Accumulation Area Log->Store EHS Contact EHS for Pickup Store->EHS Transport Transport by Licensed Hazardous Waste Vendor EHS->Transport Incineration High-Temperature Incineration at Permitted Facility Transport->Incineration

Caption: Disposal workflow for 1-Benzyl-3-bromo-5-methylpiperidine.

References

  • Altarawneh, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment.
  • Altarawneh, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment.
  • Ataman Kimya. PIPERIDINE.
  • Błędzka, D., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Jubilant Life Sciences Limited.
  • Błędzka, D., et al. (2024).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. BenchChem.
  • Thermo Fisher Scientific. (2023).
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • Bucknell University.
  • Washington State University. Bromine Standard Operating Procedure. WSU Environmental Health & Safety.
  • U.S. Environmental Protection Agency.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. UW-Madison Safety Department.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Benzylpiperidine. Fisher Scientific.
  • University of Washington. Halogenated Solvents. UW Environmental Health & Safety.
  • Merck Millipore. (2025). SAFETY DATA SHEET - benzyl bromide. Merck Millipore.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • ChemicalBook. (2026).

Sources

Personal protective equipment for handling 1-Benzyl-3-bromo-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Benzyl-3-bromo-5-methylpiperidine is a halogenated heterocyclic amine commonly used as a scaffold in medicinal chemistry. Due to the combination of the basic piperidine core, the lipophilic benzyl group, and the reactive alkyl bromide functionality, this compound presents a multi-faceted hazard profile.

Critical Hazards:

  • Skin/Eye Corrosion & Irritation: Piperidine derivatives are potent bases. The free base form can cause severe skin burns (Category 1B) or significant irritation (Category 2).

  • Alkylating Potential: The secondary bromide substituent introduces potential alkylating properties, raising concerns for genotoxicity or sensitization upon repeated exposure.

  • Neurotoxicity Risks: Many benzyl-piperidine analogs possess pharmacological activity (e.g., AChE inhibition), posing a risk of systemic toxicity via transdermal absorption.

Operational Mandate: Treat this compound as a High-Hazard Intermediate . All handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of halogenated amines. The following matrix applies a "Barrier-in-Depth" approach.

PPE ComponentMaterial SpecificationOperational Logic & Causality
Primary Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeoprenePermeation Defense: Benzyl amines can permeate thin nitrile rapidly. The outer glove acts as a sacrificial layer; the inner glove provides a final barrier during doffing.
High-Risk Handling Laminate Film (Silver Shield™) Required for: Spill cleanup or procedures involving >50 mL. Nitrile degrades in <15 mins against concentrated halogenated amines.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Seal: Safety glasses with side shields are prohibited due to the risk of corrosive liquid tracking around the lens.
Respiratory Protection Fume Hood (Primary) Respirator (Secondary)Volatile Amines: The benzyl group lowers volatility compared to piperidine, but aerosols are toxic. Use a hood.[1] If outside containment, use a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Protection Lab Coat (Nomex/Cotton) + Chemical Apron Splash Deflection: A rubberized or Tychem® apron prevents rapid saturation of cloth lab coats during liquid transfer.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Rationale: Halogenated amines are prone to quaternization (self-alkylation) and oxidation (N-oxide formation), which degrades purity and increases pressure in sealed vials.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Phase 2: Weighing & Transfer
  • Engineering Control: All weighing must be performed inside a fume hood. If the balance is external, use a tared, sealed secondary container for transport.

  • Static Control: Use an anti-static gun if handling the solid salt form. For the free base oil, use glass syringes/pipettes.

  • Prohibited Materials: Do not use polystyrene or polycarbonate plastics; benzyl amines can solvate and dissolve these polymers, leading to containment failure. Use Polypropylene (PP) or Glass .

Phase 3: Reaction Setup
  • Quenching Pre-Check: Ensure a saturated ammonium chloride (sat. NH₄Cl) or dilute HCl quench bath is prepared before starting the reaction.

  • Addition Rate: Add the reagent dropwise. The basic nitrogen can catalyze exothermic polymerization or decomposition if mixed rapidly with acid chlorides or strong electrophiles.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for transferring the reagent from storage to the reaction vessel, ensuring containment continuity.

SafeHandling Start Remove from Cold Storage (2-8°C) CheckState Check Physical State Start->CheckState Solid Solid/Salt Form CheckState->Solid Liquid Liquid/Oil (Free Base) CheckState->Liquid Hood Transfer to Fume Hood (Do NOT open on bench) Solid->Hood Liquid->Hood Weighing Weighing Protocol Static Use Anti-Static Gun Weigh into tared vial Weighing->Static If Solid Syringe Use Glass Syringe (Avoid Plastic Pipettes) Weighing->Syringe If Liquid Hood->Weighing Transport Seal Container Tightly Place in Secondary Containment Static->Transport Syringe->Transport Reaction Add to Reaction Vessel (Inert Atmosphere) Transport->Reaction

Caption: Protocol for transferring 1-Benzyl-3-bromo-5-methylpiperidine from storage to reaction, emphasizing containment.

Emergency Response & Spill Control

Spill Response Decision Tree

In the event of a release, immediate classification of the spill size determines the response.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite 2. Neutralize (Dilute HCl) 3. Double Bag as Halogenated Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Alert EHS Team 3. Do NOT Attempt Cleanup Major->ActionMajor

Caption: Decision matrix for spill response. Note: Never use paper towels for amine spills as they can increase surface area for volatilization.

First Aid Measures:

  • Skin Contact: Immediate flush with water for 15 minutes.[2][3][4] Do not use vinegar or acid to neutralize on skin (exothermic risk). Use Diphoterine® if available.

  • Eye Contact: Flush for 15 minutes minimum.[2][3][4] Hold eyelids open. Seek ophthalmological evaluation immediately due to basicity.

Waste Disposal & Deactivation

Disposal Classification: Halogenated Organic Waste [5]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary, as this increases the cost of disposal.

  • Labeling: Clearly label as "Halogenated Amine Waste - Toxic/Corrosive."

  • Deactivation (Glassware):

    • Rinse glassware with 10% HCl (to protonate the amine, rendering it water-soluble and non-volatile).

    • Follow with an Acetone rinse.

    • Dispose of the first rinse as halogenated waste.

References

  • PubChem. (n.d.). 1-Benzylpiperidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Registration Dossier: Piperidine. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.